molecular formula C4H8ClNO3 B3320212 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 1219384-60-7

Oxazolidine-4-carboxylic acid hydrochloride

Cat. No.: B3320212
CAS No.: 1219384-60-7
M. Wt: 153.56
InChI Key: QDWFSTLUZHSBAS-UHFFFAOYSA-N
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Description

Oxazolidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO3 and its molecular weight is 153.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS Number: 162285-30-5), a pivotal chiral building block in modern medicinal chemistry. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house verification.

Core Molecular and Physical Attributes

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a saturated five-membered ring containing both nitrogen and oxygen atoms. The hydrochloride salt form enhances its stability and aqueous solubility.[1] The "(4S)" designation denotes its specific stereochemistry, which is critical for its utility in creating stereochemically pure active pharmaceutical ingredients (APIs).[1]

Table 1: Fundamental Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

PropertyValueSource(s)
Molecular Formula C₄H₈ClNO₃[2][3]
Molecular Weight 153.56 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
CAS Number 162285-30-5[2][3]

Solubility Profile: A Key Parameter for Reaction and Formulation

The hydrochloride salt form of this molecule renders it soluble in water.[1] A thorough understanding of its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.

Table 2: Solubility of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

SolventSolubility
WaterSoluble[1]
MethanolExpected to be soluble, but quantitative data is not readily available.
EthanolExpected to have some solubility, but quantitative data is not readily available.
DichloromethaneExpected to be poorly soluble.
Diethyl EtherExpected to be poorly soluble.

Note: The lack of specific quantitative solubility data in the public domain underscores the importance of in-house determination for specific applications.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal shake-flask method. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (4S)-Oxazolidine-4-carboxylic acid hydrochloride to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.

  • Calculation: Express the solubility in appropriate units, such as g/100 mL or mg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Shake C Centrifuge or let settle B->C Reach equilibrium D Withdraw supernatant C->D Separate phases E Analyze concentration (e.g., HPLC) D->E Quantify

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Acidity and Basicity: The pKa Values

As an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride possesses both an acidic carboxylic acid group and a basic amino group (which is protonated in the hydrochloride salt). The pKa values of these groups are critical for predicting its charge state at a given pH, which influences its solubility, reactivity, and biological interactions.

Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of (4S)-Oxazolidine-4-carboxylic acid hydrochloride of known concentration in deionized water.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve. The first half-equivalence point will correspond to the pKa of the carboxylic acid, and the second will correspond to the pKa of the protonated amine.

G Start Start Titrate with NaOH Titrate with NaOH Start->Titrate with NaOH Add increments Record pH Record pH Titrate with NaOH->Record pH After each addition Plot pH vs. Volume Plot pH vs. Volume Record pH->Plot pH vs. Volume Generate curve Identify Equivalence Points Identify Equivalence Points Plot pH vs. Volume->Identify Equivalence Points Determine pKa at Half-Equivalence Determine pKa at Half-Equivalence Identify Equivalence Points->Determine pKa at Half-Equivalence End End Determine pKa at Half-Equivalence->End

Caption: Process for pKa Determination via Potentiometric Titration.

Spectroscopic Profile: A Fingerprint for Identification and Purity

Spectroscopic data provides a unique "fingerprint" for the molecule, essential for its identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for (4S)-Oxazolidine-4-carboxylic acid hydrochloride are not publicly available, data for the closely related (S)-2-oxooxazolidine-4-carboxylic acid in D₂O provides insight into expected chemical shifts.[4]

  • ¹H NMR: The protons on the oxazolidine ring are expected to appear in the range of 3.0-4.5 ppm. The α-proton on the carbon bearing the carboxylic acid will likely be a multiplet. The protons on the methylene group adjacent to the oxygen will also be multiplets.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the oxazolidine ring will likely appear between 50 and 75 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Ammonium): A broad band is expected around 2800-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.

  • C-O Stretch: Absorptions corresponding to the C-O single bonds of the oxazolidine ring and the carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be a suitable method for mass analysis. The expected [M+H]⁺ ion for the free base (after loss of HCl) would be at m/z 118.05. Fragmentation patterns would likely involve the loss of CO₂ and cleavage of the oxazolidine ring.

Stability and Handling

As a hydrochloride salt of an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride is expected to be a relatively stable crystalline solid. However, like many amine salts, it may be hygroscopic.

  • Hygroscopicity: The tendency to absorb moisture from the air should be assessed, as this can affect the material's handling, weighing, and stability. Store in a tightly sealed container in a desiccator.

  • Thermal Stability: A melting point determination can also provide information about its thermal stability. Decomposition may be observed at or near the melting point.

  • pH Stability: In solution, the oxazolidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in relevant pH buffers are recommended if it is to be used in aqueous formulations.[5]

Role in Drug Development: A Versatile Chiral Building Block

(4S)-Oxazolidine-4-carboxylic acid hydrochloride serves as a valuable chiral synthon in the synthesis of more complex molecules, particularly in the development of novel antibiotics. The oxazolidinone ring system is a key pharmacophore in a class of antibiotics that includes Linezolid.[6][7] This building block allows for the stereocontrolled introduction of a crucial part of the oxazolidinone core structure. Its bifunctional nature (amine and carboxylic acid) allows for diverse synthetic manipulations, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.[6]

References

synthesis and characterization of Oxazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Oxazolidine-4-carboxylic Acid Hydrochloride

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] As a chiral building block, its stereochemistry is pivotal to its application in the synthesis of bioactive molecules.[1] The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, provides a rigid scaffold that is amenable to further functionalization.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of oxazolidine-4-carboxylic acid and its derivatives can be achieved through various routes, often starting from readily available amino acids.[2][3] A common and efficient method involves the cyclization of a β-amino alcohol with a carbonyl source. The hydrochloride salt form enhances the compound's solubility in water and its overall stability.[1]

A notable synthetic pathway involves the reaction of a 2-amino-3-hydroxy propionate hydrochloride derivative with a suitable cyclizing agent.[4] This method is advantageous due to its use of water as a solvent, rendering it environmentally friendly and safer than methods requiring organic solvents.[4][5]

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol outlines a representative synthesis of (S)-oxazolidine-4-carboxylic acid hydrochloride, a specific enantiomer, starting from L-serine methyl ester hydrochloride.

Materials:

  • L-Serine methyl ester hydrochloride

  • S,S'-Dimethyl dithiocarbonate

  • Water (deionized)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for salt formation and workup)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve L-serine methyl ester hydrochloride in deionized water.

  • Cyclization: To the stirred solution, add S,S'-dimethyl dithiocarbonate. The reaction is typically carried out at a controlled temperature, for instance, between 5-35 °C.[4]

  • Hydrolysis: Once the initial reaction is complete (as monitored by a suitable technique like TLC or LC-MS), the intermediate is hydrolyzed under alkaline conditions. This is achieved by the addition of a sodium hydroxide solution.

  • Workup and Purification: After hydrolysis, the reaction mixture is acidified with hydrochloric acid. The aqueous phase is then subjected to extraction with an organic solvent. The combined organic phases are washed with hydrochloric acid.[4] The solvent is removed under reduced pressure, and the crude product can be further purified by chromatography.[4]

  • Final Product: The purified product is the hydrochloride salt of (S)-oxazolidine-4-carboxylic acid.

Comprehensive Characterization: A Multi-Technique Approach

The definitive identification and purity assessment of the synthesized this compound necessitates a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the oxazolidine ring and the carboxylic acid proton. The acidic proton of the carboxylic acid is highly deshielded and typically appears in the 10-12 ppm region of the spectrum.[6][7] Protons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range.[7] Due to the presence of the hydrochloride, the amine proton will also be deshielded. The stability of the oxazolidine ring can also be studied using ¹H NMR, with ring-opened intermediates being observable upon the addition of D₂O.[8][9]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key feature in the ¹³C NMR spectrum, typically appearing in the highly deshielded region of 160-180 ppm.[6] The carbons of the oxazolidine ring will have distinct chemical shifts influenced by the neighboring nitrogen and oxygen atoms.

¹³C NMR Chemical Shifts for 2-oxo-oxazolidine-4-carboxylic acid [4]
Carbon Atom
C=O (Carboxylic Acid)
C=O (Oxazolidinone)
CH₂
CH

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the oxazolidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the following characteristic vibrational bands are expected:

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Broad, 2500-3300[10]
N-H (Amine Hydrochloride)~3400[11]
C=O (Carboxylic Acid)1710-1760[10]
C-O1380-1394[11]

The broad O-H stretch is a hallmark of a carboxylic acid, often overlapping with C-H stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would correspond to the protonated molecule [M+H]⁺. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[12] For more detailed analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the compound from any impurities before detection.[13]

Chiral Purity Analysis

Given that oxazolidine-4-carboxylic acid is a chiral molecule, determining its enantiomeric purity is crucial, especially for applications in pharmaceuticals where stereoisomers can have vastly different biological activities.[14]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers.[3] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15]

  • Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation.[14] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of the enantiomers.[14]

  • Chiral NMR Solvating Agents: The use of chiral solvating agents in NMR spectroscopy can also be employed to determine enantiomeric purity.[16] These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[16]

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow Start L-Serine Methyl Ester Hydrochloride Step1 Cyclization (5-35 °C) Start->Step1 Reagent1 S,S'-Dimethyl Dithiocarbonate in Water Reagent1->Step1 Intermediate Oxazolidine Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Reagent2 NaOH (aq) Reagent2->Step2 Product_Freebase Oxazolidine-4-carboxylic Acid (Free Base) Step2->Product_Freebase Step3 Acidification & Workup Product_Freebase->Step3 Reagent3 HCl Reagent3->Step3 Final_Product Oxazolidine-4-carboxylic Acid Hydrochloride Step3->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity & Identity Compound Synthesized Oxazolidine-4-carboxylic Acid Hydrochloride NMR NMR (¹H & ¹³C) Compound->NMR Confirms Connectivity FTIR FTIR Compound->FTIR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight Chiral_HPLC Chiral HPLC Compound->Chiral_HPLC Assesses Enantiomeric Purity CE Capillary Electrophoresis Compound->CE Confirms Chiral Integrity

Caption: The relationship between different analytical techniques for comprehensive characterization.

Conclusion

The synthesis and characterization of this compound require a systematic and multi-faceted approach. A well-defined synthetic route, coupled with a suite of analytical techniques, is essential to ensure the structural integrity and chiral purity of the final compound. This guide provides a foundational framework for researchers and scientists working with this important chiral building block, enabling them to confidently synthesize and characterize this molecule for its various applications in drug discovery and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Oxazolidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidine-4-carboxylic acid and its derivatives are pivotal chiral building blocks in pharmaceutical synthesis. As a heterocyclic compound structurally related to the amino acid serine, its hydrochloride salt presents a unique spectroscopic challenge due to the interplay of its stereochemistry, the influence of the protonated amine, and potential ring-chain tautomerism. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data expected for Oxazolidine-4-carboxylic acid hydrochloride. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, outline a detailed experimental protocol for data acquisition, and present the data in a clear, tabular format. This document is intended to serve as a practical resource for researchers in synthetic chemistry, pharmacology, and drug development who work with this class of compounds.

Introduction: The Structural Significance of this compound

Oxazolidine-4-carboxylic acid is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. It can be considered a cyclic analog of the amino acid serine. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a common intermediate in synthetic chemistry.[1] The stereochemistry at the 4-position, designated as (S) or (R), is crucial for its application in asymmetric synthesis and for the biological activity of the final products.[1] Understanding the precise three-dimensional structure is paramount, and NMR spectroscopy is the most powerful tool for elucidating this in solution.

This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons and the coupling between adjacent protons. The presence of the hydrochloride salt will likely lead to some downfield shifts compared to the free base due to the inductive effect of the protonated amine.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
H44.2 - 4.5dd³J(H4,H5a) ≈ 6-8 Hz, ³J(H4,H5b) ≈ 3-5 HzMethine proton on a carbon adjacent to a carboxylic acid and nitrogen.
H5a3.3 - 3.6dd²J(H5a,H5b) ≈ 10-12 Hz, ³J(H4,H5a) ≈ 6-8 HzMethylene proton on a carbon adjacent to nitrogen. Diastereotopic.
H5b3.1 - 3.4dd²J(H5a,H5b) ≈ 10-12 Hz, ³J(H4,H5b) ≈ 3-5 HzMethylene proton on a carbon adjacent to nitrogen. Diastereotopic.
H2a4.8 - 5.1d²J(H2a,H2b) ≈ 8-10 HzMethylene proton on a carbon between oxygen and nitrogen.
H2b4.6 - 4.9d²J(H2a,H2b) ≈ 8-10 HzMethylene proton on a carbon between oxygen and nitrogen.
NH8.5 - 9.5br s-Protonated amine, likely to be a broad singlet and may exchange with D₂O.
COOH10.0 - 12.0br s-Carboxylic acid proton, typically broad and downfield.[5][6]

Diagram 1: Structure and Proton Numbering of this compound

G cluster_0 This compound C4 C4 C5 C5 C4->C5 COOH COOH C4->COOH N3 N3 C5->N3 C2 C2 N3->C2 O1 O1 C2->O1 O1->C4 H4 H4 H5a H5a H5b H5b H2a H2a H2b H2b NH NH₂⁺Cl⁻

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N) and the functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)170 - 175Carbonyl carbon of a carboxylic acid.[5]
C455 - 60Methine carbon attached to nitrogen and the carboxyl group.
C545 - 50Methylene carbon attached to nitrogen.
C275 - 80Methylene carbon between oxygen and nitrogen.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the compound's polarity and the presence of the hydrochloride salt. D₂O is often preferred for its ability to exchange with labile protons (NH and COOH), which can aid in peak assignment.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), set to 0.00 ppm. For CD₃OD, TMS can be used.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbons.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096 scans are typically required for good signal-to-noise due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

Diagram 2: Experimental Workflow for NMR Analysis

G A Sample Preparation (10-20 mg in 0.6 mL D₂O + DSS) B ¹H NMR Acquisition (400 MHz, 32 scans) A->B C ¹³C NMR Acquisition (100 MHz, 2048 scans) A->C D 2D NMR (COSY, HSQC) (Optional, for structural confirmation) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Interpretation (Peak picking, Integration, Multiplet analysis) E->F G Structural Elucidation F->G

Caption: A streamlined workflow for the NMR analysis of this compound.

Interpretation and Structural Validation

The interpretation of the obtained spectra should be systematic.

  • ¹H NMR:

    • Identify the labile protons (COOH and NH) by their broadness and disappearance upon D₂O exchange.

    • Analyze the multiplicities and coupling constants of the aliphatic protons to establish the connectivity within the oxazolidine ring. The diastereotopic nature of the H5 and H2 protons is a key feature.

  • ¹³C NMR:

    • Assign the carboxyl carbon by its characteristic downfield shift.

    • Use the HSQC spectrum to correlate the protonated carbons with their attached protons.

    • The remaining unassigned carbon is C2.

  • 2D NMR:

    • Use the COSY spectrum to trace the spin system from H4 to the H5 protons.

    • Confirm the assignments of C2, C4, and C5 using the HSQC spectrum.

    • HMBC correlations from the protons to the carboxyl carbon can further solidify the assignment of C4.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. A thorough analysis of chemical shifts, coupling constants, and 2D correlation experiments allows for the unambiguous confirmation of its molecular structure. The predicted data and experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds. The principles outlined here are also applicable to the broader family of oxazolidine derivatives, highlighting the power of NMR spectroscopy in modern chemical research.

References

An In-depth Technical Guide to the Solubility and Stability of Oxazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-4-carboxylic acid hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its rigid, stereochemically defined structure makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to be a practical resource for researchers and scientists, offering not only a discussion of the theoretical principles but also detailed experimental protocols for determining these critical parameters. The insights and methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and support robust drug development programs.

Part 1: Physicochemical Properties of this compound

Chemical Structure and Properties

The foundational step in understanding the behavior of any chemical entity is to examine its structure and fundamental properties.

  • Chemical Structure:

    Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C4H8ClNO3
Molecular Weight 153.56 g/mol
CAS Number 162285-30-5
Appearance White to off-white crystalline solid[1]
Stereochemistry Typically available as the (S)-enantiomer
The Role of the Hydrochloride Salt

The presence of the hydrochloride salt form significantly influences the physicochemical properties of the oxazolidine-4-carboxylic acid molecule. The protonation of the basic nitrogen atom in the oxazolidine ring by hydrochloric acid results in the formation of a salt that is generally more polar and, consequently, more water-soluble than the corresponding free base.[1] This enhanced aqueous solubility is a critical attribute in many pharmaceutical applications, facilitating its use in aqueous reaction media and aiding in purification processes.

Furthermore, the salt form can impact the solid-state stability of the compound. While the hydrochloride salt is expected to be a stable crystalline solid, it is also important to consider its hygroscopicity—the tendency to absorb moisture from the atmosphere. The level of hygroscopicity can affect handling, storage, and the stability of the material over time.

Part 2: Solubility Profile

A comprehensive understanding of a compound's solubility in various media is essential for its application in synthesis and for the development of oral and parenteral dosage forms.

Aqueous and pH-Dependent Solubility

As a hydrochloride salt of a compound containing a basic nitrogen, this compound is expected to exhibit good solubility in aqueous media.[1] The solubility of such compounds is typically pH-dependent. At low pH, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the basic nitrogen, the equilibrium shifts towards the less soluble free base form, potentially leading to a decrease in solubility.

To quantitatively determine this behavior, a systematic study of its solubility across a physiologically and pharmaceutically relevant pH range is necessary.

Experimental Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each buffer solution. The amount added should be sufficient to ensure that a solid phase remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Dilute the filtered sample with the appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated stability-indicating HPLC-UV method.

    • Determine the concentration of this compound in the original saturated solution by applying the appropriate dilution factor.

  • pH Measurement:

    • Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium.

Data Presentation: The results should be summarized in a table.

Buffer pH (Initial)Equilibrium pHSolubility (mg/mL)Standard Deviation
1.2
4.5
6.8
7.4
9.0
Solubility in Organic Solvents

Knowledge of solubility in organic solvents is critical for reaction optimization, purification (e.g., crystallization), and formulation development.

Experimental Protocol 2: Determination of Solubility in Organic Solvents

This protocol follows a similar principle to the aqueous solubility determination.

Objective: To determine the equilibrium solubility of this compound in common organic solvents.

Materials:

  • This compound

  • Organic solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC-UV system

  • Volumetric flasks and pipettes

Methodology:

  • Follow the same steps as outlined in Experimental Protocol 1, replacing the aqueous buffers with the respective organic solvents.

  • Ensure that the analytical method is suitable for the chosen organic solvents. The mobile phase for HPLC analysis may need to be adjusted.

Data Presentation: The results should be presented in a clear, tabular format.

SolventSolubility (mg/mL)Standard Deviation
Methanol
Ethanol
Acetonitrile
Dichloromethane
Tetrahydrofuran

Part 3: Stability Profile and Degradation Pathways

Assessing the chemical stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development, as it informs storage conditions, shelf-life, and potential impurities that may arise.

Theoretical Stability Considerations

The oxazolidine ring is known to be susceptible to degradation via several pathways, primarily hydrolysis and oxidation.

  • Hydrolytic Degradation: The oxazolidine ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amino alcohol and aldehyde/ketone precursors.[2][3] The rate of this hydrolysis is often pH-dependent.

  • Oxidative Degradation: The molecule may also be susceptible to oxidative degradation, which can be initiated by factors such as exposure to air (oxygen), light, or the presence of trace metal ions.[4] The degradation products will depend on the specific reaction conditions.

A Oxazolidine-4-carboxylic acid hydrochloride B Hydrolysis (Acidic/Basic Conditions) A->B Susceptible to C Oxidation (e.g., H2O2, light, air) A->C Susceptible to D Amino Alcohol + Formaldehyde B->D Leads to E Oxidized Degradation Products C->E Leads to

Caption: Potential degradation pathways of Oxazolidine-4-carboxylic acid.

Forced Degradation Studies (ICH Guideline Approach)

Forced degradation (or stress testing) studies are conducted to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[5][6][7] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.

Experimental Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH).

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% solution)

  • High-purity water

  • Heating oven

  • Photostability chamber (ICH Q1B compliant)[8]

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

    • Neutral Hydrolysis: Mix the stock solution with high-purity water and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be run in parallel.

  • Analysis:

    • At appropriate time points, withdraw samples, quench the reaction if necessary (e.g., neutralization for acid/base hydrolysis), and dilute to a suitable concentration.

    • Analyze all samples, including a non-stressed control, using the stability-indicating HPLC-PDA method.

    • Calculate the percentage of degradation and the relative amounts of any degradation products formed.

    • Use LC-MS to tentatively identify the major degradation products.

Data Presentation: The results should be compiled in a summary table.

Stress ConditionDuration/Temperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl
0.1 M NaOH
Water
3% H2O2
Thermal (Solid)
Photolytic (Solid/Solution)
Long-Term and Accelerated Stability Studies

While forced degradation studies provide insight into potential degradation pathways, long-term and accelerated stability studies are required to establish a re-test period or shelf-life and recommended storage conditions. These studies are conducted on the solid material under conditions defined by ICH guidelines.

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

Samples are typically analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.

Part 4: Analytical Methodologies

The development and validation of appropriate analytical methods are critical for accurately assessing the solubility and stability of this compound.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for the quantitative analysis of the compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection should be performed at a wavelength where the analyte exhibits significant absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for the identification and structural elucidation of unknown degradation products observed during stability studies.

Example of a Starting HPLC Method:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to elute the parent compound and any degradants
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., determined from a UV scan)
Injection Vol. 10 µL

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a fundamental requirement for its effective and reliable use in drug development. This technical guide has provided a framework for this understanding, combining theoretical considerations with detailed, actionable experimental protocols. By systematically evaluating its pH-dependent solubility, solubility in organic solvents, and its degradation profile under various stress conditions, researchers and drug development professionals can build a robust data package to support process optimization, formulation development, and regulatory submissions. The implementation of the methodologies described herein will contribute to the development of safe, effective, and stable pharmaceutical products.

References

Strategic Chiral Purity Determination of Oxazolidine-4-carboxylic acid Hydrochloride: From Routine Quality Control to Absolute Configuration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dictate the difference between a potent therapeutic agent and an inert, or even toxic, substance. Oxazolidine-4-carboxylic acid hydrochloride, a key chiral building block and a derivative of the amino acid proline, is no exception. Its stereochemical integrity is critical, as it directly influences the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methodologies for determining its chiral purity are not merely a regulatory expectation but a fundamental pillar of ensuring drug safety and efficacy.[1]

This guide eschews a one-size-fits-all approach. Instead, it provides a comprehensive exploration of the principal analytical techniques available for the chiral analysis of this compound. We will delve into the causality behind methodological choices, establish frameworks for self-validating protocols, and ground our discussion in authoritative regulatory and scientific literature.

The Analytical Workhorse: Chiral Chromatography

Chromatographic techniques remain the gold standard for the routine quantification of enantiomeric excess (e.e.) due to their high resolution, sensitivity, and robustness. The core principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention times.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for this application, offering a wide array of chiral stationary phases (CSPs) that can be tailored to the analyte's properties.[2] For a polar, acidic molecule like this compound, several CSP classes are viable.

Causality of CSP Selection: The choice of CSP is the most critical decision in method development.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD) are exceptionally versatile.[2][3] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves on the polysaccharide structure. Given the analyte's carboxylic acid and secondary amine functionalities, these phases offer multiple points of interaction, making them a primary screening choice.

  • Anion-Exchanger CSPs: Phases like CHIRALPAK QN-AX are specifically designed for acidic compounds.[4] The mechanism is based on an ionic exchange between the deprotonated carboxylic acid of the analyte and the positively charged chiral selector (a quinine derivative).[4] This targeted mechanism can provide excellent enantioselectivity.

  • Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin (e.g., CHIROBIOTIC™ V/T), these phases contain multiple stereogenic centers and functional groups, creating complex chiral cavities. They are effective for polar molecules and can operate in multiple modes (reversed-phase, polar organic, normal-phase).

The workflow for developing a robust chiral HPLC method is a systematic process of screening and optimization.

Caption: Chiral HPLC Method Development Workflow.

Gas Chromatography (GC)

Chiral GC offers very high efficiency but is less direct for non-volatile analytes like this compound.

The Derivatization Prerequisite: The analyte's salt form, high polarity, and low volatility prevent direct GC analysis. Therefore, a two-step derivatization is mandatory:

  • Esterification: The carboxylic acid is converted to a volatile ester (e.g., methyl or ethyl ester).

  • Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride) to reduce polarity and improve chromatographic peak shape.

This process converts the enantiomers into volatile diastereomers that can be separated on a standard achiral GC column or, more commonly, as derivatized enantiomers on a chiral GC column (e.g., based on cyclodextrin derivatives).[5] The causality is clear: derivatization makes the molecule "GC-amenable." However, this introduces potential sources of error, such as racemization during the derivatization steps or incomplete reactions, which must be carefully validated.

Capillary Electrophoresis (CE)

CE is a powerful alternative that requires minimal sample and solvent. For neutral or charged enantiomers, a chiral selector is added to the background electrolyte.

Mechanism of Separation: For this compound, anionic cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) are highly effective chiral selectors.[6] The enantiomers will have different binding constants with the chiral selector, leading to different effective mobilities and, thus, separation. The choice of a specific cyclodextrin is critical, as even small structural differences in the selector can lead to reversals in the enantiomer migration order.[6]

Spectroscopic and Chiroptical Methodologies

While chromatography excels at quantification, spectroscopic methods provide complementary and, in some cases, more fundamental information about chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an inherently achiral technique; in a standard solvent, enantiomers are indistinguishable. However, by introducing a chiral auxiliary, a diastereomeric environment is created, breaking the magnetic equivalence of corresponding nuclei in the two enantiomers.

Principle of NMR Chiral Discrimination:

Caption: NMR Chiral Discrimination via a Chiral Solvating Agent.

  • Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR sample, forming rapid, reversible diastereomeric complexes with the analyte enantiomers.[7][8] This results in separate signals for the R and S enantiomers, allowing for direct quantification of enantiomeric excess by integrating the respective peaks.[9]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid chloride or a fluorinated equivalent) to form stable diastereomers.[10][11] This often results in larger chemical shift differences (Δδ) than with CSAs, but requires a chemical reaction and purification, introducing similar potential pitfalls as GC derivatization.

For Oxazolidine-4-carboxylic acid, ¹H or ¹⁹F NMR (if a fluorine-containing CDA is used) are powerful tools for accurate e.e. determination.[10][12]

Vibrational Circular Dichroism (VCD)

VCD is a sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[13] While HPLC and NMR quantify the ratio of enantiomers, VCD can be used to determine the absolute configuration (i.e., which peak is R and which is S).

The Self-Validating System of VCD: The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the S-enantiomer).[1][14]

  • If the experimental and calculated spectra match in sign and relative intensity, the sample has the absolute configuration used in the calculation (S).

  • If the spectra are mirror images, the sample has the opposite absolute configuration (R).

This provides an unambiguous assignment without the need for X-ray crystallography, which can be invaluable in drug development when a crystalline sample is unavailable.[1][15]

The Foundation of Trust: Method Validation

A method is only as good as its validation. For drug development, all analytical procedures must be validated according to regulatory guidelines to ensure they are fit for purpose.[16][17][18] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard.[19]

Trustworthiness Through Validation Parameters:

Parameter Purpose for Chiral Analysis Causality & Key Considerations
Specificity Prove the method can distinguish the desired enantiomer from its counter-enantiomer and any other impurities.Spike the desired enantiomer with a small amount of the counter-enantiomer (e.g., 0.1%) to demonstrate baseline resolution.[20]
Limit of Quantitation (LOQ) Determine the lowest concentration of the unwanted enantiomer that can be reliably quantified.Crucial for controlling enantiomeric impurities. ICH guidelines often require limits of 0.15% or lower for impurities.[20]
Linearity & Range Show a direct, proportional relationship between the concentration of the unwanted enantiomer and the analytical response.Typically established from the LOQ to 120% of the impurity specification limit.
Accuracy Measure the closeness of the experimental value to the true value.Assessed by analyzing samples spiked with known amounts of the unwanted enantiomer at different levels (e.g., 50%, 100%, 150% of the limit).
Precision Demonstrate the method's consistency (repeatability and intermediate precision).Multiple measurements of a homogeneous sample should yield very similar results, expressed as Relative Standard Deviation (RSD).
Robustness Show the method is unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, temperature ±2°C).A robust method is reliable in different labs and on different days. This is often evaluated during development.[17]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is a representative starting point for the analysis of Oxazolidine-4-carboxylic acid HCl.

  • Instrumentation:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm).

  • Sample Preparation:

    • Accurately weigh and dissolve Oxazolidine-4-carboxylic acid HCl in the mobile phase to a concentration of 1.0 mg/mL (Assay Sample).

    • Prepare a resolution solution by spiking the Assay Sample with a small amount of the racemic standard to clearly identify both enantiomeric peaks.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2 v/v/w). Rationale: The acid and salt create a buffered ion-exchange environment optimal for this CSP type.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Rationale: Lower temperatures often improve chiral selectivity but may increase backpressure.[21]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the resolution solution.

    • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

  • Data Analysis:

    • Inject the Assay Sample.

    • Integrate the area of both enantiomer peaks.

    • Calculate the percentage of the undesired enantiomer using the formula: % Undesired Enantiomer = (Area_Undesired / (Area_Desired + Area_Undesired)) * 100

Protocol 2: NMR for Enantiomeric Excess (e.e.) Determination
  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • High-quality NMR tubes.

    • Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

    • Deuterated Solvent: CDCl₃ or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of Oxazolidine-4-carboxylic acid HCl into an NMR tube.

    • Add ~0.6 mL of the deuterated solvent and dissolve the sample.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.5 to 2.0 molar equivalents of the CSA ((S)-BINOL) to the tube. Rationale: An excess of the CSA pushes the equilibrium towards the formation of the diastereomeric complexes, maximizing the observed chemical shift separation (ΔΔδ).[8]

    • Gently mix until the CSA is fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of signals.

    • Optimize shims for the best possible resolution.

  • Data Analysis:

    • Identify a well-resolved, non-overlapping proton signal that has split into two distinct signals (one for each enantiomer). Protons close to the stereocenter are often the best candidates.

    • Carefully integrate the areas of these two signals (Area₁ and Area₂).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Conclusion: A Multi-faceted Approach to Stereochemical Control

The determination of chiral purity for this compound is not a monolithic task but a strategic endeavor tailored to the specific requirements of the drug development stage. For routine quality control, a validated chiral HPLC method provides the necessary precision, robustness, and sensitivity. For investigational purposes or when primary standards are unavailable, NMR with chiral auxiliaries offers a rapid and accurate means of e.e. determination. Finally, for the unequivocal assignment of absolute configuration, a foundational aspect of any chiral drug submission, VCD provides a powerful solution. By understanding the causality behind each technique and embedding them within a rigorous validation framework, researchers and drug development professionals can ensure the stereochemical fidelity of their molecules, safeguarding the quality and safety of the final therapeutic product.

References

The Oxazolidine Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry and asymmetric synthesis. Initially explored in the late 19th and early 20th centuries, its true potential was unlocked with the discovery of the potent antibacterial activity of the 2-oxazolidinone subclass. This guide provides an in-depth technical exploration of the historical discovery and development of oxazolidine compounds. It traces the evolution of their synthesis, from classical condensation reactions to the development of sophisticated chiral auxiliaries, and chronicles their rise as a clinically vital class of antibiotics, culminating in the approval of linezolid and subsequent next-generation agents. We will delve into the mechanistic intricacies of their action, structure-activity relationships, and their expanding applications beyond infectious diseases, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The story of oxazolidine compounds is a compelling narrative of chemical curiosity evolving into life-saving therapeutic innovation. This journey spans over a century, marked by foundational synthetic discoveries, the elucidation of a unique biological mechanism, and the rational design of potent drugs that combat some of the most challenging infectious diseases.

Defining the Oxazolidine Ring System

At its core, oxazolidine is a five-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom at positions 1 and 3, respectively.[1] Derivatives, pluralized as oxazolidines, arise from substitutions on the carbon and/or nitrogen atoms. A particularly significant subclass is the oxazolidinones, which contain a ketone group within the ring structure.[2] The 2-oxazolidinone isomer, in particular, has proven to be the most fruitful scaffold in drug discovery.[3][4] This structural motif provides a rigid framework that can be strategically functionalized to interact with biological targets with high specificity.[3]

Early Encounters and Serendipitous Discoveries

The first synthesis of oxazolidines dates back to the 1800s.[1] These early preparations were typically achieved through the condensation reaction of 2-aminoalcohols with aldehydes or ketones.[1] For decades, oxazolidines remained largely a chemical curiosity. However, the mid-20th century saw the first glimpse of their therapeutic potential with the introduction of cycloserine, a 3-oxazolidinone, in 1956 as a second-line treatment for tuberculosis.[5][6] Another early example was the antimicrobial agent furazolidone, discovered in the 1950s, which likely spurred further investigation into the antibacterial properties of the oxazolidinone class.[3][7]

It wasn't until the late 1980s that the N-aryl-2-oxazolidinones emerged as a new, potent class of synthetic antibacterial agents, largely through the pioneering work at E.I. du Pont de Nemours & Company.[6] At the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy, DuPont reported the first members of this new class, compounds DuP-105 and DuP-721.[6] These discoveries marked a pivotal moment, shifting the perception of oxazolidinones from niche compounds to a promising new frontier in the fight against bacterial infections.

Foundational Synthetic Methodologies

The accessibility and versatility of the oxazolidine core are underpinned by robust and adaptable synthetic methods. From straightforward condensations to elegant stereoselective strategies, the ability to construct and modify this scaffold has been central to its development.

The Classic Condensation: Reaction of Amino Alcohols with Aldehydes and Ketones

The most traditional and direct route to the oxazolidine ring is the condensation of a β-amino alcohol with an aldehyde or a ketone.[1][8] This reaction typically proceeds under mild conditions and can be catalyzed by acids or simply by the removal of water.[9][10] The ready availability of a wide variety of both starting materials makes this a highly versatile method for generating diverse oxazolidine libraries.

  • Reactant Preparation: In a round-bottom flask, dissolve the chosen β-amino alcohol (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature.

  • Water Removal: To drive the equilibrium towards the product, a dehydrating agent (e.g., anhydrous magnesium sulfate) can be added, or the reaction can be set up with a Dean-Stark apparatus to azeotropically remove water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, filter off any solid drying agent. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired oxazolidine.

G cluster_reactants Reactants cluster_products Products AminoAlcohol β-Amino Alcohol Reaction Condensation (-H2O) AminoAlcohol->Reaction + Aldehyde Aldehyde/Ketone Aldehyde->Reaction Oxazolidine Oxazolidine Water Water Reaction->Oxazolidine Reaction->Water

Caption: General Synthesis of Oxazolidines.

Cyclization Strategies for Oxazolidinones

The synthesis of the medicinally crucial 2-oxazolidinone core requires different strategies, often involving cyclization reactions with phosgene or its equivalents, or the incorporation of carbon dioxide.[11]

A common method for constructing the 2-oxazolidinone ring involves treating a β-amino alcohol with phosgene or a safer alternative like carbonyldiimidazole (CDI) or a chloroformate. This reaction proceeds via the formation of a carbamate intermediate which then undergoes intramolecular cyclization to form the five-membered ring.

A landmark in the application of oxazolidinones came from the field of asymmetric synthesis. In 1981, David Evans reported the use of enantiomerically pure oxazolidin-2-ones, derived from readily available chiral amino acids, as powerful chiral auxiliaries.[12][13] These "Evans auxiliaries" allow for highly diastereoselective alkylation, aldol, and other carbon-carbon bond-forming reactions.[14][15] The chiral auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction through steric hindrance, and can then be cleaved to reveal the desired enantiomerically enriched product.[13][16]

  • Reduction of Amino Acid: L-Valine is first reduced to the corresponding chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol, typically using a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent.

  • Boc Protection: The amino group of the resulting amino alcohol is protected, for example, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[12]

  • Cyclization: The N-Boc protected amino alcohol is then cyclized to form the 2-oxazolidinone ring. This can be achieved by treatment with a base such as sodium hydride to deprotonate the hydroxyl group, which then displaces the Boc group in an intramolecular fashion. Alternatively, reaction with phosgene or CDI can be employed.

  • Purification: The resulting chiral oxazolidinone is purified by recrystallization or column chromatography.

G Evans Auxiliary in Asymmetric Alkylation cluster_workflow Evans Auxiliary in Asymmetric Alkylation start Chiral Oxazolidinone (Auxiliary) step1 Acylation with R-COCl start->step1 step2 N-Acyl Oxazolidinone step1->step2 step3 Enolate Formation (e.g., LDA) step2->step3 step4 Diastereoselective Alkylation (R'-X) step3->step4 step5 Alkylated Product step4->step5 step6 Cleavage of Auxiliary step5->step6 end Enantiomerically Enriched Product step6->end

Caption: Evans Auxiliary in Asymmetric Alkylation.

The Pharmacological Revolution: Oxazolidinones as Antibiotics

The true ascent of oxazolidinones in the scientific and medical communities began with the discovery of their potent antibacterial properties, addressing a critical need for new agents to combat multidrug-resistant Gram-positive pathogens.[17][18]

The Pre-Linezolid Era: Early Investigations

Following the initial discoveries by DuPont in the late 1980s, the potential of N-aryl-2-oxazolidinones as a new class of antibiotics became evident.[6] These early compounds, DuP-105 and DuP-721, showed promising activity against a range of Gram-positive bacteria.[19] However, issues with toxicity in animal models hampered their further development.[18][20] Despite this setback, the proof-of-concept was established: the oxazolidinone scaffold was a viable starting point for a new class of antibiotics.

The Discovery of Linezolid (Zyvox®): A New Class of Antibiotics

In the 1990s, scientists at Pharmacia & Upjohn (now part of Pfizer) initiated a research program that built upon the early oxazolidinone chemistry.[17][21] Through extensive structure-activity relationship (SAR) studies, they synthesized and evaluated numerous analogues.[17][19] This intensive effort led to the identification of two promising clinical candidates: eperezolid and linezolid.[18][19] Both compounds demonstrated excellent in vitro activity and favorable attributes.[22] Linezolid was ultimately selected for further development due to its superior pharmacokinetic profile, which allowed for twice-daily dosing.[18][19]

Linezolid was approved by the U.S. Food and Drug Administration (FDA) in 2000, becoming the first member of this new antibiotic class to reach the market in over two decades.[5][6][23] It proved highly effective against challenging multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[18][24][25]

Oxazolidinones possess a unique mechanism of action that distinguishes them from other classes of antibiotics.[19][26] They are protein synthesis inhibitors, but unlike most others that act at later stages, oxazolidinones block the initiation phase.[25][26] Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[23][25][27] This binding prevents the formation of the functional 70S initiation complex, which is the first step in bacterial protein synthesis.[19][26] This novel mechanism means there is no cross-resistance with other protein synthesis inhibitors.[26][27]

G 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit 30S Subunit Linezolid Linezolid Linezolid->50S_subunit Binds to P site on 23S rRNA of 50S subunit Linezolid->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Linezolid's Mechanism of Action.

Post-Linezolid Developments: The Next Generation

The clinical success of linezolid spurred further research to develop second-generation oxazolidinones with improved properties, such as enhanced potency, a broader spectrum of activity, and a better safety profile.[28] One notable success is tedizolid, which was approved by the FDA in 2014.[5][21] Tedizolid exhibits greater potency against a range of Gram-positive pathogens, including some linezolid-resistant strains, and can be administered once daily.[29] Other compounds like radezolid and sutezolid have also been investigated in clinical trials.[28]

FeatureLinezolidTedizolid
FDA Approval Year 2000[6][23]2014[5][21]
Administration Twice daily[18]Once daily[28]
Potency Potent against MRSA, VRE[18]4-16 times more potent than linezolid against staphylococci, enterococci, and streptococci[29]
Spectrum Gram-positive bacteria[24]Gram-positive bacteria, including some linezolid-resistant strains[28]
Key Structural Difference Morpholine ringPyridine and tetrazole rings, hydroxymethyl side chain[29]

Expanding Horizons: Diverse Applications of the Oxazolidine Scaffold

While the antibacterial activity of oxazolidinones has garnered the most attention, the versatility of the oxazolidine scaffold extends to numerous other areas of medicinal chemistry and organic synthesis.[3][30]

Oxazolidines as Chiral Auxiliaries in Asymmetric Synthesis

As previously discussed, the development of Evans auxiliaries revolutionized asymmetric synthesis.[14] These chiral oxazolidinones are indispensable tools for the stereocontrolled synthesis of complex molecules, including natural products and pharmaceuticals.[14][15] Their predictable stereochemical control and the ease with which they can be attached and removed make them a cornerstone of modern organic chemistry.[13]

Antiviral, Anticancer, and Other Therapeutic Applications

Researchers have explored oxazolidinone derivatives for a wide range of other therapeutic applications.[3][30] Various analogues have demonstrated promising activity as antituberculosis, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3] The ability of the oxazolidinone core to serve as a bioisostere for groups like amides and carbamates, while offering greater metabolic stability, contributes to its broad utility in drug design.[3] This ongoing research highlights the vast potential of this scaffold beyond its established role in antibacterial therapy.[30]

Conclusion and Future Perspectives

The historical journey of oxazolidine compounds is a testament to the power of chemical synthesis and the continuous search for novel therapeutic agents. From their humble beginnings as products of simple condensation reactions, they have evolved into a clinically indispensable class of antibiotics and a versatile tool for creating complex chiral molecules. The discovery of linezolid not only provided a crucial weapon against drug-resistant bacteria but also revitalized interest in the oxazolidinone scaffold, leading to the development of next-generation drugs and the exploration of new therapeutic frontiers.

Future research will likely focus on several key areas. In the antibacterial space, the challenge will be to design new oxazolidinones that can overcome emerging resistance mechanisms and potentially offer activity against Gram-negative pathogens.[20] Beyond infectious diseases, the continued exploration of oxazolidinone derivatives for anticancer, antiviral, and neurological disorders holds significant promise.[3][30] The inherent versatility and synthetic tractability of the oxazolidine core ensure that it will remain a subject of intense investigation and a source of innovative chemical and medical solutions for years to come.

References

biological significance of the oxazolidine ring structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the Oxazolidine Ring Structure

Authored by: Gemini, Senior Application Scientist

Foreword: The landscape of modern therapeutics is increasingly reliant on the discovery and optimization of "privileged scaffolds"—molecular frameworks that demonstrate a remarkable propensity for binding to multiple, diverse biological targets. Among these, the five-membered heterocyclic oxazolidine ring, particularly its 2-oxazolidinone isomer, has emerged as a cornerstone of contemporary medicinal chemistry. From its pivotal role in combating multidrug-resistant bacteria to its application as a versatile tool in the precise construction of complex chiral molecules, the oxazolidine motif presents a compelling case study in structural significance. This guide provides an in-depth exploration of the oxazolidine ring's biological importance, intended for researchers, scientists, and drug development professionals. We will dissect its mechanism of action in key drug classes, survey its broad therapeutic potential, and examine its instrumental role in asymmetric synthesis, offering both foundational knowledge and field-proven insights.

The Oxazolidinone Core: A Privileged Scaffold in Antibacterial Drug Discovery

The most profound impact of the oxazolidine ring on human health has been through the development of the oxazolidinone class of antibiotics. These are entirely synthetic agents, a crucial advantage in circumventing the pre-existing resistance mechanisms that have evolved against natural product-derived antibiotics.[1] Their novel mechanism of action and efficacy against formidable Gram-positive pathogens have established them as indispensable last-resort treatments in clinical settings.[1][2]

Unique Mechanism of Action: Inhibition of Protein Synthesis Initiation

Unlike many other classes of antibiotics that interfere with protein elongation or cell wall synthesis, oxazolidinones block the very first step of bacterial protein synthesis: the formation of the initiation complex.[3][4] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[5]

The process unfolds as follows:

  • Oxazolidinone drugs, such as Linezolid, selectively bind to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC).[6]

  • This binding event physically obstructs the correct positioning of the initiator fMet-tRNA in the P-site.[5][7]

  • Consequently, the 50S subunit cannot properly associate with the 30S subunit-mRNA complex.[3]

  • This prevents the formation of a functional 70S initiation complex, leading to a complete halt in protein translation and a bacteriostatic effect against most target pathogens.[6][8]

Oxazolidinone_Mechanism_of_Action cluster_Normal Normal Bacterial Protein Synthesis Initiation cluster_Inhibited Inhibition by Oxazolidinones mRNA_30S mRNA + 30S Subunit + fMet-tRNA 70S_Complex Functional 70S Initiation Complex mRNA_30S->70S_Complex Binds to 50S 50S Subunit 50S->70S_Complex Binds to Protein_Synth Protein Synthesis Proceeds 70S_Complex->Protein_Synth Oxa Oxazolidinone Drug (e.g., Linezolid) 50S_Bound 50S Subunit with Bound Drug Oxa->50S_Bound Binds to 23S rRNA of 50S Subunit Block Formation of 70S Complex BLOCKED 50S_Bound->Block Prevents association with 30S complex

Mechanism of action of oxazolidinone antibiotics.
Key Therapeutic Agents and Clinical Pipeline

The clinical success of Linezolid spurred the development of second-generation oxazolidinones with improved potency, safety profiles, and dosing regimens.[9]

DrugApproval StatusKey Spectrum of Activity
Linezolid Approved (2000)Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Penicillin-resistant Streptococcus pneumoniae.[6][9]
Tedizolid Approved (2014)Acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including MRSA.[8][9]
Delpazolid Clinical TrialsInvestigated for treatment of drug-resistant tuberculosis (TB).[9][10]
Sutezolid Clinical TrialsInvestigated for treatment of multidrug-resistant tuberculosis (MDR-TB).[7]
Radezolid Clinical TrialsPotent activity against a broad range of Gram-positive pathogens, including linezolid-resistant strains.[11]

A Versatile Scaffold Across Diverse Therapeutic Areas

The utility of the oxazolidine ring extends far beyond antibacterials. Its favorable physicochemical properties—including metabolic stability and the ability to form key hydrogen bonds with biological targets—make it a privileged scaffold in drug discovery.[9][10][12]

  • Anticancer Activity : Certain oxazolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14] For example, mefloquine-oxazolidine derivatives have shown promise as antitumor agents.[15] Some compounds induce apoptosis by activating caspases and increasing reactive oxygen species (ROS) levels within cancer cells.[16]

  • Antiviral Agents : The oxazolidinone scaffold has been ingeniously incorporated into molecules designed as HIV-1 protease inhibitors. In these constructs, the ring acts as a P2 ligand, forming strong hydrogen bonds within the S2 subsite of the viral enzyme.[9]

  • Anticonvulsant and Neurological Applications : Oxazolidine-2,4-dione derivatives, such as Trimethadione, have historically been used as anticonvulsant agents.[13] More broadly, derivatives acting on serotonin (5-HT) receptors highlight the scaffold's potential in treating neurological and psychiatric disorders.[11]

  • Anti-inflammatory and Other Activities : The scaffold has also been explored for anti-inflammatory properties and as a component in monoamine oxidase (MAO) inhibitors.[13][17][18]

The Role of Oxazolidines in Asymmetric Synthesis

Beyond its direct role as a pharmacophore, the oxazolidine ring is a cornerstone of synthetic organic chemistry, where it functions as a powerful chiral auxiliary . Chiral auxiliaries are enantiomerically pure molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.[19]

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral 2-oxazolidinones derived from readily available amino acids (like valinol) are among the most reliable and widely used auxiliaries.[19][] They provide excellent stereocontrol in a variety of crucial carbon-carbon bond-forming reactions, including asymmetric alkylations and aldol reactions.[21][22]

The general workflow is as follows:

  • Attachment: The chiral oxazolidinone auxiliary is attached to a carboxylic acid substrate to form an N-acyl oxazolidinone.

  • Diastereoselective Reaction: The bulky substituent on the auxiliary (e.g., an isopropyl group from valinol) sterically blocks one face of the molecule. When an enolate is formed from this complex, an incoming electrophile (like an alkyl halide or an aldehyde) can only approach from the unhindered face. This results in the highly selective formation of one diastereomer over the other.

  • Cleavage: After the desired stereocenter has been set, the auxiliary is cleaved (typically via hydrolysis or reduction) to reveal the enantiomerically enriched product. The valuable chiral auxiliary can often be recovered and reused.[19]

Evans_Auxiliary_Workflow Start Prochiral Carboxylic Acid Acylation Attach Auxiliary (N-Acylation) Start->Acylation Auxiliary Chiral Oxazolidinone (Evans' Auxiliary) Auxiliary->Acylation Enolization Diastereoselective Enolate Formation (e.g., Bu2BOTf, DIPEA) Acylation->Enolization Reaction Reaction with Electrophile (e.g., Aldehyde) Enolization->Reaction Cleavage Cleave Auxiliary (e.g., LiOH, H2O2) Reaction->Cleavage Product Enantiomerically Pure Product Cleavage->Product Recover Recovered Auxiliary Cleavage->Recover for reuse

General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

Experimental Protocol: Synthesis of an N-Aryl-2-Oxazolidinone Core

To illustrate the practical synthesis of this key scaffold, the following protocol outlines a common method for preparing a 3-Aryl-5-(hydroxymethyl)oxazolidin-2-one, a crucial intermediate for many oxazolidinone antibiotics. This procedure is based on established literature methods.[23][24]

Objective: To synthesize (R)-3-(Aryl)-5-(hydroxymethyl)oxazolidin-2-one from a substituted aniline and (R)-glycidyl butyrate.

Materials:

  • Substituted Aniline (e.g., 3-fluoroaniline)

  • (R)-Glycidyl butyrate

  • Lithium trifluoromethanesulfonate (LiOTf)

  • Toluene

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Step 1: Epoxide Ring Opening

    • Rationale: This step involves the nucleophilic attack of the aniline nitrogen onto the less hindered carbon of the epoxide. LiOTf acts as a Lewis acid catalyst to activate the epoxide ring, facilitating the opening.

    • Procedure:

      • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.0 eq) and (R)-glycidyl butyrate (1.1 eq).

      • Add toluene to create a solution or slurry (approx. 5 mL per 1 g of aniline).

      • Add a catalytic amount of LiOTf (0.1 eq).

      • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Once the starting material is consumed, cool the reaction to room temperature.

      • Remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.

  • Step 2: Cyclization to form the Oxazolidinone Ring

    • Rationale: The amino alcohol intermediate is cyclized to form the five-membered oxazolidinone ring. This is an intramolecular transesterification reaction where the hydroxyl group displaces the butyrate leaving group. Potassium carbonate is a mild base that facilitates the reaction.

    • Procedure:

      • Dissolve the crude amino alcohol from Step 1 in methanol (approx. 10 mL per 1 g of crude material).

      • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

      • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the formation of the product by TLC.

      • Upon completion, filter the mixture to remove the K₂CO₃.

      • Concentrate the filtrate under reduced pressure.

      • The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-3-(Aryl)-5-(hydroxymethyl)oxazolidin-2-one.

  • Step 3: Validation

    • Rationale: The structure and purity of the final compound must be confirmed.

    • Procedure:

      • Determine the melting point.

      • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the chemical structure and molecular weight.

      • Assess chiral purity using chiral HPLC if required.

Conclusion and Future Perspectives

The oxazolidine ring is a testament to the power of a simple heterocyclic scaffold. Its journey from a synthetic curiosity to the core of life-saving antibiotics like Linezolid is remarkable. While its role in combating infectious diseases remains paramount, the expanding applications in oncology, virology, and neurology demonstrate its vast, untapped potential.[9][10][11] The continued exploration of this privileged scaffold by medicinal chemists, coupled with its established utility as a chiral auxiliary for synthetic chemists, ensures that the oxazolidine ring will remain a significant and highly versatile structure in the development of future medicines and complex molecules.

References

In-Depth Technical Guide: Theoretical Calculations on Oxazolidine-4-carboxylic acid Hydrochloride Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazolidine-4-carboxylic acid, a proline analog, and its hydrochloride salt are pivotal structural motifs in medicinal chemistry and drug development.[1][2][3] The conformational landscape of these molecules dictates their interaction with biological targets, thereby influencing their efficacy and pharmacological profile. A comprehensive understanding of their three-dimensional structure and dynamic behavior is paramount for rational drug design. This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the conformational preferences of oxazolidine-4-carboxylic acid hydrochloride. We will delve into the causality behind methodological choices, present a self-validating protocol, and ground our claims in authoritative references.

The intrinsic flexibility of the oxazolidine ring, coupled with the rotational freedom of the carboxylic acid group and the influence of the hydrochloride moiety, gives rise to a complex potential energy surface with multiple accessible conformers. Theoretical calculations offer a powerful lens to navigate this landscape, providing insights that are often challenging to obtain through experimental methods alone.[4][5][6]

Theoretical Foundations of Conformational Analysis

The primary goal of a theoretical conformational analysis is to identify the low-energy structures a molecule can adopt and to determine their relative populations. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its internal coordinates, primarily dihedral angles. Several computational chemistry techniques are available for this purpose, each with its own balance of accuracy and computational cost.

The Quantum Mechanical Approach: Density Functional Theory (DFT)

For small molecules like this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT provides a robust framework for calculating the electronic structure of molecules, offering a favorable compromise between accuracy and computational expense.[7][8][9]

Why DFT?

  • Electron Correlation: Unlike simpler methods like Hartree-Fock, DFT methods account for electron correlation, which is crucial for accurately describing the subtle non-covalent interactions that govern conformational preferences.

  • Cost-Effectiveness: Compared to high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT calculations are significantly faster, making them suitable for exploring the multiple dimensions of a molecule's conformational space.

A popular and well-validated functional for conformational studies of organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) .[9][10][11] This hybrid functional combines the strengths of both Hartree-Fock theory and DFT. For enhanced accuracy, especially in describing dispersion interactions which can be significant in determining conformational energies, dispersion-corrected functionals such as M06-2X or empirical dispersion corrections like Grimme's D3 can be employed.[11]

The Importance of the Basis Set

The choice of basis set is as critical as the choice of the DFT functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For conformational analysis of a molecule containing heteroatoms like oxygen and nitrogen, a Pople-style basis set such as 6-311++G(d,p) is a robust choice.[7][10][12]

Deconstructing the Basis Set:

  • 6-311: This indicates a triple-zeta split-valence basis set, meaning that core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while valence electrons are described by three basis functions (composed of 3, 1, and 1 primitive Gaussians). This provides the necessary flexibility to accurately model the valence shell, which is most involved in chemical bonding and conformational changes.[13]

  • ++G: The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing anions and systems with significant non-covalent interactions, such as hydrogen bonding, which are expected in this compound.

  • (d,p): These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow for the distortion of atomic orbitals, which is crucial for accurately representing the geometry of cyclic systems and the directionality of hydrogen bonds.[13]

A Self-Validating Protocol for Conformational Analysis

The following protocol outlines a systematic and self-validating approach to the theoretical conformational analysis of this compound. This workflow is designed to ensure the reliability and reproducibility of the obtained results.

Step-by-Step Methodology
  • Initial Structure Generation:

    • Begin by constructing a 3D model of this compound. This can be done using molecular building software such as Avogadro, GaussView, or ChemDraw.[7]

    • It is crucial to consider the protonation state. Given the hydrochloride salt, the nitrogen atom of the oxazolidine ring will be protonated, and a chloride counter-ion will be present. The carboxylic acid group will be in its neutral form.

  • Conformational Search:

    • The initial structure is likely not the global minimum energy conformer.[14] A systematic or stochastic conformational search is necessary to explore the potential energy surface.

    • Systematic Search: This involves rotating all rotatable bonds (e.g., the C-C bond of the carboxylic acid group) in discrete steps. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.[15]

    • Stochastic Search (e.g., Molecular Dynamics or Monte Carlo): These methods randomly sample the conformational space. A short molecular dynamics simulation at an elevated temperature can be an effective way to overcome energy barriers and discover a diverse set of conformers.

    • For this molecule, a systematic scan of the dihedral angle defining the orientation of the carboxylic acid group is a good starting point.

  • Geometry Optimization and Frequency Calculation:

    • Each unique conformer identified in the search must be optimized to find the nearest local minimum on the potential energy surface.

    • This is performed using a DFT method, for instance, at the B3LYP/6-31G(d) level of theory. This level provides a good balance of speed and accuracy for initial optimizations.

    • Following optimization, a frequency calculation must be performed for each structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES.[7] If imaginary frequencies are present, it indicates a transition state, and further optimization is required.

  • Refinement of Energies:

    • To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory. A recommended level is M06-2X/6-311++G(d,p) or B3LYP-D3/6-311++G(d,p) to better account for dispersion forces.[11]

    • The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to simulate the effects of a solvent (e.g., water or DMSO) on the conformational equilibrium.[10]

  • Analysis of Results:

    • The relative energies of the conformers are calculated with respect to the global minimum (the conformer with the lowest energy).

    • The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

    • Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, should be analyzed to understand the structural differences between the conformers.

    • Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation, that stabilize certain conformations.[12]

Validation and Trustworthiness

The trustworthiness of this protocol is established through several internal checks:

  • Frequency Analysis: The confirmation of all real frequencies for each optimized conformer ensures that they are true energy minima.

  • Comparison with Experimental Data: The ultimate validation comes from comparing the theoretical results with experimental data.[4][5][6][16][17] If available, crystallographic data (from the Cambridge Structural Database - CSD) or NMR spectroscopic data (e.g., coupling constants and NOEs) can be used to confirm the predicted dominant conformations in the solid state or in solution, respectively.

Data Presentation and Visualization

Clear presentation of the computational data is essential for interpretation and communication.

Tabulated Data

Table 1: Computational Parameters for Conformational Analysis

ParameterSpecificationRationale
Software Gaussian, ORCA, SpartanIndustry-standard quantum chemistry packages.
Initial Optimization B3LYP/6-31G(d)A cost-effective level for initial geometry screening.
Frequency Calculation B3LYP/6-31G(d)To confirm stationary points as true minima.
Final Energy M06-2X/6-311++G(d,p)High-accuracy energy calculation with good treatment of dispersion.
Solvent Model PCM (Water)To simulate an aqueous environment, relevant for biological systems.

Table 2: Relative Energies and Populations of a Hypothetical Set of Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angle (O=C-C-N)
1 0.0075.3178.5°
2 0.8520.1-15.2°
3 2.104.685.3°

Experimental Workflow Diagram

G cluster_start Initial Steps cluster_calc Quantum Mechanical Calculations cluster_analysis Analysis and Validation start 1. 3D Structure Generation (Oxazolidine-4-carboxylic acid HCl) search 2. Conformational Search (Systematic or Stochastic) start->search Initial guess opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) search->opt Candidate conformers freq 4. Frequency Calculation (Confirm minima) opt->freq Optimized geometries energy 5. Single-Point Energy (e.g., M06-2X/6-311++G(d,p) + PCM) freq->energy Verified minima analysis 6. Data Analysis (Relative energies, populations, geometry) energy->analysis Final energies validation 7. Validation (Comparison with experimental data) analysis->validation Theoretical predictions end Final Conformational Ensemble validation->end

Caption: Computational workflow for the conformational analysis of this compound.

Logical Relationship of Conformational States

G cluster_ensemble Conformational Ensemble cluster_properties Molecular Properties A Conformer 1 (Global Minimum) B Conformer 2 A->B ΔE₁₂ C Conformer 3 A->C ΔE₁₃ prop Biological Activity & Pharmacokinetics A->prop B->C ΔE₂₃ B->prop C->prop

Caption: Relationship between low-energy conformers and their influence on molecular properties.

Conclusion

The theoretical conformational analysis of this compound is a critical step in understanding its structure-activity relationship. By employing a robust and self-validating computational protocol centered around Density Functional Theory, researchers can gain deep insights into the molecule's preferred three-dimensional structures. The careful selection of functionals and basis sets, coupled with a systematic workflow from initial structure generation to final analysis and validation, ensures the reliability of the obtained results. This in-depth understanding of the conformational landscape is invaluable for guiding the design and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of (S)-Oxazolidine-4-carboxylic Acid Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-Oxazolidine-4-carboxylic acid hydrochloride as a pivotal chiral building block in the field of asymmetric synthesis. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols.

Introduction: A Chiral Precursor of Strategic Importance

(S)-Oxazolidine-4-carboxylic acid hydrochloride is a valuable chiral synthon derived from the natural amino acid L-serine. While not typically employed directly as a catalyst or a chiral auxiliary in its commercially available hydrochloride form, its true power lies in its role as a precursor to a class of highly effective C₂-symmetric ligands: the bis(oxazolines), commonly known as BOX ligands. These ligands are considered "privileged" in the realm of asymmetric catalysis due to their ability to form well-defined chiral environments around a metal center, leading to high levels of enantioselectivity in a wide array of chemical transformations.[1]

The synthetic utility of (S)-Oxazolidine-4-carboxylic acid stems from its rigid heterocyclic framework, which preserves the stereochemical integrity of the starting material. The key to unlocking its potential is the transformation of its carboxylic acid moiety into other functional groups, most notably a hydroxymethyl group, which yields the corresponding chiral β-amino alcohol. This amino alcohol is the direct precursor to the oxazoline rings of the BOX ligands.[1]

This guide will delineate the synthetic pathway from (S)-Oxazolidine-4-carboxylic acid hydrochloride to a representative BOX ligand and detail the subsequent application of this ligand in a key asymmetric transformation.

The Synthetic Pathway: From Chiral Precursor to Privileged Ligand

The journey from (S)-Oxazolidine-4-carboxylic acid hydrochloride to a functional chiral ligand involves two principal stages: the reduction of the carboxylic acid to a primary alcohol, and the subsequent condensation to form the bis(oxazoline) structure.

Stage 1: Reduction to (S)-4-(Hydroxymethyl)oxazolidine

The critical first step is the chemoselective reduction of the carboxylic acid at the C4 position to a hydroxymethyl group. Due to the stability of carboxylic acids, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids.[2][3]

The reaction proceeds via the deprotonation of the carboxylic acid by the basic LiAlH₄, followed by coordination of the aluminum to the carboxylate oxygen atoms. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydride attack. A subsequent elimination and a second hydride attack lead to the primary alcohol upon acidic workup.[4]

dot

Reduction_Mechanism cluster_0 From Precursor to Key Intermediate cluster_1 Synthesis of Bis(oxazoline) Ligand cluster_2 Application in Asymmetric Catalysis Start (S)-Oxazolidine-4-carboxylic acid HCl AminoAlcohol (S)-4-(Hydroxymethyl)oxazolidine Start->AminoAlcohol 1. LiAlH4, THF 2. H3O+ workup BOX_Ligand C2-Symmetric BOX Ligand AminoAlcohol->BOX_Ligand ZnCl2 or other Lewis Acid Linker Dinitrile Linker (e.g., Malononitrile) Linker->BOX_Ligand Catalyst Chiral Metal-BOX Catalyst BOX_Ligand->Catalyst Metal Metal Precursor (e.g., Cu(OTf)2) Metal->Catalyst Reaction Asymmetric Transformation (e.g., Diels-Alder) Catalyst->Reaction Product Enantioenriched Product Reaction->Product

Caption: Synthetic workflow from (S)-Oxazolidine-4-carboxylic acid to a BOX ligand and its catalytic application.

Stage 2: Synthesis of C₂-Symmetric Bis(oxazoline) Ligands

With the chiral amino alcohol in hand, the construction of the BOX ligand can proceed. A common and efficient method involves the condensation of two equivalents of the amino alcohol with a bifunctional linker, such as a dinitrile (e.g., malononitrile) or a dicarboxylic acid derivative.[5] The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or zinc triflate (Zn(OTf)₂), facilitates the cyclization to form the two oxazoline rings.[1]

The C₂-symmetry of the resulting ligand is a crucial feature. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which often leads to higher enantioselectivity. The steric bulk of the substituent at the C4 position of the original oxazolidine (now part of the BOX ligand) effectively shields one face of the coordinated substrate, directing the attack of the incoming reagent to the other face.

Applications in Asymmetric Catalysis

Metal complexes of BOX ligands are powerful catalysts for a multitude of asymmetric reactions. The specific metal center (e.g., copper, zinc, magnesium, iron) dictates the type of transformation that can be catalyzed.

Reaction TypeMetal CenterTypical SubstratesAchievable Enantioselectivity (ee)Reference
Diels-Alder Reaction Cu(II)N-Acryloyloxazolidinones, Dienes>95%[6]
Friedel-Crafts Alkylation Cu(II)Indoles, NitroalkenesUp to 99%[7]
Aldol Reactions Cu(II)Silyl Enol Ethers, AldehydesUp to 98%[5]
Michael Addition Ni(II)β-Ketoesters, EnonesUp to 99%[1]
Aziridination Cu(I)Olefins, Nitrene PrecursorsUp to 97%[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Synthesis of (S)-4-(Hydroxymethyl)oxazolidine from (S)-Oxazolidine-4-carboxylic acid hydrochloride

This protocol describes the reduction of the carboxylic acid functionality using lithium aluminum hydride.

Materials:

  • (S)-Oxazolidine-4-carboxylic acid hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄). Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: In a separate flask, dissolve (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF. Note: The hydrochloride salt may have limited solubility. A fine suspension is acceptable. Transfer this solution/suspension to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add distilled water (X mL) dropwise, where X is the mass of LiAlH₄ in grams used. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add distilled water (3X mL). A granular precipitate should form.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite®, washing thoroughly with THF and then ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield (S)-4-(hydroxymethyl)oxazolidine as a viscous oil or low-melting solid.

Protocol 2: General Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

This protocol describes the condensation of the chiral amino alcohol with malononitrile.

Materials:

  • (S)-4-(Hydroxymethyl)oxazolidine (from Protocol 1)

  • Malononitrile

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous toluene or chlorobenzene

  • Round-bottom flask, Dean-Stark trap (optional), reflux condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malononitrile (1.0 equivalent) and (S)-4-(hydroxymethyl)oxazolidine (2.1 equivalents) in anhydrous toluene.

  • Catalyst Addition: Add anhydrous ZnCl₂ (0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The reaction progress can be monitored by the evolution of ammonia (if a Dean-Stark trap is not used) or by TLC analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford the pure BOX ligand.

dot dot digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=Mrecord, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Catalyst" [label="{(L)M} | Chiral Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Substrate_Complex" [label="{(L)M(Substrate)} | Substrate Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; "Transition_State" [label="{[(L)M(Substrate)(Reagent)]‡} | Stereoselective Transition State", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Complex" [label="{(L)M(Product)} | Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Catalyst" -> "Substrate_Complex" [label=" + Substrate"]; "Substrate_Complex" -> "Transition_State" [label=" + Reagent"]; "Transition_State" -> "Product_Complex" [label=" C-C Bond Formation"]; "Product_Complex" -> "Catalyst" [label=" - Product\n (Enantioenriched)"]; }

References

Application Notes & Protocols: (4S)-Oxazolidine-4-carboxylic acid hydrochloride as a Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical objective in the synthesis of pharmaceuticals and bioactive agents. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, represents an efficient and powerful strategy for achieving this control.[1]

Among these valuable chiral synthons is (4S)-Oxazolidine-4-carboxylic acid hydrochloride , a heterocyclic compound that serves as a conformationally restricted analogue of proline and a protected form of L-serine.[2][3] This white to off-white crystalline solid possesses a five-membered ring containing both nitrogen and oxygen, which imparts unique stereochemical and reactive properties.[2] Its hydrochloride salt form enhances water solubility and stability, making it a convenient and versatile starting material.[2] This guide provides an in-depth exploration of the applications of (4S)-Oxazolidine-4-carboxylic acid hydrochloride, detailing its properties, key synthetic transformations, and field-proven protocols for its use in research and drug development.

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's physical properties and safety requirements is essential.

Table 1: Physicochemical Data for (4S)-Oxazolidine-4-carboxylic acid hydrochloride

PropertyValueReference(s)
CAS Number 162285-30-5[2][4][5]
Molecular Formula C₄H₈ClNO₃[2][4]
Molecular Weight 153.56 g/mol [2]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]
Stereochemistry (4S)[2]

Safety and Handling Precautions:

(4S)-Oxazolidine-4-carboxylic acid hydrochloride and its derivatives should be handled in accordance with standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or a face shield, and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[6][7]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move the person to fresh air.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

Core Synthetic Applications

The unique structure of (4S)-Oxazolidine-4-carboxylic acid hydrochloride makes it a powerful tool for several key synthetic strategies.

G cluster_0 Primary Transformations cluster_1 Resulting Scaffolds start (4S)-Oxazolidine-4-carboxylic acid hydrochloride n_acyl N-Acylation (Boc, Fmoc, etc.) start->n_acyl Base, Acyl-X protected_intermediate N-Protected Chiral Acid n_acyl->protected_intermediate amide_couple Amide Bond Formation peptide_analogue Peptides & Amides (Proline Surrogates) amide_couple->peptide_analogue ring_open Acid-Mediated Ring Opening serine_deriv N-Substituted Serine Derivatives ring_open->serine_deriv protected_intermediate->amide_couple Coupling Agents, R₂NH protected_intermediate->ring_open Aqueous Acid

Caption: Synthetic pathways originating from (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

  • Constrained Proline Analogue in Peptidomimetics: The oxazolidine ring locks the N-Cα bond, reducing the conformational flexibility compared to a standard amino acid. This property is exploited in peptide synthesis to introduce rigid turns and secondary structures.[9][10] It serves as an effective proline surrogate, enabling the design of peptides with specific, predictable conformations.

  • Precursor for Chiral 2-Oxo-oxazolidines: The core structure can be converted to 2-oxo-oxazolidine-4-carboxylic acid.[3] This is significant because the N-acyl oxazolidinone scaffold is the basis for Evans' chiral auxiliaries, which are renowned for their ability to direct stereoselective alkylation, aldol, and Michael reactions with exceptionally high diastereoselectivity.[11][12]

  • Synthesis of Bioactive Heterocycles: The oxazolidine ring is a common motif in many biologically active molecules. Its structural relative, thiazolidine-4-carboxylic acid, has been extensively studied as a key building block for antiviral agents, including influenza neuraminidase inhibitors.[13][14][15][16] The principles of its reactivity and incorporation into larger scaffolds are directly translatable.

  • Protected Serine Equivalent: The molecule is synthesized from L-serine and formaldehyde. This relationship can be reversed; the oxazolidine ring acts as a simultaneous protecting group for the amine and hydroxyl functionalities of serine. Selective ring-opening under acidic conditions can unmask these groups at a desired stage of a synthetic sequence, providing a valuable tool for complex molecule construction.[9][17]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the most common and critical transformations involving (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

Protocol 1: N-Protection with Fmoc Group (Fmoc-Oxd-OH)

Causality and Rationale: Protection of the secondary amine is the essential first step for incorporating the oxazolidine moiety into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used. Sodium bicarbonate is a mild, inexpensive base sufficient to neutralize the hydrochloride salt and the HCl generated during the acylation. The acetone/water solvent system ensures the solubility of both the ionic starting material and the more organic Fmoc-Cl reagent.

Caption: General reaction scheme for N-Fmoc protection.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve (4S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of acetone and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until effervescence ceases. The base neutralizes the hydrochloride and prepares the secondary amine for acylation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • Acylation: Dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in acetone and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (A): Quench & Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up (B): Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Amide Bond Formation with a Primary Amine

Causality and Rationale: This protocol demonstrates the coupling of the N-protected oxazolidine building block to an amine, the fundamental reaction in peptide synthesis. Diisopropylcarbodiimide (DIC) is a common coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[18] However, this intermediate is prone to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) traps the active intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[18] An anhydrous aprotic solvent like DMF is used to prevent hydrolysis of the activated species.

G reactants N-Protected-Oxd-OH + R-NH₂ reagents + DIC + HOBt + DIPEA —————> Anhydrous DMF, RT reactants->reagents products N-Protected-Oxd-NHR reagents->products

Caption: Amide coupling of an N-protected oxazolidine-4-carboxylic acid.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected (4S)-Oxazolidine-4-carboxylic acid (e.g., Fmoc-Oxd-OH, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Pre-activation: Add HOBt (1.1 eq) and DIC (1.1 eq) to the solution. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.

  • Amine Addition: Add the primary amine hydrochloride salt (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the salt and scavenge the acid produced during coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Conclusion

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a high-value, versatile chiral building block with broad applicability in modern organic synthesis. Its utility as a conformationally restricted proline analogue, a protected serine equivalent, and a precursor to other powerful chiral synthons makes it an indispensable tool for drug discovery professionals and research scientists. The protocols detailed herein provide a robust framework for its successful implementation in the synthesis of complex, enantiomerically pure molecules, underscoring its strategic importance in the construction of novel chemical entities with therapeutic potential.

References

Application Notes & Protocols: The Strategic Use of Oxazolidine-4-carboxylic Acid Derivatives in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of long or hydrophobic peptides via solid-phase peptide synthesis (SPPS) is frequently hampered by the propensity of the growing peptide chain to aggregate. This phenomenon, driven by intermolecular hydrogen bonding and the formation of stable secondary structures like β-sheets on the solid support, can lead to significant practical challenges. These include poor resin swelling, incomplete coupling reactions, and difficult deprotection steps, culminating in low yields and purification nightmares.

To circumvent these issues, chemists have developed innovative strategies to temporarily disrupt these problematic secondary structures. One of the most elegant and effective solutions is the incorporation of "pseudoproline" dipeptides. Oxazolidine-4-carboxylic acid, derived from serine (Ser) or threonine (Thr), is the cornerstone of this approach. By introducing a temporary kink in the peptide backbone, these specialized building blocks enhance chain solvation and accessibility, paving the way for the successful synthesis of "difficult" sequences.[1] This guide provides a detailed exploration of the chemistry, advantages, and practical application of oxazolidine-based pseudoprolines in modern peptide synthesis.

II. The Chemistry and Advantage of Oxazolidine Pseudoprolines

Pseudoproline dipeptides are created from serine or threonine residues where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen via reaction with an aldehyde or ketone (commonly formaldehyde or acetone).[1] This forms a five-membered oxazolidine ring, which is structurally analogous to proline. The resulting structure, for instance, Fmoc-Xaa-Ser(ψMe,MePro)-OH, effectively masks the hydrogen-bond-donating capacity of the amide proton involved in the ring.

Core Advantages:

  • Structure Disruption: The oxazolidine ring introduces a "kink" that is sterically incompatible with the formation of β-sheet structures, effectively disrupting aggregation.[1][2]

  • Enhanced Solvation: By breaking up intermolecular networks, the peptide chain becomes better solvated by the synthesis solvent (e.g., DMF), improving reaction kinetics for both coupling and deprotection.[3]

  • Improved Yields and Purity: The mitigation of aggregation leads to more complete reactions at every cycle of the SPPS, resulting in higher crude peptide purity and overall yield.[1]

  • Suppression of Side Reactions: The strategic placement of a pseudoproline can reduce the incidence of nearby side reactions, such as aspartimide formation, by altering the local peptide conformation.[2]

The oxazolidine ring is designed to be stable throughout the Fmoc-based SPPS cycles but is readily cleaved under standard acidic conditions used for final resin cleavage and side-chain deprotection (e.g., with Trifluoroacetic Acid - TFA), regenerating the native serine or threonine residue.[4]

Caption: Diagram 1: Formation of an Oxazolidine Pseudoproline.

III. Strategic Implementation in Peptide Synthesis

The decision of where to incorporate a pseudoproline is critical for its effectiveness. They are typically introduced at a Ser or Thr residue within a sequence known or predicted to be aggregation-prone. The ideal placement is often in the middle of a hydrophobic stretch or a sequence known to form stable secondary structures. Commercially available, pre-formed Fmoc-protected pseudoproline dipeptides are the most convenient and efficient way to utilize this technology, integrating seamlessly into automated and manual SPPS workflows.[1]

ParameterStandard SPPSSPPS with PseudoprolineRationale
Aggregation Potential High in difficult sequencesSignificantly ReducedThe oxazolidine "kink" disrupts β-sheet formation.[1]
Coupling Efficiency Can be low, requiring double couplingGenerally HighImproved resin swelling and chain solvation.[3]
Crude Purity Often low, with deletion sequencesHighMore complete reactions at each cycle minimize side products.
Aspartimide Formation High risk at Asp-Gly, Asp-Ser sitesReducedConformational constraint hinders the cyclization side reaction.[2]

Table 1: Comparison of Standard SPPS vs. Pseudoproline-Assisted SPPS.

IV. Experimental Protocols

Protocol 1: Incorporation of an Fmoc-Pseudoproline Dipeptide in SPPS

This protocol outlines the manual incorporation of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Peptide-resin (swollen, N-terminally deprotected)

  • Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: Anhydrous, peptide-synthesis grade DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Resin Preparation:

    • Begin with the peptide-resin following the successful deprotection of the previous amino acid's Fmoc group.

    • Ensure the resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine.

  • Activation of the Pseudoproline Dipeptide:

    • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2.0 eq. relative to resin loading) and HATU (1.95 eq.) in a minimal volume of DMF.

    • Add DIPEA (4.0 eq.) to the activation mixture.

    • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color. Causality Note: Pre-activation ensures the formation of the highly reactive O-At active ester, which minimizes racemization and promotes a rapid, efficient coupling reaction.[5][6]

  • Coupling Reaction:

    • Add the activated pseudoproline solution to the reaction vessel containing the washed peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Self-Validation: Monitor the coupling progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), extend the coupling time for another hour or consider a second coupling (recoupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. A final wash with DCM can aid in preparing the resin for the next deprotection step.

  • Continuation of Synthesis:

    • Proceed to the next Fmoc-deprotection step in the SPPS cycle by adding the 20% piperidine/DMF solution.

SPPS_Workflow Diagram 2: SPPS Workflow for Pseudoproline Incorporation. start Start: Peptide-Resin (N-terminus deprotected) pre_activation Activate Pseudoproline Dipeptide (Fmoc-Xaa-ΨPro-OH + HATU + DIPEA) start->pre_activation coupling Couple to Resin (1-2 hours) pre_activation->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring monitoring->coupling Test Positive (Recouple) wash1 Wash Resin (DMF) monitoring->wash1 Test Negative deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash Resin (DMF, DCM) deprotection->wash2 next_cycle Proceed to Next Amino Acid Coupling or Final Cleavage wash2->next_cycle

Caption: Diagram 2: SPPS Workflow for Pseudoproline Incorporation.

Protocol 2: Final Cleavage and Oxazolidine Ring Opening

This protocol describes the final step where the completed peptide is cleaved from the solid support, and all side-chain protecting groups, including the oxazolidine ring, are removed.

Materials:

  • Dry, protected peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/Water (95:2.5:2.5 v/v) cocktail. Safety Note: Work in a certified fume hood. TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail (e.g., 2-5 mL per 100 mg resin) to the resin.

    • Agitate the slurry at room temperature for 2-4 hours.

    • Mechanistic Insight: The strong acid (TFA) simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The acidic, aqueous environment facilitates the hydrolysis of the oxazolidine ring, regenerating the native Ser/Thr residue and a linear peptide backbone.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. The crude peptide will precipitate as a white solid.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic byproducts.

    • Dry the crude peptide pellet under vacuum.

    • The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry. The observed mass should correspond to the peptide with the native Ser/Thr residue, not the pseudoproline.

Caption: Diagram 3: Cleavage and Oxazolidine Ring Opening.

V. Conclusion

Oxazolidine-4-carboxylic acid, employed in the form of pseudoproline dipeptides, represents a powerful and field-proven tool for modern peptide synthesis. By temporarily and reversibly introducing a proline-like kink, these building blocks directly address the pervasive challenge of on-resin aggregation. The result is a more efficient, reliable, and successful synthesis of complex peptides that were previously considered intractable. The protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this technology, ultimately accelerating the discovery and production of novel peptide-based therapeutics and research tools.

VI. References

  • Pseudo-Prolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides. Lookchem. --INVALID-LINK--

  • Oxazolidine 504-76-7 wiki. Guidechem. --INVALID-LINK--

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep. --INVALID-LINK--

  • Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. University of Bologna. --INVALID-LINK--

  • Protein chemical synthesis by serine and threonine ligation. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. --INVALID-LINK--

  • CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochloride. CymitQuimica. --INVALID-LINK--

  • Peptide Resin Loading Protocols. Sigma-Aldrich. --INVALID-LINK--

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. --INVALID-LINK--

  • What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. --INVALID-LINK--

  • Overview of Solid Phase Peptide Synthesis (SPPS). --INVALID-LINK--

  • Peptide synthesis. Wikipedia. --INVALID-LINK--

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents. --INVALID-LINK--

  • Introduction to Peptide Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • Protecting Groups in Peptide Synthesis. Biosynth. --INVALID-LINK--

  • Serine/threonine Ligation for the Chemical Synthesis of Proteins. PubMed. --INVALID-LINK--

  • Total wash elimination for solid phase peptide synthesis. National Center for Biotechnology Information (PMC - NIH). --INVALID-LINK--

  • 1219384-60-7|Oxazolidine-4-carboxylic acid hydrochloride. BLD Pharm. --INVALID-LINK--

  • 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Polypeptide. --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem - NIH. --INVALID-LINK--

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. --INVALID-LINK--

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers. PubMed. --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. MDPI. --INVALID-LINK--

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. --INVALID-LINK--

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Protected Oxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming On-Resin Aggregation in "Difficult" Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry, enabling the routine assembly of peptides up to 40 amino acids in length.[1][2] However, the efficiency of this powerful technique can be severely hampered by on-resin aggregation of the growing peptide chain.[3][4] This phenomenon is particularly prevalent in "difficult sequences," which are often rich in hydrophobic or β-branched amino acids like Valine and Isoleucine, or those that can form intra-chain hydrogen bonds, such as sequences containing multiple Serine (Ser) and Threonine (Thr) residues.[5]

Aggregation, driven by the formation of intermolecular β-sheet structures, leads to poor solvation of the peptide-resin matrix.[5] This collapse of the matrix physically obstructs the N-terminus of the growing peptide, leading to incomplete Fmoc deprotection and inefficient coupling of the subsequent amino acid.[4][6] The consequences for the synthesis are dire:

  • Low Crude Yield: A significant portion of the synthesis fails, resulting in truncated sequences.

  • Poor Purity: The final product is contaminated with deletion sequences that are often difficult to separate chromatographically from the target peptide.[1]

  • Complete Synthesis Failure: In severe cases, aggregation can halt the synthesis entirely.[5]

To address this long-standing challenge, the strategic incorporation of backbone-modifying building blocks has emerged as a highly effective solution. Among the most powerful of these are Fmoc-protected oxazolidine dipeptides , commonly known as pseudoproline dipeptides .[7][8] These derivatives of Ser and Thr act as potent structure-disrupting elements, ensuring high-fidelity synthesis of previously inaccessible peptides.[5]

The Mechanism of Action: How Oxazolidines Disrupt Aggregation

Fmoc-protected oxazolidine dipeptides are created by reacting the hydroxyl group of a Ser or Thr residue within a dipeptide (e.g., Xaa-Ser or Xaa-Thr) with an aldehyde or ketone, forming a reversible, five-membered oxazolidine ring.[7] This seemingly subtle modification has profound and beneficial consequences for the peptide backbone.

The oxazolidine ring system introduces a "kink" into the peptide chain, mimicking the conformational constraints of a proline residue.[7] This induced bend disrupts the planarity of the peptide backbone, sterically hindering the formation of the intermolecular hydrogen bonds that are essential for β-sheet aggregation.[5] By preventing peptide chains from aligning, the oxazolidine moiety maintains the growing peptide in a more solvated and accessible state, ensuring that the N-terminus remains available for efficient deprotection and coupling reactions.[5]

This protective modification is fully reversible. The oxazolidine ring is readily and completely cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native Ser or Thr residue in the final peptide product.[5]

cluster_0 Standard Fmoc-SPPS cluster_1 SPPS with Fmoc-Oxazolidine Dipeptide A1 Growing Peptide Chains (Aggregation-Prone) A2 Intermolecular H-Bonding (β-Sheet Formation) A1->A2 A3 On-Resin Aggregation A2->A3 A4 Poor Solvation & Incomplete Coupling A3->A4 A5 Low Yield & Purity A4->A5 B1 Incorporate Fmoc-Oxazolidine Dipeptide B2 Backbone 'Kink' Introduced B1->B2 B3 Disruption of Secondary Structure B2->B3 B4 Enhanced Solvation & Efficient Coupling B3->B4 B5 High Yield & Purity B4->B5

Figure 1: Workflow comparison between standard SPPS and synthesis incorporating an Fmoc-oxazolidine dipeptide.

Quantitative Impact and Strategic Application

The incorporation of Fmoc-oxazolidine dipeptides provides dramatic and quantifiable improvements in the synthesis of difficult peptides. Increases in crude product yield of up to 10-fold have been reported for highly aggregated sequences.[8]

Peptide Sequence TypeSynthesis MethodTypical Crude Purity (%)Typical Crude Yield (%)Reference
Model "Difficult" PeptideStandard Fmoc-SPPS~30~25[5]
Model "Difficult" PeptideFmoc-SPPS with Oxazolidine~70~65[5]
Human Amylin (hIAPP)Standard Fmoc-SPPSVery LowNearly Impossible[5]
Human Amylin (hIAPP)Fmoc-SPPS with OxazolidineHighHigh (Successful)[5]
Amyloid Beta (Aβ42)Standard Fmoc/tBu SPPSNot Reported33[5]
Amyloid Beta (Aβ42)Fmoc/tBu SPPS with OxazolidineNot Reported57[5]

Strategic Guidelines for Incorporation: Empirical evidence suggests the following guidelines for optimal use:[8]

  • Spacing: Insert an oxazolidine dipeptide approximately every 5-6 residues throughout the sequence.

  • Proximity to Proline: Maintain a minimum separation of 2 residues, and optimally 5-6 residues, between an oxazolidine and a natural proline residue.

  • Placement: Aim to insert an oxazolidine unit just before a known hydrophobic or aggregation-prone region.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the successful incorporation of Fmoc-oxazolidine (pseudoproline) dipeptides into an automated or manual Fmoc-SPPS workflow.

Protocol 1: Incorporation of Fmoc-Oxazolidine Dipeptide

This protocol details the coupling of a commercially available Fmoc-Xaa-(ψPro)-OH dipeptide onto the resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (3-5 equivalents relative to resin loading)

  • Coupling Reagent: HBTU, HATU, or PyBOP® (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[4]

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using standard conditions (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[9]

  • Activation of the Dipeptide:

    • In a separate vessel, dissolve the Fmoc-oxazolidine dipeptide and the coupling reagent (e.g., HATU) in a minimum volume of DMF.

    • Add DIPEA to the solution and vortex briefly. The activation should be immediate.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the reaction vessel containing the washed, deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours.[5]

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

    • If the test is positive (indicating an incomplete reaction), either extend the coupling time or perform a second coupling with a fresh solution of activated dipeptide.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

  • Chain Elongation: Proceed with the next standard Fmoc-SPPS cycle (deprotection followed by coupling) to continue elongating the peptide chain.

start Start: Fmoc-deprotected peptide-resin dissolve 1. Dissolve Fmoc-Oxazolidine Dipeptide & Coupling Reagent in DMF start->dissolve add_base 2. Add DIPEA to activate dissolve->add_base add_to_resin 3. Add activated solution to peptide-resin add_base->add_to_resin agitate 4. Agitate for 1-4 hours add_to_resin->agitate monitor 5. Monitor reaction (e.g., Kaiser Test) agitate->monitor wash 6. Wash resin thoroughly with DMF monitor->wash Complete incomplete Reaction Incomplete: Extend time or re-couple monitor->incomplete Incomplete continue_synthesis 7. Proceed to next Fmoc-SPPS cycle wash->continue_synthesis incomplete->agitate

Figure 2: Experimental workflow for coupling an Fmoc-oxazolidine dipeptide.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support, all side-chain protecting groups are removed, and the oxazolidine ring is reverted to the native Ser or Thr residue.

Materials:

  • Dry, final peptide-resin

  • Cleavage Cocktail: A standard TFA-based cocktail is sufficient. A common formulation is Reagent K or a mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[9][10]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry thoroughly under vacuum.[10]

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours. This duration is sufficient for complete removal of all acid-labile protecting groups, including the cleavage of the oxazolidine ring.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA).

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

cluster_0 Chemical Transformation during Cleavage Structure Resin-Bound Peptide with Oxazolidine (ψPro) ...-Xaa-N(Fmoc)-CH(R)-C(O)-... Oxazolidine Ring TFA / TIS / H₂O (2-3 hours) ...-Xaa-Ser/Thr(OH)-... Native Peptide Backbone Cleaved Peptide in Solution

Figure 3: Schematic of the oxazolidine ring opening during TFA cleavage to yield the native peptide.

Conclusion and Best Practices

The strategic use of Fmoc-oxazolidine dipeptides is a transformative approach for the successful synthesis of "difficult" peptides. By directly mitigating the primary cause of synthesis failure—on-resin aggregation—these building blocks enable higher yields and purities, reducing the need for costly and time-consuming repeat syntheses and complex purifications.[5][8] Their seamless integration into standard Fmoc-SPPS protocols makes them an invaluable and accessible tool for researchers, scientists, and drug development professionals aiming to produce complex and previously intractable peptide sequences.

References

Application Notes & Protocols: Chiral Synthesis of β-Lactam Cores Using (R)-Oxazolidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

β-Lactam antibiotics, including penicillins, cephalosporins, and carbapenems, represent a cornerstone of antibacterial therapy.[1] Their mechanism of action relies on the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3] The strained four-membered azetidinone ring is the key pharmacophore responsible for this activity.[2][4] The stereochemistry of substituents on this ring is critical for biological efficacy, necessitating precise, stereocontrolled synthetic strategies.

This guide details the application of (4R)-Oxazolidine-4-carboxylic acid hydrochloride, a versatile chiral building block derived from D-cysteine, in the asymmetric synthesis of β-lactam cores. The oxazolidine ring serves a dual purpose: it protects the amine and thiol functionalities of the parent amino acid and rigidly locks the stereocenter at C4, which will become a key stereocenter in the final β-lactam product. This document provides the scientific rationale, detailed experimental protocols, and mechanistic insights for researchers in medicinal chemistry and drug development.

Scientific Rationale and Synthetic Strategy

The core strategy involves a three-stage process: (1) preparation and N-acylation of the oxazolidine scaffold, (2) modification of the C4 carboxyl group to install a latent nucleophile, and (3) base-mediated intramolecular cyclization to forge the β-lactam ring.

  • Chiral Control: The starting material, (4R)-Oxazolidine-4-carboxylic acid, sets the absolute stereochemistry at the future C4 position of the β-lactam ring. The rigid five-membered ring structure shields one face of the molecule, guiding subsequent transformations.

  • N-Acylation: The nitrogen atom of the oxazolidine is relatively unreactive and requires activation for acylation. This step is crucial as it introduces the side chain that will ultimately become the N-substituent of the azetidinone ring. Various methods exist, often requiring the in-situ generation of a mixed anhydride or the use of highly reactive acylating agents like acid chlorides or fluorides.[5][6][7]

  • Intramolecular Cyclization: The formation of the strained four-membered ring is the most challenging step. The strategy detailed here is based on an intramolecular nucleophilic attack on the carbamate carbonyl of the oxazolidine ring.[8] By generating a carbanion on the side chain attached to the C4 position, a highly efficient ring-closure reaction can be initiated to yield the desired lactam. This approach is powerful as it directly converts the oxazolidine framework into the β-lactam core.

Overall Synthetic Workflow

The following diagram illustrates the high-level synthetic pathway from the starting material to the β-lactam core.

G A Start: (4R)-Oxazolidine-4-carboxylic acid HCl B Step 1: Neutralization & Esterification A->B  Et3N, MeOH, SOCl2 C Step 2: N-Acylation B->C  Acyl Chloride, Base D Step 3: Side Chain Modification (e.g., Sulfone formation) C->D  Reduction, Activation,  Sulfinate displacement E Step 4: Intramolecular Cyclization (β-Lactam Ring Formation) D->E  Strong Base (LHMDS) F Product: Chiral β-Lactam Core E->F

Caption: High-level workflow for β-lactam synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents, especially strong bases (LHMDS, n-BuLi) and acylating agents, with extreme care.

Protocol 1: Preparation of Methyl (4R)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate
  • Rationale: The hydrochloride salt must be neutralized. Esterification of the carboxylic acid improves solubility in organic solvents and prevents unwanted side reactions during the N-acylation step. The use of 2,2-dimethoxypropane with a catalytic amount of acid is a common method to form the oxazolidine from the parent amino acid, simultaneously protecting the amine and thiol (from cysteine) or hydroxyl (from serine) groups. For this protocol, we assume the oxazolidine is already formed and we are starting from the carboxylic acid hydrochloride.

  • Materials:

    • (4R)-Oxazolidine-4-carboxylic acid hydrochloride

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) or HCl gas

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Diethyl ether (Et₂O)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Step-by-Step Procedure:

    • Suspend (4R)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. This is often more convenient and drier than bubbling HCl gas.

    • Remove the ice bath and stir the mixture at room temperature for 12-16 hours, until the reaction is complete (monitor by TLC).

    • Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or by adding Et₃N until the pH is ~7-8.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester product, which can be used in the next step without further purification.

Protocol 2: N-Acylation of the Oxazolidine Ester
  • Rationale: This protocol uses a standard method for acylating the less-nucleophilic nitrogen of an oxazolidinone.[5][7] A strong, non-nucleophilic base is often required to deprotonate the N-H, but for some substrates, a milder base with an activating agent is sufficient. We will use a pivaloyl chloride method which generates a mixed anhydride in situ.

  • Materials:

    • Methyl (4R)-oxazolidine-4-carboxylate (from Protocol 1)

    • Carboxylic acid of choice (R-COOH, 1.1 eq)

    • Triethylamine (Et₃N, 2.5 eq)

    • Pivaloyl chloride (1.2 eq)

    • Toluene or Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Step-by-Step Procedure:

    • Dissolve the chosen carboxylic acid (R-COOH) in anhydrous toluene (approx. 0.5 M).

    • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add pivaloyl chloride and stir for 1 hour at 0 °C. Causality: This forms a mixed pivalic anhydride, which is a highly reactive acylating agent.

    • In a separate flask, dissolve the oxazolidine ester (1.0 eq) in anhydrous toluene. Add triethylamine (1.3 eq).

    • Transfer the solution of the oxazolidine ester to the mixed anhydride solution at 0 °C via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC or LC-MS).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous phase with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-acylated product.

EntryR-COOHBase SystemSolventTypical Yield (%)
1Phenylacetic acidEt₃N / Pivaloyl ChlorideToluene80-90%
23-Chloropropionic acidEt₃N / Pivaloyl ChlorideDCM75-85%
3Acetic Acidn-BuLi / Acyl ChlorideTHF>90%
Data synthesized from literature reports on N-acylation of oxazolidinones.[5][6][9]
Protocol 3: Intramolecular Cyclization to Form the β-Lactam Ring
  • Rationale: This step is the key transformation. It requires the C4-substituent to be converted into a group that can be deprotonated to form a stable carbanion. For this protocol, we will assume the N-acylated ester from the previous step has been converted to an α-sulfonyl derivative (a common method for generating stable carbanions). The strong, non-nucleophilic base LHMDS (Lithium bis(trimethylsilyl)amide) is used to deprotonate the α-sulfonyl carbon, which then attacks the oxazolidinone carbonyl to form the β-lactam.[8]

Reaction Mechanism Diagram

Caption: Mechanism of base-mediated β-lactam ring closure.

  • Materials:

    • N-Acyl-4-(phenylsulfonylmethyl)oxazolidine derivative (1.0 eq)

    • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Step-by-Step Procedure:

    • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Dissolve the α-sulfonyl oxazolidine substrate in anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LHMDS solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Causality: LHMDS is a very strong, sterically hindered base, ideal for generating the carbanion without competing nucleophilic attack on the carbonyl groups. The low temperature is critical to prevent side reactions and maintain selectivity.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC, quenching small aliquots in NH₄Cl solution before spotting.

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the pure α-sulfonyl β-lactam.

Troubleshooting and Key Considerations

ProblemPotential CauseSuggested Solution
Low yield in N-acylation Incomplete activation of carboxylic acid; Insufficiently strong base; Steric hindrance.Ensure anhydrous conditions. Use a more reactive acylating agent like an acid fluoride[6]. For sterically hindered substrates, a stronger base like n-BuLi may be required.
Epimerization at C4 Use of a base that is too strong or reaction temperature is too high during acylation.Use milder conditions where possible (e.g., Et₃N/DMAP).[6] Avoid prolonged exposure to strong bases like n-BuLi at temperatures above -78 °C.
No reaction in cyclization step Base not strong enough to deprotonate the substrate; Poor quality of base.Ensure the pKa of the proton being removed is lower than the pKa of the conjugate acid of the base. Use freshly titrated or newly purchased LHMDS/LDA.
Formation of polymer/decomposition during cyclization Intermolecular reaction is competing; Reaction temperature too high.Run the reaction at high dilution (e.g., <0.05 M) to favor the intramolecular pathway. Maintain strict temperature control at -78 °C.

References

Application Notes and Protocols: The Role of (4S)-Oxazolidine-4-carboxylic Acid Hydrochloride as a Constrained Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architecture of Stability in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and low toxicity. However, their clinical translation is often hampered by inherent limitations, primarily poor metabolic stability and low binding affinity stemming from their conformational flexibility.[1] Native peptides in solution exist as a dynamic ensemble of structures, and the energetic cost of adopting a single, bioactive conformation upon binding to a target is significant.[1] The introduction of conformational constraints is a powerful strategy to surmount these challenges. By pre-organizing a peptide into its bioactive shape, we can enhance binding affinity and sterically shield it from proteolytic degradation.[1] This guide provides an in-depth exploration of (4S)-Oxazolidine-4-carboxylic acid hydrochloride, a versatile constrained amino acid, offering both foundational principles and actionable protocols for its application in advanced peptide design and drug development.

The Oxazolidine Scaffold: A Primer on Conformational Constraint

(4S)-Oxazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen.[2] This structure can be viewed as a derivative of serine or threonine where the side-chain hydroxyl group is cyclized onto the backbone nitrogen. This cyclization has profound stereochemical implications for a peptide chain.

  • Backbone Rigidity: The five-membered ring structure severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, which are the primary determinants of peptide secondary structure. This rigidity locks the peptide backbone into a more defined, local conformation.

  • Turn Induction: The oxazolidine moiety is a potent inducer of β-turns, which are critical secondary structures for molecular recognition events, such as protein-protein interactions (PPIs).[3] By replacing a residue in a peptide sequence with an oxazolidine-4-carboxylic acid, researchers can stabilize a turn conformation that might otherwise be transient.

  • Proteolytic Resistance: The constrained nature of the oxazolidine ring and the substitution on the backbone nitrogen can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1]

The hydrochloride salt form enhances the compound's solubility in water and stability for storage and handling.[2]

Key Properties of (4S)-Oxazolidine-4-carboxylic Acid Hydrochloride
PropertyValueSource
CAS Number 162285-30-5[4]
Molecular Formula C4H8ClNO3[2]
Molecular Weight 153.56 g/mol [2][4]
Appearance White to off-white crystalline solid[2]
Chirality (4S)-configuration[2]
Solubility Water-soluble[2]

Synthesis and Availability

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is commercially available from various suppliers.[5] For researchers requiring custom synthesis or derivatives, several methods have been reported. A common and environmentally friendly approach involves the reaction of L-serine methyl ester hydrochloride with a suitable carbonyl source in an aqueous solvent, followed by hydrolysis.[6][7] For example, a patented method describes the reaction of a serine ester with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis to yield the desired 2-oxo-oxazolidine-4-carboxylic acid with high yield.[6]

Application Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-standard amino acids like Oxazolidine-4-carboxylic acid into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] The key is to use the N-Fmoc protected version of the amino acid, which allows for its sequential addition to the growing peptide chain.

Workflow for SPPS Incorporation

The following diagram outlines the general workflow for incorporating Fmoc-(4S)-Oxazolidine-4-carboxylic acid into a peptide sequence.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_constrained_aa Constrained AA Incorporation cluster_final Cleavage & Purification Resin Start with Rink Amide Resin Deprotection1 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 2. Wash (DMF) Deprotection1->Wash1 Repeat for standard AAs Coupling 3. Couple Next Fmoc-AA (e.g., HCTU/DIPEA in DMF) Wash1->Coupling Repeat for standard AAs Wash2 4. Wash (DMF) Coupling->Wash2 Repeat for standard AAs Wash2->Deprotection1 Repeat for standard AAs Deprotection2 5. Fmoc Deprotection Wash2->Deprotection2 Wash3 6. Wash Deprotection2->Wash3 Constrained_Coupling 7. Couple Fmoc-Oxazolidine-4-COOH (Extended time, double coupling if needed) Wash3->Constrained_Coupling Wash4 8. Wash Constrained_Coupling->Wash4 Wash4->Deprotection1 Resume standard cycles Final_Deprotection 9. Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage 10. Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Analysis 12. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-SPPS incorporating a constrained amino acid.

Detailed Step-by-Step Protocol

Objective: To incorporate one residue of Fmoc-(4S)-Oxazolidine-4-carboxylic acid into a target peptide sequence.

Materials:

  • Fmoc-protected Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Fmoc-(4S)-Oxazolidine-4-carboxylic acid

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Standard Amino Acid Coupling:

    • Pre-activate the first standard Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Causality: HCTU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as an organic base to activate the carboxylic acid.

    • Wash the resin thoroughly with DMF.

  • Iterative Cycles: Repeat Step 3 for all standard amino acids preceding the constrained residue.

  • Incorporation of Fmoc-(4S)-Oxazolidine-4-carboxylic acid:

    • Perform the Fmoc deprotection as described in Step 2.

    • Pre-activate Fmoc-(4S)-Oxazolidine-4-carboxylic acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin. Due to the potential steric hindrance of the constrained ring, extend the coupling time to 4-6 hours.

    • Causality: Constrained and sterically hindered amino acids often exhibit slower coupling kinetics. An extended reaction time ensures the coupling reaction goes to completion.

    • Perform a Kaiser test to check for free amines. If the test is positive, a second coupling (double coupling) may be necessary.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Continue coupling the remaining standard amino acids as per Step 3.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (Dichloromethane) and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) and react for 2-3 hours.

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Applications in Drug Discovery and Chemical Biology

The unique structural properties of Oxazolidine-4-carboxylic acid make it a valuable tool for addressing key challenges in medicinal chemistry.

Stabilizing Bioactive Conformations

By introducing a rigid turn, this constrained amino acid can lock a peptide into a conformation that mimics the binding loop of a protein. This is particularly useful for designing inhibitors of protein-protein interactions (PPIs), which are often mediated by extended surface loops.

PPI_Inhibition cluster_protein Protein-Protein Interaction cluster_peptide Inhibition by Constrained Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Inhibits Inhibits Peptide Constrained Peptide (with Oxazolidine) ProteinA2 Protein A Peptide->ProteinA2 High-Affinity Binding

Caption: Inhibition of a PPI using a constrained peptide mimetic.

Scaffolds for Novel Therapeutics

The oxazolidinone ring system, a close chemical relative, is the core scaffold of an important class of antibiotics, including Linezolid.[9][10][11] These antibiotics function by inhibiting bacterial protein synthesis.[9] The synthesis and modification of oxazolidine-4-carboxylic acid derivatives can, therefore, serve as a starting point for developing novel antibacterial agents and other therapeutics.[12][13] Research has shown that creating conformationally constrained analogues of existing drugs, such as oxazolidinone antibacterials, can lead to improved potency and spectrum of activity.[11]

Biophysical Characterization and Conformational Analysis

After synthesizing a peptide containing an oxazolidine moiety, it is crucial to verify its conformational impact. A combination of spectroscopic and computational methods provides a comprehensive picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as ROESY or NOESY, can identify through-space interactions between protons. The observation of specific cross-peaks between non-adjacent residues can confirm the presence of a turn or other defined secondary structure.[14][15] Temperature coefficient studies of amide proton chemical shifts can also reveal the presence of stable intramolecular hydrogen bonds, which are hallmarks of a folded structure.[15]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the overall secondary structure of a peptide in solution. A distinct CD spectrum can indicate the presence of helical or turn-like structures, which would differ significantly from the spectrum of an unstructured, random-coil peptide.[14]

  • Computational Modeling: Molecular dynamics (MD) simulations can be used to explore the conformational space available to the peptide. These simulations can help visualize the dominant conformations and quantify the degree of structural rigidity imposed by the oxazolidine ring.[15]

Conclusion and Future Outlook

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is more than just an unusual amino acid; it is a powerful tool for molecular engineering. By providing a reliable method to enforce local conformational constraint, it enables researchers to design peptides with superior stability, enhanced binding affinity, and improved therapeutic potential. The protocols and principles outlined in this guide serve as a starting point for leveraging this unique building block in a wide array of applications, from fundamental biochemical studies to the development of next-generation peptide and peptidomimetic drugs.

References

The Art of Acylation: A Senior Application Scientist's Guide to Preparing N-Acyl Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, Evans' oxazolidinone auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1][2] The reliable and predictable nature of these chiral auxiliaries has cemented their widespread use in the synthesis of complex natural products and pharmaceuticals.[3][4][5] The critical first step in harnessing their synthetic potential lies in the efficient and clean N-acylation of the oxazolidinone ring. This guide provides an in-depth exploration of the primary protocols for this transformation, offering not just step-by-step instructions but also the underlying chemical principles and practical insights gleaned from years of bench-level experience.

The "Why": Understanding the Importance of N-Acylation

The N-acyl moiety of the oxazolidinone is not merely a handle; it is the locus of stereochemical control. The substituent on the chiral auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.[2][6] The rigidity of the N-acylated structure, particularly upon enolization, is paramount to achieving this high level of stereoinduction. Therefore, the choice of acylation method can have downstream consequences on the success of subsequent stereoselective reactions.

Core Strategies for N-Acylation: A Comparative Overview

There are three primary strategies for the N-acylation of oxazolidinone auxiliaries, each with its own set of advantages and considerations:

  • The Classic Approach: Deprotonation with a Strong Base followed by Reaction with an Acyl Halide.

  • The Milder Alternative: Catalytic Acylation with Anhydrides using 4-(Dimethylamino)pyridine (DMAP).

  • The Direct Route: Coupling with Carboxylic Acids using Activating Agents.

More recent innovations, such as the use of acyl fluorides and oxidative N-heterocyclic carbene (NHC) catalysis with aldehydes, offer even milder and more atom-economical alternatives.[7][8][9]

Protocol 1: The Classic Method - Strong Base and Acyl Chloride

This is the traditional and often high-yielding method for N-acylation. It relies on the deprotonation of the oxazolidinone's N-H bond with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithium amide. This highly nucleophilic species then readily reacts with an acyl chloride.

Causality Behind Experimental Choices:
  • Strong Base (n-BuLi): The pKa of the N-H proton of an oxazolidinone is in the range of 18-20, necessitating a strong base for complete deprotonation. n-BuLi is a common and effective choice.

  • Low Temperature (-78 °C): The use of low temperatures is crucial to prevent side reactions, such as the degradation of the strong base and potential epimerization of the chiral auxiliary, especially those derived from ephedrine.[8]

  • Acyl Chloride: Acyl chlorides are highly reactive acylating agents, ensuring a rapid and generally complete reaction with the lithium amide.

Experimental Workflow Diagram:

classic_acylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Oxazolidinone Oxazolidinone Deprotonation Deprotonation -78 °C Oxazolidinone->Deprotonation nBuLi n-BuLi in THF nBuLi->Deprotonation AcylChloride Acyl Chloride Acylation Acylation -78 °C to RT AcylChloride->Acylation Deprotonation->Acylation Lithium Amide Intermediate Quench Aqueous Quench Acylation->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product N-Acyl Oxazolidinone Purification->Product

Caption: Workflow for the classic N-acylation protocol.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the oxazolidinone auxiliary (1.0 eq.).

  • Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) (approximately 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the solution at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Value Rationale
Equivalents of Base 1.05 eq.Ensures complete deprotonation of the auxiliary.
Equivalents of Acyl Chloride 1.1 eq.Drives the reaction to completion.
Reaction Temperature -78 °C to RTMinimizes side reactions and potential epimerization.
Typical Yields 85-95%High-yielding but requires stringent anhydrous and low-temperature conditions.

Protocol 2: The DMAP-Catalyzed Method - A Milder Approach

For substrates that are sensitive to strong bases or when a more operationally simple procedure is desired, the use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst with an acid anhydride is an excellent alternative.[5][6][10]

Causality Behind Experimental Choices:
  • DMAP as a Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the parent anhydride and readily acylates the weakly nucleophilic oxazolidinone N-H.

  • Acid Anhydride: Anhydrides are less reactive than acyl chlorides and are suitable for this milder catalytic approach. They also avoid the generation of corrosive HCl gas.

  • Tertiary Amine Base (e.g., Triethylamine): A non-nucleophilic base like triethylamine (Et₃N) is often added to scavenge the carboxylic acid byproduct, which can otherwise protonate the DMAP and inhibit catalysis.

Reaction Mechanism Diagram:

dmap_mechanism Anhydride (RCO)₂O Acid Anhydride Acylpyridinium [RCO-DMAP]⁺ N-Acylpyridinium Intermediate Anhydride->Acylpyridinium + DMAP Carboxylate RCOO⁻ Carboxylate Anion DMAP DMAP Nucleophilic Catalyst DMAP->Acylpyridinium Acylpyridinium->DMAP (catalyst regenerated) Product N-Acyl Oxazolidinone Desired Product Acylpyridinium->Product + Oxazolidinone-H Oxazolidinone Oxazolidinone-H Chiral Auxiliary Oxazolidinone->Product Et3NH Et₃NH⁺ RCOO⁻ Salt Byproduct Carboxylate->Et3NH + Et₃NH⁺ Et3N Et₃N Stoichiometric Base

Caption: Catalytic cycle of DMAP-mediated N-acylation.

Detailed Step-by-Step Protocol:
  • Preparation: To a round-bottom flask, add the oxazolidinone auxiliary (1.0 eq.), DMAP (0.05-0.2 eq.), and the acid anhydride (1.2-1.5 eq.).

  • Solvent and Base: Dissolve the solids in a suitable solvent like dichloromethane (DCM) or THF. Add triethylamine (1.5 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux (e.g., in toluene) to accelerate the process if necessary.[6] Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove DMAP and triethylamine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography.

Parameter Typical Value Rationale
DMAP Loading 5-20 mol%Catalytic amount is sufficient for efficient turnover.
Equivalents of Anhydride 1.2-1.5 eq.A slight excess ensures complete conversion of the auxiliary.
Equivalents of Et₃N 1.5 eq.Scavenges the carboxylic acid byproduct.
Reaction Temperature RT to RefluxMilder conditions compared to the strong base method.
Typical Yields 75-90%Good to excellent yields with operational simplicity.

Protocol 3: Direct Coupling with Carboxylic Acids

This method avoids the pre-formation of reactive acylating agents like acyl chlorides or anhydrides by activating the carboxylic acid in situ. This is particularly useful when the corresponding acyl chloride or anhydride is unstable or not commercially available.

Causality Behind Experimental Choices:
  • Coupling Agents: Reagents like pivaloyl chloride or 2-chloro-1-methylpyridinium iodide are used to activate the carboxylic acid.[11][12] For example, pivaloyl chloride reacts with the carboxylate (formed by the addition of a base like triethylamine) to generate a mixed anhydride. This mixed anhydride is highly reactive towards acylation of the oxazolidinone.

  • One-Pot Procedure: The direct coupling is typically a one-pot process, which improves operational efficiency.[12]

Experimental Workflow Diagram:

direct_coupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Activation Mixed Anhydride Formation CarboxylicAcid->Activation Base Et₃N Base->Activation CouplingAgent Pivaloyl Chloride CouplingAgent->Activation Oxazolidinone Oxazolidinone Acylation N-Acylation Oxazolidinone->Acylation Activation->Acylation Mixed Anhydride Filtration Filtration of Salts Acylation->Filtration Extraction Extraction Filtration->Extraction Purification Chromatography Extraction->Purification Product N-Acyl Oxazolidinone Purification->Product

Caption: Workflow for direct N-acylation using a coupling agent.

Detailed Step-by-Step Protocol (Using Pivaloyl Chloride):
  • Preparation: To a solution of the carboxylic acid (1.1 eq.) in an anhydrous solvent like THF or DCM at 0 °C, add triethylamine (1.2 eq.).

  • Activation: Slowly add pivaloyl chloride (1.15 eq.) and stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.

  • Addition of Auxiliary: In a separate flask, dissolve the oxazolidinone auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Acylation: Transfer the mixed anhydride solution from the first flask to the solution of the oxazolidinone via cannula.

  • Reaction: Stir the reaction mixture, allowing it to warm to room temperature overnight.

  • Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic phase, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Parameter Typical Value Rationale
Equivalents of Acid 1.1 eq.Slight excess to ensure full conversion of the auxiliary.
Equivalents of Coupling Agent 1.15 eq.Ensures complete activation of the carboxylic acid.
Reaction Temperature 0 °C (activation), -78 °C to RT (acylation)Controlled conditions for selective activation and reaction.
Typical Yields 70-85%Generally good yields for a convenient one-pot procedure.

Troubleshooting and Practical Insights

  • Incomplete Reaction: If the reaction stalls, especially in the DMAP-catalyzed method, gentle heating can often drive it to completion. In the strong base method, ensure your reagents and solvent are scrupulously dry.

  • Low Yields: This can be due to impure reagents or side reactions. For the strong base method, ensure the temperature is strictly controlled. For direct coupling, the order of addition can be critical.

  • Purification Challenges: The N-acylated oxazolidinones are often crystalline solids. Recrystallization can be an effective alternative to chromatography for purification, especially on a larger scale.

Conclusion

The N-acylation of oxazolidinone auxiliaries is a foundational transformation in asymmetric synthesis. While the classic strong base method remains a reliable and high-yielding option, milder protocols utilizing DMAP catalysis or direct coupling with carboxylic acids offer greater functional group tolerance and operational simplicity. The choice of method should be guided by the specific substrate, scale, and available reagents. By understanding the principles behind each protocol, researchers can confidently and efficiently prepare these invaluable tools for stereocontrolled synthesis.

References

Application Notes and Protocols for Diastereoselective Aldol Reactions with Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Asymmetric Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, enabling the powerful construction of carbon-carbon bonds. When executed with stereochemical control, it provides access to intricate molecular architectures laden with chiral centers, which are fundamental to the synthesis of natural products and pharmaceutical agents.[1][2][3] Among the most robust and predictable methods for achieving high levels of diastereoselectivity in aldol reactions is the use of chiral auxiliaries, with the oxazolidinones popularized by David A. Evans being preeminent in the field.[4][5][6]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols for the successful implementation of diastereoselective aldol reactions using oxazolidinone chiral auxiliaries. The focus extends beyond a mere recitation of steps to elucidate the underlying principles that govern the remarkable stereocontrol of this transformation.

The Power of the Oxazolidinone Auxiliary: A Mechanistic Overview

The efficacy of Evans' oxazolidinone auxiliaries lies in their ability to rigidly control the conformation of the enolate and the trajectory of the incoming electrophile (aldehyde). This is achieved through a highly organized, chair-like six-membered transition state, as rationalized by the Zimmerman-Traxler model.[5][7] Several factors are critical to achieving the high syn-diastereoselectivity characteristic of the Evans aldol reaction:

  • Formation of the (Z)-Enolate: The selective generation of the (Z)-enolate is paramount. This is typically accomplished through "soft" enolization using a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered tertiary amine base like diisopropylethylamine (DIPEA).[4][7] The boron atom chelates to both the carbonyl oxygen of the N-acyl group and the oxygen of the oxazolidinone ring, pre-organizing the system for selective deprotonation.

  • Chelation-Controlled Transition State: The boron enolate reacts with the aldehyde via a six-membered chair-like transition state.[5][8] The steric bulk of the substituent on the chiral auxiliary (e.g., isopropyl from valine or benzyl from phenylalanine) effectively shields one face of the enolate.[6] This forces the aldehyde to approach from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.

  • Dipole Minimization: In the preferred transition state, the dipoles of the oxazolidinone carbonyl group and the enolate carbon-oxygen bond are oriented in opposite directions to minimize electrostatic repulsion.[5][6][9] This conformational preference further reinforces the facial selectivity of the reaction.

Visualizing the Path to Stereoselectivity

The following diagrams illustrate the key steps and the controlling elements of the Evans aldol reaction.

Evans Aldol Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Boron Enolate Z-Boron Enolate N-Acyl Oxazolidinone->Z-Boron Enolate Soft Enolization Bu2BOTf_DIPEA Bu₂BOTf, DIPEA Transition State Zimmerman-Traxler Transition State Z-Boron Enolate->Transition State Aldehyde Aldehyde Aldehyde->Transition State Aldol Adduct Aldol Adduct Transition State->Aldol Adduct syn-Diastereoselective Final Product β-Hydroxy Acid (or derivative) Aldol Adduct->Final Product Cleavage Reagent e.g., LiOH, H₂O₂

Caption: Workflow of the Evans Aldol Reaction.

Caption: Key factors in the Zimmerman-Traxler model.

Experimental Protocols

Part 1: Acylation of the Chiral Auxiliary

The first step involves attaching the desired acyl group to the oxazolidinone auxiliary. While traditional methods often employ strong bases like n-butyllithium, a milder and more user-friendly procedure utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst.[10][11]

Materials:

ReagentM.W.AmountMoles
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.201.0 g5.64 mmol
Propionic anhydride130.141.2 mL9.03 mmol
4-(Dimethylamino)pyridine (DMAP)122.1769 mg0.56 mmol
Toluene-20 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the oxazolidinone auxiliary, toluene, and DMAP.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add the propionic anhydride via syringe.

  • Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can often be used in the next step without further purification.

Part 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction to generate the syn-aldol adduct. Strict anhydrous and anaerobic conditions are crucial for success.

Materials:

ReagentM.W.AmountMoles
N-Propionyl oxazolidinone-1.0 equiv-
Dichloromethane (anhydrous)---
Di-n-butylboron triflate (Bu₂BOTf)246.041.1 equiv-
Diisopropylethylamine (DIPEA)129.241.2 equiv-
Aldehyde-1.2 equiv-

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add di-n-butylboron triflate via syringe, followed by the dropwise addition of diisopropylethylamine.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.

  • Add the aldehyde (neat or as a solution in dichloromethane) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to 0 °C over 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to unveil the desired β-hydroxy carbonyl compound. A common and effective method employs lithium hydroxide and hydrogen peroxide.[12][13][14]

Materials:

ReagentM.W.AmountMoles
Aldol Adduct-1.0 equiv-
Tetrahydrofuran (THF)---
Water---
30% Hydrogen peroxide (H₂O₂)34.014.0 equiv-
Lithium hydroxide (LiOH)23.952.0 equiv-

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (typically 3:1 or 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20-30 minutes to destroy excess peroxide.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer.

  • The desired β-hydroxy acid will be in the aqueous layer, which can then be extracted multiple times with ethyl acetate.

  • Combine the organic extracts containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Note on Safety: The cleavage of Evans auxiliaries with LiOH/H₂O₂ can lead to the evolution of oxygen gas, which can create a safety hazard in the presence of flammable organic solvents.[12][13] It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity:

    • Incomplete Enolate Formation: Ensure all reagents and glassware are scrupulously dry. Use freshly distilled solvents and titrate the boron triflate if necessary.

    • Incorrect Enolate Geometry: The use of lithium enolates can lead to mixtures of (E) and (Z)-enolates and consequently lower diastereoselectivity. Boron enolates are highly recommended for reliable (Z)-enolate formation.[8]

    • Reaction Temperature: Maintain low temperatures (-78 °C) during enolate formation and aldehyde addition to favor the kinetic product.

  • Poor Yields:

    • Side Reactions of the Aldehyde: Ensure the aldehyde is pure and free of corresponding carboxylic acid, which can quench the enolate.

    • Decomposition of the Product: The workup conditions, particularly the peroxide quench, can sometimes be harsh. Minimize the time the product is exposed to these conditions.

  • Acetate Aldol Reactions: It is important to note that N-acetyl oxazolidinones generally give poor diastereoselectivity in aldol reactions.[15] This is because the α-methyl group of the propionyl derivative plays a crucial role in enforcing the required conformation in the transition state.[15] For acetate aldol additions, alternative auxiliaries, such as N-acyl thiazolidinethiones, may provide superior results.[16][17]

Conclusion

The diastereoselective aldol reaction using oxazolidinone chiral auxiliaries is a powerful and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds.[6] By understanding the mechanistic principles that govern the stereochemical outcome and by adhering to carefully optimized protocols, researchers can confidently employ this methodology to construct complex chiral molecules with a high degree of precision. This technique remains an indispensable tool in the arsenal of the synthetic organic chemist, particularly in the fields of natural product synthesis and drug discovery.

References

Application Note: Leveraging Oxazolidine-4-carboxylic Acid as a Chiral Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Oxazolidine-4-carboxylic Acid in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like piperidines, oxazoles, and fused bicyclic systems being prevalent in a vast array of pharmacologically active agents.[1][2] The precise control of stereochemistry is paramount in drug design, as different enantiomers or diastereomers of a molecule can exhibit dramatically different biological activities and safety profiles.[3] In this context, chiral building blocks—enantiomerically pure molecules used as starting materials—are indispensable tools for the efficient construction of stereochemically defined targets.[][5]

(S)- and (R)-Oxazolidine-4-carboxylic acid, readily derived from L-serine and D-serine respectively, represent exceptionally valuable chiral synthons. Their rigid five-membered ring structure locks two key stereocenters, providing a robust platform for transferring chirality into new, more complex molecular architectures. This application note provides an in-depth guide to the strategic use of oxazolidine-4-carboxylic acid for synthesizing novel heterocyclic compounds, moving beyond simple derivatization to showcase its role in constructing elaborate scaffolds such as stereodefined piperidines and fused bicyclic systems. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and illustrate the logical workflows required for successful synthesis.

Core Synthetic Principles: Activating and Modifying the Oxazolidine Scaffold

Before its conversion into complex heterocycles, the oxazolidine-4-carboxylic acid scaffold typically requires two key modifications: protection of the ring nitrogen and activation of the carboxylic acid. These initial steps are crucial for preventing unwanted side reactions and enabling the desired transformations.

2.1. Causality of N-Protection: The secondary amine within the oxazolidine ring is both nucleophilic and basic. Leaving it unprotected can lead to self-condensation, undesired reactions with electrophilic reagents, or interference with base-sensitive steps later in a sequence. Protection, most commonly with a tert-butyloxycarbonyl (Boc) group, renders the nitrogen non-nucleophilic and allows for clean, predictable downstream chemistry. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions when desired.

2.2. Activation of the Carboxylic Acid: The carboxylic acid is a versatile functional group, but it is not sufficiently reactive for many key bond-forming reactions, such as additions or reductions. Converting it into an ester (e.g., a methyl or ethyl ester) via Fischer Esterification or other mild methods is a common strategy.[6] This enhances the electrophilicity of the carbonyl carbon and provides a handle for further transformations, such as reduction to a primary alcohol or reaction with Grignard reagents.

Below is a general workflow illustrating these essential preparatory steps.

G start (S)-Oxazolidine-4-carboxylic Acid n_protection N-Boc Protection (Protocol A) start->n_protection (Boc)₂O, Base esterification Esterification (Protocol B) n_protection->esterification Alcohol, Acid Catalyst activated_scaffold N-Boc Protected Ester (Versatile Intermediate) esterification->activated_scaffold

Caption: Initial activation workflow for the oxazolidine scaffold.

Application I: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals.[7][8] Using oxazolidine-4-carboxylic acid allows for a diastereoselective synthesis route where the stereochemistry of the starting material dictates the stereochemistry of the final piperidine product.[9] This approach involves a strategic sequence of ring opening and re-closure.

3.1. Mechanistic Rationale

The synthesis begins with the activated N-protected oxazolidine ester. The core strategy involves:

  • Reduction: The ester is reduced to a primary alcohol.

  • Side-Chain Introduction: The C2 position of the oxazolidine is deprotonated and reacted with an electrophile to install a substituent. This step is often highly diastereoselective due to the directing effect of the existing stereocenters.

  • Ring Opening: The oxazolidine ring is opened under specific conditions, often involving cleavage of the N-C-O acetal bond, to reveal a linear amino alcohol intermediate.

  • Cyclization: The intermediate is then induced to cyclize, forming the six-membered piperidine ring. This is typically achieved through reductive amination or other intramolecular cyclization methods. The stereocenters established early in the synthesis guide the formation of the new stereocenters in the piperidine ring.

G cluster_0 Piperidine Synthesis Workflow start Activated Oxazolidine reduction Reduction to Alcohol start->reduction e.g., LiBH₄ alkylation C2-Alkylation reduction->alkylation Base, R-X ring_opening Ring Opening alkylation->ring_opening Acidic/Reductive Cleavage cyclization Intramolecular Cyclization ring_opening->cyclization e.g., Reductive Amination product 2,4-Disubstituted Piperidine cyclization->product

Caption: Logical workflow for piperidine synthesis.

3.2. Detailed Protocol: Synthesis of a (2R,4S)-2-Benzyl-4-hydroxypiperidine Scaffold

This protocol is a representative example adapted from established methodologies for synthesizing substituted piperidines.

Step 1: Reduction of the Ester

  • Dissolve the N-Boc protected methyl ester of (S)-oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding alcohol.

Step 2: Oxidation and Alkylation (via Aldehyde)

  • Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add Dess-Martin periodinane (1.2 eq) at room temperature and stir for 2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is used immediately in the next step.

  • Dissolve the crude aldehyde in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add benzylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify by column chromatography to isolate the secondary alcohol.

Step 3: Reductive Ring Opening and Cyclization

  • Dissolve the alcohol from Step 2 (1.0 eq) in methanol (0.1 M).

  • Add a catalytic amount of palladium on carbon (10 mol %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield the crude piperidine product. Purify by flash column chromatography.

3.3. Data Presentation

EntryR-Group (from Grignard)Yield (3 steps)Diastereomeric Ratio (cis:trans)
1Benzyl65%>95:5
2Phenyl68%>95:5
3Isopropyl55%90:10

Yields and ratios are representative and may vary based on specific reaction conditions.

Application II: Synthesis of Fused Bicyclic Systems

A more advanced application is the use of the oxazolidine ring as a permanent part of a fused heterocyclic system. This strategy creates rigid, conformationally constrained molecules of high interest in drug discovery. A notable example is the synthesis of oxazolidinonyl-fused piperidines, such as 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones.[10]

4.1. Mechanistic Rationale

This synthesis builds a side chain containing a latent amine functionality off the oxazolidine core. The key step is an intramolecular cyclization that forms the second ring.

  • Side-Chain Elaboration: A multi-step sequence is used to build a side chain, often attached to the C4 position, that terminates in a protected amine (e.g., a nosylamide) and a primary alcohol.

  • Intramolecular Cyclization: A Mitsunobu reaction is a powerful choice for the key cyclization. The primary alcohol is activated by the Mitsunobu reagents (e.g., DIAD/PPh₃), and the deprotonated nosylamide acts as the intramolecular nucleophile, attacking the activated alcohol to close the six-membered ring.

  • Deprotection: Final removal of the protecting groups (e.g., the nosyl group) furnishes the target bicyclic heterocycle.

4.2. Detailed Protocol: Synthesis of a 7-Benzyl-4-nosyl-4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-one Core

This protocol highlights the key cyclization step in the synthesis of a fused piperidine system.

Step 1: Preparation of the Acyclic Precursor

  • Synthesize the linear precursor, (S)-N-benzyl-4-((2-hydroxyethyl)(2-nitro-N-(phenylsulfonyl)amino)methyl)oxazolidin-2-one, through established multi-step methods starting from N-benzyl-(S)-oxazolidine-4-carboxylic acid.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the acyclic precursor (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.05 M).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. The solution will typically turn from colorless to yellow/orange.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the bicyclic product.

Step 3: Denosylation

  • Dissolve the nosylated bicyclic product (1.0 eq) in DMF (0.1 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M NaOH, water, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final fused piperidine.

4.3. Data Presentation

StepProductYieldKey ¹H NMR Signal (CDCl₃, δ ppm)
Mitsunobu Cyclization7-Benzyl-4-nosyl-4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-one78%8.10-7.50 (m, Ar-H), 4.55 (d, Bn-CH₂), 4.20 (m, H-6)
Denosylation7-Benzyl-4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-one85%7.40-7.20 (m, Ar-H), 4.50 (d, Bn-CH₂), 3.95 (m, H-6), 2.10 (br s, NH)

Foundational Experimental Protocols

Protocol A: N-Boc Protection of (S)-Oxazolidine-4-carboxylic acid

  • Suspend (S)-Oxazolidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water (0.5 M).

  • Add sodium hydroxide (NaOH, 2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the mixture with diethyl ether (2x) to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the N-Boc protected product, typically as a white solid.

Protocol B: Fischer Esterification of N-Boc-(S)-Oxazolidine-4-carboxylic acid [6][11]

  • Dissolve N-Boc-(S)-Oxazolidine-4-carboxylic acid (1.0 eq) in methanol (or another suitable alcohol, used in large excess as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol %).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess alcohol.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester.

Conclusion

(S)- and (R)-Oxazolidine-4-carboxylic acid are far more than simple protected amino acids; they are powerful, stereochemically-defined platforms for the asymmetric synthesis of complex heterocyclic molecules. As demonstrated, their rigid framework provides excellent stereocontrol for the construction of valuable scaffolds like substituted piperidines and fused bicyclic systems. The ability to strategically open the ring or incorporate it into a larger structure underscores its versatility. For researchers in drug discovery and development, mastering the manipulation of this chiral building block opens a direct and efficient pathway to novel, stereochemically pure chemical entities with significant therapeutic potential.

References

Application Notes and Protocols for Enzymatic Reactions Involving Oxazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic reactions involving oxazolidine-4-carboxylic acid and its derivatives. This document delves into the core principles, provides detailed experimental protocols, and offers insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Oxazolidine-4-carboxylic Acid Derivatives in Enzymology

Oxazolidine-4-carboxylic acid and its structural analogs, particularly thiazolidine-4-carboxylic acid, are recognized as proline analogues.[1][2] Proline metabolism is a critical pathway in various biological processes, including cellular bioenergetics, redox homeostasis, and stress responses.[3] Consequently, enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH), have emerged as significant targets for therapeutic intervention in areas like oncology and infectious diseases.[4] Oxazolidine-4-carboxylic acid derivatives, by mimicking the structure of proline, can act as substrates, inhibitors, or inactivators of these enzymes, offering a powerful tool for modulating their activity.[3][4] This guide provides the necessary protocols to explore these interactions in detail.

Section 1: Mechanism of Action - Proline Dehydrogenase as a Key Target

Proline dehydrogenase (PRODH) is a flavin-dependent enzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[3][4] Thiazolidine-4-carboxylate (T4C), a prominent derivative, has been shown to be a substrate for PRODH, with some studies indicating a higher catalytic efficiency compared to proline itself.[3] The interaction of these derivatives with PRODH can lead to competitive inhibition of proline oxidation or, in some cases, mechanism-based inactivation of the enzyme.[4][5] Understanding the kinetics of these interactions is crucial for the development of potent and specific inhibitors.

Key Enzymatic Pathway

The following diagram illustrates the interaction of proline and its analogue, thiazolidine-4-carboxylate, with Proline Dehydrogenase.

Proline Dehydrogenase Pathway Proline Dehydrogenase Catalyzed Oxidation Proline L-Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C T4C L-Thiazolidine-4-carboxylate Oxidized_T4C Oxidized Product T4C->Oxidized_T4C PRODH Inhibition Inhibition T4C->Inhibition PRODH Proline Dehydrogenase (PRODH) Inhibition->PRODH

Caption: Interaction of Proline and Thiazolidine-4-carboxylate with PRODH.

Section 2: In Vitro Enzymatic Assay - Proline Dehydrogenase Inhibition

This protocol provides a detailed method for determining the inhibitory potential of oxazolidine-4-carboxylic acid derivatives against proline dehydrogenase. The assay is based on monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[6][7]

Experimental Workflow

PRODH Inhibition Assay Workflow PRODH Inhibition Assay Workflow A Prepare Reagents: - PRODH Enzyme - L-Proline (Substrate) - Inhibitor Stock Solution - Assay Buffer - DCPIP Solution B Reaction Setup: - Add buffer, enzyme, and inhibitor to a 96-well plate. A->B C Pre-incubation: - Incubate for 5-10 minutes at a controlled temperature. B->C D Initiate Reaction: - Add L-Proline and DCPIP. C->D E Kinetic Measurement: - Monitor absorbance change at 600 nm over time using a plate reader. D->E F Data Analysis: - Calculate initial reaction velocities. - Determine IC50 values. E->F

Caption: Workflow for the in vitro PRODH inhibition assay.

Detailed Protocol

Materials:

  • Purified Proline Dehydrogenase (PRODH) enzyme

  • L-Proline

  • Oxazolidine-4-carboxylic acid derivative (inhibitor)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • KCN

  • FAD

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Proline in distilled water.

    • Prepare a stock solution of the oxazolidine-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of DCPIP in distilled water.

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 7.5, containing 2.5 mM MgCl₂, 1 mM KCN, and 0.5 mM FAD.[6]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PRODH enzyme solution

      • A series of dilutions of the inhibitor (or solvent control).

    • The final volume in each well should be brought to a consistent level with the assay buffer.

  • Pre-incubation:

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To each well, add a solution containing L-Proline and DCPIP to initiate the reaction. A typical final concentration is 150 mM for L-proline and 60 µM for DCPIP.[6] The reaction can be enhanced by the addition of 0.5 mM phenazine methosulfate (PMS) as an intermediate electron carrier.[6]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over a period of 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the interaction of proline analogues with proline dehydrogenase, compiled from the literature.

CompoundEnzyme SourceKM (mM)kcat (s-1)Catalytic Efficiency (M-1s-1)Reference
L-ProlineSmPutA~300.7-1.4~23-47[3]
L-Thiazolidine-4-carboxylateSmPutA~10.7-1.4~700-1400[3]
L-Thiazolidine-2-carboxylateSmPutA~10.7-1.4~700-1400[3]

Section 3: Cell-Based Assay - Assessing Impact on Proline Metabolism

This protocol provides a general framework for evaluating the effects of oxazolidine-4-carboxylic acid derivatives on proline metabolism in a cellular context. This is particularly relevant for drug development, as it provides insights into the compound's activity in a more physiologically relevant system.

Experimental Workflow

Cell-Based Assay Workflow Cell-Based Assay Workflow cluster_endpoints Potential Endpoints A Cell Culture: - Seed cells in a multi-well plate. B Compound Treatment: - Treat cells with various concentrations of the oxazolidine derivative. A->B C Incubation: - Incubate for a defined period (e.g., 24-72 hours). B->C D Endpoint Analysis: - Choose a relevant endpoint to measure. C->D Endpoint1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->Endpoint1 Endpoint2 Intracellular Proline Measurement (e.g., LC-MS, Ninhydrin Assay) D->Endpoint2 Endpoint3 Metabolite Profiling (e.g., GC-MS, LC-MS) D->Endpoint3 E Data Collection & Analysis: - Quantify the endpoint and determine dose-response relationships. Endpoint1->E Endpoint2->E Endpoint3->E

Caption: Workflow for a cell-based assay to assess proline metabolism.

Detailed Protocol

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line known to be dependent on proline metabolism)

  • Cell culture medium and supplements

  • Oxazolidine-4-carboxylic acid derivative

  • Multi-well cell culture plates

  • Reagents for the chosen endpoint assay (e.g., MTT reagent, kits for proline quantification)

  • Plate reader or other required analytical instrumentation

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment:

    • After allowing the cells to adhere overnight, treat them with a serial dilution of the oxazolidine-4-carboxylic acid derivative. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period determined by the specific research question (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement:

    • Cell Viability: Assess cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Intracellular Proline Levels: To measure changes in proline concentration, lyse the cells and quantify proline using a commercial assay kit or an in-house method such as the ninhydrin-based colorimetric assay.[8][9][10][11]

    • Metabolite Profiling: For a more comprehensive analysis, perform metabolomic analysis (e.g., using LC-MS or GC-MS) on cell lysates to identify broader changes in the metabolome resulting from the inhibition of proline metabolism.

  • Data Analysis:

    • For viability assays, calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

    • For proline quantification, compare the intracellular proline levels in treated cells to control cells.

Section 4: Synthesis of Oxazolidine-4-carboxylic Acid Derivatives

The synthesis of oxazolidine-4-carboxylic acid derivatives is a critical first step for their biological evaluation. A common and environmentally friendly method involves the reaction of an amino acid with a suitable carbonyl compound in an aqueous solvent.[12][13]

Representative Synthesis Protocol: 2-Oxo-oxazolidine-4-carboxylic Acid

This protocol describes a method for the synthesis of 2-oxo-oxazolidine-4-carboxylic acid from L-serine.

Materials:

  • L-serine

  • S,S'-dimethyl dithiocarbonate

  • Inert gas (e.g., Nitrogen or Argon)

  • Water (as solvent)

  • Hydrochloric acid

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert gas atmosphere, dissolve L-serine in water.

    • Add S,S'-dimethyl dithiocarbonate to the solution.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 5-15°C) for 2-4 hours, followed by stirring at room temperature (20-30°C) for 5-7 hours.[12]

  • Work-up:

    • After the reaction is complete, extract the aqueous phase with an organic solvent.

    • Wash the organic phase with a dilute hydrochloric acid solution.

  • Hydrolysis:

    • Perform a hydrolysis reaction on the resulting intermediate under alkaline conditions to yield 2-oxo-oxazolidine-4-carboxylic acid.[12]

  • Purification:

    • Dry the crude product with anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the final compound using silica gel column chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Conclusion

The protocols and information provided in these application notes offer a robust foundation for researchers to investigate the enzymatic reactions involving oxazolidine-4-carboxylic acid derivatives. By understanding the underlying principles and following these detailed procedures, scientists can effectively explore the potential of these compounds as modulators of proline metabolism, paving the way for new discoveries in basic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of the Oxazolidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidine-containing molecules. This guide provides in-depth answers and troubleshooting protocols related to the stability of the oxazolidine ring, particularly concerning its susceptibility to hydrolysis and acidic conditions. Our goal is to equip you with the foundational knowledge and practical steps to anticipate, diagnose, and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of oxazolidines in aqueous and acidic environments.

Q1: What is the general mechanism of oxazolidine hydrolysis under acidic conditions?

Answer: The hydrolysis of an oxazolidine ring is, in essence, the reverse of its formation—a condensation reaction between a β-amino alcohol and a carbonyl compound (aldehyde or ketone).[1] Under acidic conditions, the hydrolysis is catalyzed and proceeds through a well-defined, multi-step mechanism.

The process is initiated by the protonation of the ring's nitrogen or oxygen atom. Protonation of the nitrogen is generally more favorable. Following this, the critical step is the cleavage of the C2-O bond, which is the weakest bond in the protonated ring.[2][3] This ring-opening step is often the rate-determining step and results in the formation of a resonance-stabilized iminium ion intermediate (also referred to as a cationic Schiff base).[2][3] This intermediate is then attacked by water, leading to a carbinolamine, which subsequently breaks down to regenerate the parent β-amino alcohol and the carbonyl compound.

The ring-opening is subject to general acid catalysis, meaning that not only hydronium ions (H₃O⁺) but also other acidic species present in a buffer solution can facilitate the reaction.[2][4]

.dot digraph "Oxazolidine Hydrolysis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Acid-Catalyzed Hydrolysis of an Oxazolidine Ring", labelloc=b, fontname="Helvetica", fontsize=12, width=8, height=3]; node [shape=none, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Nodes Oxazolidine [label="Oxazolidine"]; ProtonatedOxazolidine [label="Protonated Oxazolidine"]; IminiumIon [label="Iminium Ion\n(Ring-Opened Intermediate)"]; Carbinolamine [label="Carbinolamine"]; Products [label="β-Amino Alcohol\n+ Aldehyde/Ketone"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];

// Edges Oxazolidine -> p1 [label="+ H⁺", fontcolor="#EA4335"]; p1 -> ProtonatedOxazolidine [label="- H⁺", fontcolor="#34A853"]; ProtonatedOxazolidine -> p1 [dir=back]; ProtonatedOxazolidine -> IminiumIon [label="Ring Opening\n(Rate-Determining)", fontsize=10]; IminiumIon -> p2 [label="+ H₂O", fontcolor="#EA4335"]; p2 -> Carbinolamine [label="- H₂O", fontcolor="#34A853"]; Carbinolamine -> p2 [dir=back]; Carbinolamine -> Products; } .enddot

Figure 1: Acid-Catalyzed Hydrolysis of an Oxazolidine Ring. (Max Width: 760px)
Q2: How does pH affect the rate of oxazolidine hydrolysis?

Answer: The relationship between pH and the rate of oxazolidine hydrolysis is not linear and is a critical factor in experimental design. The hydrolysis rate is strongly pH-dependent, and most oxazolidines exhibit sigmoidal pH-rate profiles.[3][5]

  • Acidic Conditions (pH < 5): At low pH, the ring-opening is typically catalyzed by hydronium ions.[2][3] The rate of hydrolysis generally increases as the pH decreases due to the higher concentration of protons available to initiate the catalytic cycle.

  • Near-Neutral Conditions (pH 5-7.5): In this range, the hydrolysis can become pH-independent for some derivatives.[2][3] This is often attributed to a unimolecular C-O bond cleavage or catalysis by water acting as a weak acid.

  • Alkaline Conditions (pH > 7.5): While the ring is generally more stable in basic media compared to acidic media, hydrolysis still occurs. At higher pH values, an apparent hydroxide ion catalysis is often observed.[2] The mechanism can involve the reclosure of the ring by the neighboring alkoxide ion attacking the iminium ion, making the overall process reversible and complex.[2]

For many oxazolidines developed as prodrugs, maximum hydrolysis rates are observed at a pH greater than 7.[5] This facile and complete hydrolysis across a broad pH range (1-11) is a key feature for their application in drug delivery.[5][6]

Q3: What structural features of an oxazolidine molecule influence its stability?

Answer: The stability of an oxazolidine ring is highly sensitive to its substitution pattern. Both steric and electronic effects of the substituents play a crucial role.[5][7]

  • Substituents at C2: This position is derived from the original aldehyde or ketone.

    • Steric Hindrance: Increasing the steric bulk of substituents at the C2 position generally increases the stability of the oxazolidine ring by hindering the approach of water and slowing the rate of hydrolysis.[3][5] For example, an oxazolidine derived from pivalaldehyde (a bulky aldehyde) is significantly more stable than one derived from formaldehyde.[5]

    • Electronic Effects: Electron-withdrawing groups on a C2-phenyl substituent (e.g., a nitro group) can make the ring more susceptible to hydrolysis by stabilizing the ring-opened iminium intermediate.[3][7] Conversely, electron-donating groups (e.g., a methoxy group) can decrease the rate of hydrolysis.[7]

  • Substituents at N3: This position is derived from the β-amino alcohol.

    • Basicity: Increasing the basicity of the nitrogen atom can decrease the rate of hydrolysis in neutral and basic solutions.[5]

    • Steric Hindrance: Phenyl substituents at the N3 position have been shown to be less stable than methyl substituents, indicating a complex interplay of steric and electronic factors.[7]

These structure-activity relationships are fundamental for designing molecules with a desired stability profile, whether for use as stable synthetic intermediates or as prodrugs with controlled release kinetics.[7]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving oxazolidines.

Q: My oxazolidine-containing compound is degrading unexpectedly during purification on silica gel. What's happening and how can I prevent it?

A: This is a classic issue. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the hydrolysis of sensitive oxazolidine rings directly on the column. The water content in the eluent and the silica itself provides the necessary nucleophile for the degradation.

Causality: The acidic surface of the silica gel protonates the oxazolidine, initiating the ring-opening mechanism described in Figure 1. As your compound travels down the column, it continuously encounters this acidic environment, leading to progressive hydrolysis.

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in your eluent). This deactivates the acidic sites.

  • Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which lacks the acidity of silica gel.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferable to gravity-fed columns.

  • Work Anhydrous: While challenging, using anhydrous solvents can help, although silica itself contains adsorbed water.

Q: I am using an oxazolidine as a protecting group, but cleavage is incomplete or gives low yields. What factors should I optimize?

A: Incomplete cleavage often points to suboptimal reaction conditions or structural features that impart unusually high stability to the oxazolidine.

Causality: The cleavage of an oxazolidine protecting group is simply its acid-catalyzed hydrolysis. The efficiency depends on achieving a sufficient rate of ring-opening and subsequent breakdown of the iminium intermediate.

Troubleshooting Steps:

  • Acid Strength and Concentration: If using a weak acid (e.g., acetic acid) is ineffective, consider stronger acids. Trifluoroacetic acid (TFA) is commonly used.[8] A typical starting point is a mixture of TFA/water/DCM.[8] If that fails, stronger Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) or protic acids like triflic acid (TfOH) can be effective.[9]

  • Solvent Choice: The presence of water is essential for hydrolysis. Ensure your reaction medium contains a sufficient amount of water. Co-solvents like acetonitrile, THF, or dichloromethane (DCM) are often used to solubilize the substrate.[8]

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can significantly accelerate the hydrolysis rate.[8] However, be mindful of potential side reactions with other functional groups in your molecule at elevated temperatures.

  • Check for Steric Hindrance: As noted in the FAQs, bulky substituents around the oxazolidine ring can dramatically slow down hydrolysis.[5] If your molecule is sterically hindered, more forcing conditions (stronger acid, higher temperature, longer reaction time) will be necessary.

Q: I am developing an oxazolidine-based prodrug and need to precisely control its hydrolysis rate. What are the key parameters to modify?

A: This is a core challenge in prodrug design. The hydrolysis rate, often expressed as a half-life (t½) at physiological pH (7.4) and temperature (37 °C), can be tuned by systematically modifying the molecular structure.

Causality: The half-life is a direct reflection of the kinetic stability of the oxazolidine ring. By altering the steric and electronic environment of the ring, you can modulate the energy barrier for the rate-determining ring-opening step.

Key Parameters for Optimization:

  • Vary C2 Substituents: This is the most common and effective strategy. The table below, compiled from kinetic studies on oxazolidines derived from (-)-ephedrine, illustrates this principle clearly.[5] Introducing steric bulk (e.g., pivalaldehyde vs. formaldehyde) increases the half-life, while electronic factors also play a role.

  • Modify N3 Substituents: Altering the substituent on the ring nitrogen can change its basicity and the steric environment, providing another handle to fine-tune stability.[5][7]

  • Introduce Electron-Withdrawing/Donating Groups: For aromatic substituents at C2, adding electron-withdrawing groups (e.g., -NO₂) will generally decrease the half-life (faster hydrolysis), while electron-donating groups (e.g., -OCH₃) will increase it (slower hydrolysis).[7]

Table 1: Hydrolysis Half-Lives of Various C2-Substituted Oxazolidines at pH 7.4 and 37°C

Carbonyl Precursor C2-Substituent(s) Half-life (t½) Data Source(s)
Formaldehyde H, H ~5 seconds [3][5]
Salicylaldehyde 2-hydroxyphenyl, H ~5 seconds [3][5]
Propionaldehyde Ethyl, H ~18 seconds [3][5]
Acetone Methyl, Methyl ~4 minutes [3][5]
Benzaldehyde Phenyl, H ~5 minutes [3][5]
Cyclohexanone -(CH₂)₅- ~6 minutes [3][5]

| Pivalaldehyde | tert-Butyl, H | ~30 minutes |[3][5] |

Section 3: Experimental Protocols & Workflows

Protocol 1: Standardized Protocol for Assessing Oxazolidine Stability by HPLC

Objective: To determine the hydrolysis rate (half-life) of an oxazolidine-containing compound at a specific pH and temperature.

Materials:

  • Oxazolidine compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer salts (e.g., phosphate, acetate) to prepare a buffer of the desired pH (e.g., pH 7.4 phosphate buffer for physiological stability)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).[10][11]

  • Constant temperature water bath or incubator.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your oxazolidine compound in ACN (e.g., 10 mg/mL). This minimizes hydrolysis before the experiment begins.

  • Preparation of Reaction Buffer: Prepare the aqueous buffer solution at the desired pH (e.g., 50 mM phosphate buffer, pH 7.4). Pre-heat the buffer to the target temperature (e.g., 37 °C).

  • Initiation of Hydrolysis: To start the reaction, add a small aliquot of the ACN stock solution to a larger volume of the pre-heated buffer to achieve the desired final concentration (e.g., 10 µL of stock into 990 µL of buffer for a final concentration of 100 µg/mL). Ensure the final concentration of ACN is low (<5%) to avoid altering the aqueous environment significantly. Vortex briefly and immediately start a timer.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected stability of your compound.

  • Quenching (Optional but Recommended): Immediately quench the hydrolysis in the sample by diluting it in a cold, non-aqueous mobile phase or by adding a reagent to shift the pH to a range where the compound is stable. This prevents further degradation before analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. The method should be able to resolve the parent oxazolidine from its hydrolysis products (the amino alcohol and the carbonyl compound).[12]

  • Data Analysis:

    • Integrate the peak area of the parent oxazolidine compound at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • For a first-order reaction, this plot should be linear. The slope of this line is the negative of the rate constant, k (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Workflow: Troubleshooting Unexpected Oxazolidine Degradation

This decision tree provides a logical path to diagnose and solve issues related to oxazolidine instability.

.dot digraph "Troubleshooting Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: Decision Tree for Oxazolidine Instability", labelloc=b]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes start [label="Unexpected Degradation of\nOxazolidine Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stage [label="At which stage is\ndegradation occurring?"]; reaction [label="During Reaction"]; workup [label="During Aqueous Workup"]; purification [label="During Purification\n(e.g., Chromatography)"]; storage [label="During Storage"];

check_reaction_cond [label="Are reaction conditions acidic?"]; is_acidic_yes [label="Instability is likely.\nConsider alternative non-acidic\nreagents or protecting groups."]; is_acidic_no [label="Check for trace acid\ncontaminants in reagents\nor solvents."];

check_workup_ph [label="What is the pH of the\naqueous phase?"]; workup_acidic [label="Acidic (pH < 7)"]; workup_neutral_basic [label="Neutral/Basic (pH ≥ 7)"]; minimize_contact [label="Minimize contact time.\nUse cold solutions.\nNeutralize quickly."]; check_hydrolysis_rate [label="Compound may be\nintrinsically unstable even at\nneutral pH. Expedite workup."];

check_purif_method [label="What is the stationary phase?"]; silica [label="Silica Gel"]; other [label="Other (e.g., Alumina, C18)"]; neutralize_silica [label="Silica is acidic.\n1. Add Et₃N to eluent.\n2. Use neutral alumina.\n3. Run column quickly."]; check_other_factors [label="Check for acidic additives\nin mobile phase (e.g., TFA)."];

check_storage_cond [label="How is the sample stored?"]; in_solution [label="In Solution"]; as_solid [label="As a Solid"]; check_solvent [label="Is the solvent protic\n(e.g., MeOH) or acidic?\nStore in aprotic, neutral\nsolvent (e.g., DCM, Toluene)."]; check_atmosphere [label="Solid is likely stable.\nCheck for degradation from\natmospheric moisture/acid.\nStore under inert gas (N₂/Ar)."];

// Connections start -> check_stage; check_stage -> reaction [label="Reaction"]; check_stage -> workup [label="Workup"]; check_stage -> purification [label="Purification"]; check_stage -> storage [label="Storage"];

reaction -> check_reaction_cond; check_reaction_cond -> is_acidic_yes [label="Yes"]; check_reaction_cond -> is_acidic_no [label="No"];

workup -> check_workup_ph; check_workup_ph -> workup_acidic; check_workup_ph -> workup_neutral_basic; workup_acidic -> minimize_contact; workup_neutral_basic -> check_hydrolysis_rate;

purification -> check_purif_method; check_purif_method -> silica; check_purif_method -> other; silica -> neutralize_silica; other -> check_other_factors;

storage -> check_storage_cond; check_storage_cond -> in_solution; check_storage_cond -> as_solid; in_solution -> check_solvent; as_solid -> check_atmosphere; } .enddot

Figure 2: Decision Tree for Oxazolidine Instability. (Max Width: 760px)

References

Technical Support Center: Preserving Chiral Integrity in Oxazolidine-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazolidine-4-carboxylic acid. This guide provides in-depth troubleshooting protocols and expert insights to address the critical challenge of preventing racemization during chemical reactions. Our goal is to equip you with the foundational knowledge and practical solutions needed to maintain the stereochemical purity of your molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding racemization in the context of Oxazolidine-4-carboxylic acid chemistry.

Q1: What is Oxazolidine-4-carboxylic acid, and why is its stereochemistry so important?

Oxazolidine-4-carboxylic acid is a chiral building block, often used as a constrained analog of amino acids like serine or cysteine in peptide synthesis and medicinal chemistry. The oxazolidine ring restricts the conformational flexibility of the backbone, which can be crucial for designing molecules with specific three-dimensional structures to achieve desired biological activity.

Like all chiral molecules in drug development, the specific stereoisomer (enantiomer or diastereomer) is critical. An unwanted isomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, preserving the absolute stereochemistry at the C4 position during synthesis is paramount for the integrity of the final product.

Q2: What is the primary mechanism of racemization for Oxazolidine-4-carboxylic acid during coupling reactions?

Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical activity. During amide bond formation, the primary mechanism of racemization for N-protected amino acids, including Oxazolidine-4-carboxylic acid, is through the formation of a planar 5(4H)-oxazolone intermediate.[1][2][3]

The process unfolds as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides).[3]

  • Cyclization: The carbonyl oxygen of the N-protecting group (or the ring oxygen in the oxazolidine itself under certain conditions) attacks the activated carboxyl group, forming the 5(4H)-oxazolone ring.

  • Proton Abstraction: In the presence of a base, the proton at the chiral α-carbon (C4) of the oxazolone is abstracted. This proton is particularly acidic.[2]

  • Loss of Chirality: The removal of the α-proton creates a planar, achiral enolate intermediate.

  • Reprotonation: When the amine nucleophile attacks, or upon reprotonation, the proton can be added back from either face of the planar intermediate, resulting in a mixture of both D- and L-isomers.[2]

A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton from the activated amino acid without forming an oxazolone ring.[4]

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation ActivatedAcid Activated (R)-Oxazolidine-4-Carboxylic Acid Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Intact) ActivatedAcid->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate Base abstracts α-proton RacemicProduct Racemic Product (Mixture of R and S) Enolate->RacemicProduct Nucleophilic attack (from either face)

Caption: Primary racemization pathway for activated amino acids.

Q3: Which experimental factors have the most significant impact on racemization?

Several factors critically influence the extent of racemization.[5] A systematic evaluation of these components is the key to troubleshooting and prevention:

  • Coupling Reagents & Additives: The choice of activating agent is paramount. Some reagents are inherently more prone to causing racemization than others.

  • Base: The type, strength, and stoichiometry of the base used can dramatically accelerate proton abstraction.[5]

  • Solvent: The polarity and properties of the reaction solvent can influence the stability of intermediates that lead to racemization.[6][7]

  • Temperature & Reaction Time: Higher temperatures and longer exposure to activation conditions increase the rate and likelihood of racemization.[1][7]

Section 2: Troubleshooting Guide: High Racemization Detected

This guide provides a logical workflow to diagnose and resolve issues of racemization in your experiments. Follow these steps sequentially to identify the root cause and implement effective solutions.

TroubleshootingWorkflow Start High Racemization Detected in Product? Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Yes Step2 Step 2: Scrutinize the Base Step1->Step2 If racemization persists Step3 Step 3: Assess Solvent & Temperature Step2->Step3 If racemization persists End Racemization Minimized Step3->End

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent & Additive

The activation of the carboxylic acid is the step where the risk of racemization is introduced.[3] The choice of reagent dictates the nature of the activated intermediate and its propensity to form an oxazolone.

Common Reagent Classes:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are powerful activating agents but are known to cause significant racemization if used alone.[8][9] The O-acylisourea intermediate they form is highly reactive and readily cyclizes to the oxazolone.[3]

    • Troubleshooting: If you are using a carbodiimide without an additive, this is the most likely cause of racemization. The addition of a racemization suppressant is essential.

  • Onium Salts (Uronium/Aminium & Phosphonium): Reagents like HATU, HBTU, and PyAOP are generally preferred for minimizing racemization.[2][10] They react with the carboxylic acid to form active esters in situ that are more stable and less prone to racemization than O-acylisourea intermediates.[9]

The Critical Role of Additives:

Additives are used with carbodiimides to trap the reactive O-acylisourea intermediate and convert it into a more stable active ester, thereby suppressing oxazolone formation.

AdditiveCoupling ReagentRelative Racemization RiskComments
None DICVery HighNot recommended for chiral amino acids.
HOBt (1-Hydroxybenzotriazole)DICModerateThe traditional standard, but more effective options now exist.[1][9]
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)DICLowA non-explosive and highly effective alternative to HOBt.[1][2]
HOAt (1-Hydroxy-7-azabenzotriazole)DICVery LowOften considered the most effective additive for suppressing racemization.[1][2]

Actionable Recommendations:

  • If using a carbodiimide (e.g., DIC): Immediately incorporate an additive. Upgrade from HOBt to OxymaPure® or HOAt for sensitive couplings.[2][11]

  • If racemization persists: Switch from a carbodiimide-based system to an onium salt. HATU is an excellent choice for rapid coupling with low epimerization, while PyAOP is particularly effective for sterically hindered couplings.[2][9][10]

Step 2: Scrutinize the Base

A base is often required for the coupling reaction, but it is also the culprit that abstracts the α-proton from the oxazolone intermediate.[5] The choice of base is therefore a delicate balance.

Impact of Base on Racemization: The strength and steric hindrance of the base are key factors. Stronger, less hindered bases can accelerate racemization.[11]

BaseTypeRecommendation
DIPEA (Diisopropylethylamine)Strong, HinderedCommonly used, but can still promote racemization. Use with caution.
TEA (Triethylamine)Strong, Less HinderedGenerally not recommended for sensitive couplings due to higher racemization risk.
NMM (N-Methylmorpholine)WeakerA good alternative to DIPEA, often resulting in lower racemization.[1]
2,4,6-Collidine Weak, HinderedAn excellent choice for minimizing racemization, especially in difficult cases.[1][6]

Actionable Recommendations:

  • Check Stoichiometry: Ensure you are not using a large excess of base. Use the minimum amount required for the reaction to proceed.

  • Switch to a Weaker Base: If you are using DIPEA and observing racemization, switch to NMM or, preferably, 2,4,6-Collidine.[1][6]

Step 3: Assess Solvent & Temperature Conditions

The reaction environment plays a crucial role in the kinetics of both the desired coupling reaction and the undesired racemization pathway.

Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are common but can sometimes promote racemization more than less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6][12]

Temperature Effects: While heating can increase the rate of a slow coupling reaction, it will almost always increase the rate of racemization even more.[1][7] Low temperatures are consistently recommended for carbodiimide-mediated couplings to suppress side reactions.[1]

Actionable Recommendations:

  • Lower the Temperature: Perform the activation and coupling steps at 0 °C. For highly sensitive substrates, temperatures as low as -15 °C may be necessary.

  • Change the Solvent: If performing the reaction in DMF, consider switching to DCM or THF, as this has been shown to reduce racemization in some systems.[12]

Section 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for minimizing racemization during the coupling of Oxazolidine-4-carboxylic acid.

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for most applications, especially for difficult or sterically hindered couplings where racemization is a primary concern.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve Oxazolidine-4-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add 2,4,6-Collidine (2.5 eq) to the solution.

    • Stir the mixture at 0 °C for 5-10 minutes. The solution may change color.

  • Coupling:

    • Add the amine component (1.1 eq) to the activated mixture.

    • Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Carbodiimide Coupling using DIC/OxymaPure®

This protocol is a robust and cost-effective alternative to onium salts, offering excellent suppression of racemization.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere, dissolve Oxazolidine-4-carboxylic acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

  • Pre-activation:

    • Add Diisopropylcarbodiimide (DIC) (1.1 eq) to the solution.

    • Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.

  • Coupling:

    • Add the amine component (1.1 eq) followed by a weak base such as N-Methylmorpholine (NMM) (1.2 eq).

    • Maintain the reaction temperature at 0 °C and stir until completion, as monitored by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

References

effect of different solvents and bases on oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solvent and Base Selection for Optimal Stereocontrol

Welcome to the technical support center for oxazolidinone-mediated asymmetric reactions. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the critical interplay between solvents, bases, and reaction outcomes. This resource is intended for researchers, scientists, and drug development professionals who utilize Evans-type chiral auxiliaries and seek to troubleshoot common issues or optimize their synthetic routes.

The power of oxazolidinone auxiliaries, developed by David A. Evans and his colleagues, lies in their ability to create a sterically defined environment that directs the approach of an electrophile to a prochiral enolate, enabling predictable and reliable stereocenter formation.[1][2] However, the success of these reactions is critically dependent on the precise conditions used for enolate generation. This guide provides in-depth, question-and-answer troubleshooting, foundational FAQs, and detailed protocols to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during oxazolidinone reactions in a direct question-and-answer format.

Category 1: Poor Yield & Incomplete Reactions

Q1: I'm getting a low yield in my alkylation reaction, and TLC analysis shows a significant amount of unreacted N-acyloxazolidinone starting material. What's going wrong?

A1: This is a classic symptom of incomplete enolate formation. Several factors related to your base and solvent can be the cause:

  • Insufficient Base: Ensure you are using at least 1.05-1.1 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[3] The N-acyloxazolidinone starting material is only weakly acidic (pKa ≈ 18-20 in DMSO), requiring a potent base for complete deprotonation.

  • Moisture Contamination: Strong amide bases react instantly and irreversibly with water. Ensure your solvent (typically THF) is anhydrous and that the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon). Trace moisture will quench the base, leading to incomplete deprotonation.[4]

  • Incorrect Temperature: While enolization is often performed at -78 °C, some sterically hindered substrates may require warming to a higher temperature (e.g., -40 °C or 0 °C) to achieve complete enolization.[5] However, be aware that prolonged exposure to higher temperatures can lead to side reactions or reduced diastereoselectivity.

  • Poor Base Quality: Solutions of strong bases can degrade over time. If you suspect your base is old or has been improperly stored, titrate it before use or use a fresh bottle.

Q2: My reaction appears to stall after the addition of the electrophile. Could the solvent be the issue?

A2: Yes, the solvent plays a crucial role beyond just dissolving the reagents. For enolate formation and alkylation, tetrahydrofuran (THF) is the most common and effective solvent.[6] Its ability to coordinate with the lithium cation is essential for solubilizing the base and stabilizing the resulting enolate.[5] Using less polar solvents like toluene or hexanes without sufficient THF can lead to aggregation of the lithium amide base, reducing its reactivity and causing the reaction to stall.[7] Furthermore, the electrophile itself must be sufficiently reactive; less reactive electrophiles like secondary alkyl halides may require the use of sodium enolates or conversion of the halide to a triflate to achieve a reasonable reaction rate.[8]

Category 2: Poor Diastereoselectivity

Q3: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A3: Poor diastereoselectivity is almost always due to a failure to form a single, well-defined (Z)-enolate geometry or a breakdown of the chelated transition state.

  • The Critical Role of Chelation: High diastereoselectivity is contingent on the formation of a rigid, chelated (Z)-enolate, where the metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen.[1][9] This chelation locks the conformation and forces the substituent on the auxiliary (e.g., a benzyl or isopropyl group) to block one face of the enolate.

  • Base and Cation Choice: Lithium bases (like LDA) and sodium bases (like NaHMDS) are excellent choices as they form stable five-membered chelates.[6][9] Potassium bases (like KHMDS) should generally be avoided for alkylations. The larger K⁺ ion does not chelate as effectively, leading to a more flexible enolate and a dramatic loss of stereocontrol.

  • Solvent Choice: The reaction must be performed in a non-protic, coordinating solvent like THF. Protic solvents (e.g., methanol, ethanol) will protonate the enolate instantly. Overly coordinating solvents or additives (like HMPA) can outcompete the intramolecular chelation, leading to a less rigid enolate and lower d.r.

  • Temperature Control: The alkylation step must be kept cold (typically -78 °C).[3] Allowing the reaction to warm prematurely can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, eroding selectivity.

Troubleshooting Flowchart: Poor Diastereoselectivity Here is a decision tree to diagnose the root cause of poor stereocontrol in alkylation reactions.

G start Problem: Poor Diastereoselectivity (d.r. < 90:10) base_check What base was used? start->base_check temp_check Was the reaction kept at -78 °C during alkylation? base_check->temp_check LDA or NaHMDS result_bad_base Solution: Use LDA (Li+) or NaHMDS (Na+) base_check->result_bad_base KHMDS or other solvent_check What solvent was used? temp_check->solvent_check Yes result_good Solution: Maintain -78 °C temp_check->result_good No solvent_check->result_good Anhydrous THF result_bad_solvent Solution: Use anhydrous THF solvent_check->result_bad_solvent Protic or Non-coordinating

Caption: Troubleshooting poor diastereoselectivity.

Category 3: Side Reactions & Auxiliary Cleavage

Q4: During the cleavage of the chiral auxiliary using LiOH/H₂O₂, I get a significant amount of a side product, the hydroxyamide. How can I prevent this?

A4: This is a known side reaction where the nucleophile attacks the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl.[10][11] The selectivity of this step is highly dependent on the nucleophile and reaction conditions.

  • The Role of H₂O₂: The standard protocol uses a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The active nucleophile is the lithium hydroperoxide anion (LiOOH), formed by the deprotonation of H₂O₂ by LiOH.[10][11] LiOOH is a "softer" and sterically less demanding nucleophile than hydroxide (OH⁻) and shows a high kinetic preference for attacking the more accessible exocyclic amide carbonyl.[6]

  • Optimizing Conditions: Using LiOH alone often leads to significant formation of the undesired ring-opened hydroxyamide.[12] It is critical to use both LiOH and H₂O₂. The reaction is typically run in a THF/water solvent mixture at 0 °C.[10] For particularly hindered substrates where selectivity remains an issue, reducing the amount of water in the solvent mixture can sometimes improve the outcome, albeit at the cost of a slower reaction rate.[10]

Q5: My desired product seems to epimerize at the α-carbon during auxiliary cleavage. Why does this happen and how can I stop it?

A5: Epimerization is a risk when a stereocenter is adjacent to a carbonyl group under basic conditions. The basic conditions required for hydrolysis can deprotonate the α-carbon, forming an achiral enolate, which is then re-protonated to give a racemic or epimerized mixture.

  • Base Choice: Lithium hydroxide (LiOH) is generally preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for cleavage. The smaller lithium cation is thought to better coordinate the intermediate, potentially reducing the rate of epimerization.[6][13]

  • Temperature Control: Perform the hydrolysis at 0 °C or lower. Higher temperatures significantly accelerate the rate of epimerization.

  • Careful Quench: Once the reaction is complete, it should be promptly and carefully quenched with a mild acid to neutralize the base before workup.

Frequently Asked Questions (FAQs)

Q1: Why is a (Z)-enolate preferentially formed when using bases like LDA or NaHMDS?

A1: The formation of the (Z)-enolate is a result of kinetic control governed by sterics in a six-membered, chair-like transition state. The base's lithium or sodium cation first coordinates to the carbonyl oxygen of the N-acyl group. The bulky base (e.g., diisopropylamine from LDA) then removes the most accessible α-proton. To minimize steric clashes (specifically, A¹,³ strain) between the substituent on the acyl group and the oxazolidinone ring, the molecule adopts a conformation that leads directly to the (Z)-geometry enolate.[1][6][14] This process is highly reliable and is the cornerstone of the auxiliary's stereodirecting power.

Diagram: Mechanism of Stereoselective (Z)-Enolate Formation

G A O || C / \nR'  N(Aux) B [Chair-like 6-membered ring] Li coordinates both oxygens. Bulky base removes α-H. A->B + LDA (LiNR₂) C O⁻ Li⁺ | C || C / \nR'  N(Aux) B->C Deprotonation

Caption: Formation of the chelated (Z)-enolate.

Q2: What is "soft enolization" and why is it used for Evans aldol reactions instead of LDA?

A2: "Soft enolization" refers to the use of a Lewis acid, typically dibutylboron triflate (n-Bu₂BOTf), in combination with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[2][15] This method is preferred for aldol reactions for two key reasons:

  • Boron Enolate Formation: It generates a boron enolate instead of a lithium enolate. Boron enolates are less basic and more covalent, which prevents side reactions like self-condensation of the aldehyde electrophile.

  • Highly Ordered Transition State: The boron (Z)-enolate reacts with aldehydes through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[1] This transition state provides an exceptionally high level of diastereoselectivity, often superior to that of lithium-based aldol reactions, and allows for the simultaneous creation of two new stereocenters with predictable relative and absolute stereochemistry.[15][16]

Q3: Can I use solvents other than THF, such as diethyl ether or dichloromethane (DCM)?

A3: While THF is standard, other solvents can be used, but with important caveats:

  • Diethyl Ether (Et₂O): Ether is less polar and a weaker coordinating solvent than THF. While it can be used, enolate formation may be slower, and the solubility of lithium amide bases is lower.

  • Dichloromethane (DCM): DCM is typically used for boron-mediated soft enolizations for aldol reactions.[15] It is generally not recommended for enolizations with strong lithium bases like LDA or n-BuLi, as these bases can deprotonate the DCM, leading to decomposition pathways.

Data Summary: Solvent & Base Effects

The choice of metal cation and solvent has a profound impact on the diastereoselectivity of alkylation. The following table summarizes typical outcomes for the benzylation of an N-propionyloxazolidinone.

EntryBase (Cation)SolventTemperature (°C)Product d.r. (desired:undesired)
1LDA (Li⁺)THF-78> 99:1[6]
2NaHMDS (Na⁺)THF-78> 98:2[3][4]
3KHMDS (K⁺)THF-78~ 50:50 (Poor)
4LDA (Li⁺)THF / HMPA-78~ 60:40 (Poor)

Data is representative and compiled from typical results reported in the literature. Actual results may vary based on substrate and electrophile.

Key Experimental Protocols
Protocol 1: Asymmetric Alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details a typical asymmetric alkylation using NaHMDS as the base and benzyl bromide as the electrophile.

Workflow: Asymmetric Alkylation

G start Start: N-Acyloxazolidinone in Anhydrous THF step1 Cool to -78 °C (Acetone/Dry Ice) start->step1 step2 Add NaHMDS (1.1 eq) dropwise over 10 min step1->step2 step3 Stir for 30-60 min (Enolate Formation) step2->step3 step4 Add Electrophile (1.2 eq) (e.g., Benzyl Bromide) step3->step4 step5 Stir for 2-4 hours at -78 °C step4->step5 step6 Quench Reaction (Sat. aq. NH₄Cl) step5->step6 step7 Warm to RT & Aqueous Workup step6->step7 end Purify by Chromatography step7->end

Caption: Standard workflow for an Evans asymmetric alkylation.

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add NaHMDS (1.0 M solution in THF, 1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench: Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Auxiliary Cleavage with LiOH/H₂O₂

Step-by-Step Procedure:

  • Setup: Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).[10]

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) to reduce the excess peroxide. Stir for 20 minutes at 0 °C.

  • Workup: Acidify the mixture to pH ~2-3 with aqueous HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer if desired.

References

Technical Support Center: Synthesis of Substituted Oxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the laboratory. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and practical solutions to accelerate your research.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific, frequently encountered issues in a direct question-and-answer format. Our goal is to help you diagnose the problem, understand its root cause, and implement an effective solution.

Q1: I'm getting very low or no yield of my desired oxazolidine. What's going wrong?

A1: Low or no product formation in the condensation of an amino alcohol with an aldehyde or ketone is a classic challenge, often boiling down to an unfavorable reaction equilibrium or improper conditions.

The formation of an oxazolidine is a reversible condensation reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.

Probable Causes & Solutions:

  • Water Removal is Inefficient: The most common culprit is the failure to adequately remove water generated during the reaction.

    • Solution: Employ a Dean-Stark apparatus for reactions in solvents like toluene or benzene that form an azeotrope with water. For other solvent systems or smaller scale reactions, the addition of activated molecular sieves (typically 4 Å) can be highly effective.[2] Ensure the sieves are properly activated (oven-dried under vacuum) before use.

  • Catalyst Issues: While some reactions proceed without a catalyst, many require one to facilitate the formation of the hemiaminal intermediate.

    • Solution: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid) is often sufficient. However, be cautious, as strong acidic conditions can promote hydrolysis of the product. For solid-phase synthesis, a mixture of acetic acid and pyridine has been used.[2]

  • Steric Hindrance: Bulky substituents on either the amino alcohol or the carbonyl compound can significantly slow down the reaction rate or shift the equilibrium away from the product.

    • Solution: If sterically hindered substrates are necessary, consider more forcing conditions (higher temperature, longer reaction times). Alternatively, explore different synthetic routes that do not rely on direct condensation, such as palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives.[3]

  • Reagent Purity: Impurities in the starting aldehyde, ketone, or amino alcohol can inhibit the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids.

    • Solution: Use freshly distilled aldehydes or reagents from a newly opened bottle. Verify the purity of your starting materials via NMR or other appropriate analytical techniques.

Q2: My reaction works, but the diastereoselectivity is poor. How can I improve it?

A2: Achieving high diastereoselectivity is critical, especially when creating chiral centers. The outcome is a delicate interplay between substrate control, catalyst control, and reaction conditions.

The relative stereochemistry of substituents on the oxazolidine ring is often determined during the cyclization step. Controlling this step is key to obtaining the desired diastereomer.

Probable Causes & Solutions:

  • Inadequate Stereochemical Control: The chosen reaction conditions may not provide a sufficient energy difference between the transition states leading to the different diastereomers.

    • Solution (Catalyst Control): The choice of catalyst can be paramount. For example, in cycloaddition reactions of vinyl epoxides and imines, rhodium catalysts can provide stereospecific outcomes (transferring the stereochemistry of the starting material), while palladium or nickel catalysts can lead to stereoconvergent transformations, where the catalyst dictates the final stereochemistry regardless of the starting epoxide's configuration.[4] Organocatalytic methods, such as those using bifunctional organocatalysts, have also shown success in controlling diastereoselectivity.[5]

    • Solution (Temperature): Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between competing reaction pathways.

  • Solvent Effects: The polarity of the solvent can influence the conformation of intermediates and transition states, thereby affecting the stereochemical outcome.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium for your specific substrate combination.

Experimental Workflow: Troubleshooting Poor Stereoselectivity

G start Poor Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp solvent Screen Solvents (Toluene, DCM, THF, etc.) start->solvent catalyst Change Catalyst System start->catalyst substrate Modify Substrate (e.g., Bulky Protecting Groups) start->substrate result Optimized Diastereoselectivity temp->result solvent->result organo Try Organocatalysts (e.g., Thiourea-based) catalyst->organo metal Switch Metal Catalyst (e.g., Pd, Rh, Mg) catalyst->metal organo->result metal->result substrate->result

Caption: A decision tree for optimizing diastereoselectivity.

Q3: My product is decomposing during aqueous workup or silica gel chromatography. Why is it so unstable?

A3: The oxazolidine ring is essentially a cyclic hemiaminal or aminal, making it susceptible to hydrolysis, especially under acidic or, to a lesser extent, basic conditions.[1] This instability is a major challenge during purification.

Studies have shown that the nature of the substituents dramatically impacts stability. For instance, electron-withdrawing groups on a 2-phenyl substituent can accelerate hydrolysis, while simple alkyl groups at the same position tend to be more stable.[6][7] The inherent acidity of standard silica gel is often sufficient to catalyze the ring-opening reaction.

Probable Causes & Solutions:

  • Hydrolysis During Workup: Standard acidic or basic washes will readily cleave the oxazolidine ring.

    • Solution: Employ a non-aqueous workup. Dilute the reaction mixture with a non-polar organic solvent and filter it through a pad of Celite or silica to remove solid byproducts. If a wash is necessary, use a saturated sodium bicarbonate solution very quickly and with caution, followed immediately by a brine wash and drying over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄).

  • Decomposition on Silica Gel: The acidic surface of silica gel promotes hydrolysis.[8]

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~1%), before packing the column.

      • Switch Stationary Phase: Use a less acidic medium like neutral alumina or florisil for chromatography.

      • Avoid Chromatography: If possible, purify the product by recrystallization or distillation to avoid contact with acidic surfaces altogether. A specific process for purifying 2-oxazolidinone derivatives involves treatment with an acetone/water mixture followed by cooling, centrifugation, and washing.[9]

Mechanism: Acid-Catalyzed Hydrolysis of an Oxazolidine

G cluster_0 Oxazolidine Ring R-N R-N C(R1,R2) C(R1,R2) R-N->C(R1,R2) O O C(R1,R2)->O H_plus H+ CH2 CH2 O->CH2 O->H_plus 1. Protonation CH(R3) CH(R3) CH2->CH(R3) CH(R3)->R-N Protonated_O Protonated Intermediate Ring_Opened Ring-Opened Cation Protonated_O->Ring_Opened 2. Ring Opening H2O H2O H2O->Ring_Opened 3. Nucleophilic Attack Amino_Alcohol Amino Alcohol Ring_Opened->Amino_Alcohol 4. Deprotonation & Cleavage Carbonyl Aldehyde/Ketone Ring_Opened->Carbonyl

Caption: The stepwise mechanism of oxazolidine hydrolysis.

Frequently Asked Questions (FAQs)

Q: How do I achieve high enantioselectivity in my oxazolidine synthesis? A: Catalytic asymmetric synthesis is the most powerful approach. Several methods have been developed:

  • Chiral Catalysts: Chiral magnesium phosphate catalysts have been used for the enantioselective addition of alcohols to imines, followed by cyclization, yielding products with excellent enantioselectivities.[10]

  • Organocatalysis: Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea or squaramide, can effectively catalyze asymmetric cycloadditions or intramolecular aza-Michael additions to form chiral 1,3-oxazolidines.[5][11][12]

  • Kinetic Resolution: In some cases, a chiral catalyst can selectively react with one enantiomer of a racemic starting material, leading to an enantioenriched product in a process known as kinetic resolution.[13]

Catalyst TypeTypical ReactionKey FeaturesReference
Chiral Magnesium Phosphate Addition of alcohols to iminesOne-pot procedure, high yields, excellent ee's.[10]
Pd/Ni with Chiral Ligands Cycloaddition of vinyl epoxidesStereoconvergent (catalyst-controlled).[4]
Rhodium with Chiral Ligands Cycloaddition of vinyl epoxidesStereospecific (substrate-controlled).[4]
Cinchona-Alkaloid Thiourea Intramolecular aza-Michael additionOrganocatalytic, good for N-heterocycles.[5]

Q: What are the best analytical methods for characterizing substituted oxazolidines? A: A combination of spectroscopic methods is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling constants of the protons on the heterocyclic ring are diagnostic. For example, the proton at the C2 position typically appears as a singlet or multiplet between 4.5 and 5.5 ppm, depending on the substituents. ¹³C NMR can confirm the number of unique carbons and their chemical environment.[14][15]

  • FT-IR Spectroscopy: Look for the absence of the starting carbonyl (C=O) and N-H/O-H stretches (if applicable) and the appearance of C-O and C-N stretching frequencies characteristic of the ring.[14]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product.

  • Chiral HPLC/SFC: For asymmetric syntheses, chiral chromatography is required to determine the enantiomeric excess (ee) of the product.[10]

Q: When should I consider using a protecting group strategy? A: Protecting groups are necessary when your amino alcohol or carbonyl starting materials contain other functional groups that could interfere with the condensation reaction or subsequent transformations.

  • Carboxylic Acids: Can be protected as esters or oxazolines.[16][17]

  • Alcohols/Phenols: Often protected as silyl ethers (e.g., TBDMS) or benzyl ethers. Phenolic TBS groups can be removed under mild conditions.[2][17]

  • Amines: Can be protected as carbamates (e.g., Boc, Cbz). The key is to choose an "orthogonal" protecting group—one that can be removed under conditions that do not affect the oxazolidine ring or other functional groups in the molecule.[17]

Key Protocols

General Protocol for the Synthesis of a 2,3-Disubstituted Oxazolidine

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the 1,2-amino alcohol (1.0 eq) and the aldehyde (1.1 eq) in toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash cautiously with a saturated NaHCO₃ solution, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization to afford the pure oxazolidine derivative.

References

Technical Support Center: Managing Pseudoproline Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for advanced peptide synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for working with pseudoproline dipeptides. Our goal is to equip you with the knowledge to anticipate and manage the critical challenge of premature ring-opening, ensuring the integrity and success of your synthesis projects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of peptides containing pseudoproline derivatives. Each answer provides not only a solution but also the underlying chemical principles to inform your experimental design.

Q1: I've observed an unexpected mass addition of +18 Da in my crude peptide analysis. What does this indicate and how can it be resolved?

An additional mass of +18.01 Da (the mass of water) is the classic signature of undesired hydrolysis, or ring-opening, of the pseudoproline's oxazolidine ring. This converts the pseudoproline moiety back into its constituent serine or threonine residue, negating the structural benefits for which it was incorporated.

This opening is typically catalyzed by acid, which protonates the ring oxygen, making the adjacent carbon susceptible to nucleophilic attack by water present in the system. The result is a linear, more aggregation-prone peptide sequence that can be difficult to purify away from the desired product.

Troubleshooting Steps:

  • Re-evaluate Fmoc Deprotection: The primary culprit is often the repeated exposure to the basic conditions of piperidine used for Fmoc removal, which may not be sufficiently anhydrous.

  • Assess Cleavage Conditions: The final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) is the highest risk step. The concentration of TFA, the duration of cleavage, and the composition of the scavenger cocktail are all critical factors.

  • Verify Reagent Quality: Ensure all solvents and reagents, particularly piperidine and TFA, are fresh and anhydrous, as water is a direct reactant in the hydrolysis.

Q2: What are the primary chemical conditions that lead to the instability and opening of the pseudoproline ring?

The stability of the oxazolidine ring in pseudoproline dipeptides is highly dependent on the pH and the chemical environment. The ring is a cyclic aminal, which is known to be labile under acidic conditions.

  • Acidic Conditions: Strong acids, most notably TFA used during cleavage, are the most significant cause of ring-opening. The process is initiated by protonation of the ring oxygen, which weakens the C-O bond and facilitates cleavage. The resulting carbocation is then quenched by water. Even milder acids can cause gradual ring-opening over extended exposure times.

  • Aqueous Basic Conditions: While the ring is generally more stable under basic conditions, prolonged exposure to aqueous base can lead to hydrolysis. The primary concern during synthesis is the Fmoc deprotection step. Commercially available piperidine solutions often contain sufficient water to cause incremental ring-opening over many cycles.

  • Elevated Temperatures: Heating during synthesis, for example in microwave-assisted peptide synthesis, can provide the activation energy needed to promote ring-opening, especially if trace amounts of acid or water are present.

Q3: How can I adjust my Fmoc deprotection protocol to minimize the risk of ring-opening?

Standard Fmoc deprotection protocols using 20% piperidine in DMF can be too harsh for sensitive sequences containing pseudoproline. The key is to minimize the exposure time and ensure anhydrous conditions.

Recommended Protocol:

  • Use Fresh Reagents: Prepare the 20% piperidine/DMF solution fresh daily. Use high-purity, anhydrous DMF.

  • Reduce Exposure Time: Instead of a single long incubation, use a flow-through method if your synthesizer supports it, or a two-step incubation (e.g., 2 minutes + 5 minutes). This minimizes the total time the peptide is exposed to the basic solution.

  • Consider Alternative Bases: For extremely sensitive sequences, a milder base like 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF can be effective, though optimization may be required.

Q4: Is there a stability difference between Ox and Thz pseudoproline derivatives? Which should I choose?

Yes, there is a significant difference in stability. Pseudoproline dipeptides derived from cysteine, known as thiazolidines (Thz), are substantially more stable than their oxygen-containing counterparts, oxazolidines (Ox), derived from serine or threonine.

The greater stability of the thiazolidine ring is attributed to the lower basicity of the sulfur atom compared to the oxygen atom, making it less prone to protonation by acids.

Selection Guidance:

  • Use Oxazolidines (Ser/Thr-derived): These are the standard choice and are sufficiently stable for most routine syntheses, provided that care is taken during deprotection and cleavage. They are fully cleaved back to the native Ser/Thr residue under standard TFA cleavage conditions.

  • Use Thiazolidines (Cys-derived): Choose these for exceptionally long or aggregation-prone sequences where maximum stability is required during synthesis. Be aware that the Thz ring is much more resistant to cleavage and requires harsher conditions (e.g., TFA with high water content or specific scavenger cocktails) to be fully converted back to a cysteine residue.

Table 1: Comparative Stability of Pseudoproline Derivatives

Derivative TypeStructureStability to Piperidine (20% in DMF)Stability to TFA (95%)Recommended Use Case
Oxazolidine (Ox) Serine/Threonine-basedModerately StableLabile (Designed to open)General use for disrupting aggregation
Thiazolidine (Thz) Cysteine-basedHighly StableHighly Stable (Requires specific conditions to open)Very long or difficult sequences requiring maximum stability
Q5: What is the optimal procedure for the final cleavage and deprotection of a peptide containing an oxazolidine pseudoproline?

The final cleavage is a critical step where the pseudoproline ring is intentionally opened to yield the native peptide sequence. The goal is to achieve complete ring-opening and removal of all other protecting groups without side reactions.

The key is to ensure sufficient water is present in the cleavage cocktail to act as a nucleophile and quench the carbocation formed upon ring-opening. A cocktail lacking adequate water can lead to re-alkylation of sensitive residues like tryptophan.

Optimized Cleavage Protocol:

  • Reagent: Trifluoroacetic acid (TFA)

  • Scavenger Cocktail: A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5) . Triisopropylsilane (TIS) acts as a scavenger for carbocations, and the water ensures efficient and clean ring-opening.

  • Procedure:

    • Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.

    • Dry the peptide pellet under vacuum before analysis and purification.

Visual Troubleshooting & Workflow

Visual aids can help diagnose problems and understand the underlying chemistry.

Diagram 1: Troubleshooting Workflow for +18 Da Mass Addition

This decision tree guides you through a logical process to identify the source of undesired pseudoproline ring-opening.

G start Unexpected +18 Da Mass Detected in LC-MS check_step At which stage was the mass observed? start->check_step during_synthesis During Synthesis (Test Cleavage) check_step->during_synthesis In-process check post_cleavage After Final Cleavage check_step->post_cleavage Final product during_synthesis->post_cleavage No deprotection_issue Potential Issue: Fmoc Deprotection during_synthesis->deprotection_issue Yes cleavage_issue Potential Issue: Incomplete Ring Opening or Side Reaction post_cleavage->cleavage_issue deprotection_solution Action: 1. Use fresh, anhydrous 20% Piperidine/DMF. 2. Reduce deprotection time (e.g., 2 x 5 min). 3. Check for elevated temperatures. deprotection_issue->deprotection_solution cleavage_solution Action: 1. Ensure cleavage cocktail has sufficient water (e.g., 95:2.5:2.5 TFA/TIS/H2O). 2. Extend cleavage time to 3 hours. 3. Verify scavenger efficacy. cleavage_issue->cleavage_solution

Caption: Troubleshooting decision tree for +18 Da mass addition.

Diagram 2: Mechanism of Acid-Catalyzed Pseudoproline Ring-Opening

This diagram illustrates the chemical steps involved in the intentional or unintentional opening of the oxazolidine ring under acidic conditions, such as during TFA cleavage.

Caption: Mechanism of acid-catalyzed pseudoproline ring-opening.

Validation & Comparative

A Comparative Guide to Oxazolidine-4-carboxylic Acid and Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Peptide Function

In the intricate world of peptide science and drug discovery, the three-dimensional structure of a peptide is inextricably linked to its biological activity. The ability to precisely control and predict peptide conformation is therefore a cornerstone of rational drug design. Proline, a unique proteinogenic amino acid, is a powerful tool in this endeavor, known for its ability to introduce sharp turns and restrict conformational flexibility in peptide chains. However, the very properties that make proline so valuable also present challenges, such as the slow cis/trans isomerization of the peptide bond preceding it, which can complicate synthesis and purification, and influence biological activity in unpredictable ways.

This guide provides an in-depth comparison of proline and a key synthetic analogue, oxazolidine-4-carboxylic acid (Oxd). We will explore how the subtle structural differences between these two residues translate into significant effects on peptide backbone conformation, stability, and the propensity to form defined secondary structures. This comparison is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing peptidomimetics with tailored structural and functional properties.

Structural and Conformational Landscape: Proline vs. Oxazolidine-4-carboxylic Acid

Proline's distinctive cyclic structure, where the side chain loops back to form a tertiary amide bond with the backbone nitrogen, imposes significant constraints on the peptide backbone. This rigidity is a key determinant of its structural role. Oxazolidine-4-carboxylic acid, a derivative of serine or threonine, shares a five-membered ring structure with proline but with a key substitution: an oxygen atom in place of the γ-carbon. This seemingly minor change has profound implications for the local peptide conformation.

The Xaa-Proline Peptide Bond: A Conformational Switch

A defining feature of proline-containing peptides is the equilibrium between the cis and trans conformations of the peptide bond preceding the proline residue (the Xaa-Pro bond). Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of the Xaa-Pro bond is small, leading to a significant population of the cis isomer in solution[1]. This cis/trans isomerization is a slow process on the NMR timescale and can be a rate-limiting step in protein folding[1].

Oxazolidine-4-carboxylic Acid: A Proline Mimetic and Turn Inducer

Oxazolidine-4-carboxylic acid is often employed as a "pseudo-proline" or proline mimetic in peptide synthesis[2]. Its incorporation into a peptide chain serves a dual purpose: it can disrupt aggregation-prone sequences during solid-phase peptide synthesis and, more importantly, it acts as a potent inducer of β-turns[2][3]. The oxazolidinone ring introduces a constrained conformational element that encourages the peptide backbone to reverse its direction, a critical feature in many biologically active peptides.

Comparative Analysis: Experimental Data

While direct head-to-head comparisons of identical peptide sequences containing either proline or oxazolidine-4-carboxylic acid are not abundantly available in a single study, we can synthesize a comparative picture from existing literature on their conformational effects.

Table 1: Comparative Conformational Parameters of Proline and Oxazolidine-4-carboxylic Acid in Peptides

ParameterProlineOxazolidine-4-carboxylic Acid (Oxd)Key Implications
Backbone Dihedral Angles (φ, ψ) φ is restricted to approximately -60° to -75°. ψ can vary, allowing for different secondary structures.Induces highly constrained φ and ψ angles, characteristic of β-turn structures.Oxd is a more potent inducer of specific turn conformations compared to the more flexible proline.
Cis/Trans Isomer Ratio (Xaa-Pro/Oxd) Exhibits a significant population of the cis isomer (typically 10-40% in model peptides).Strongly favors the trans conformation of the preceding peptide bond.The use of Oxd can simplify the conformational landscape of a synthetic peptide by reducing or eliminating cis/trans isomerism.
Ring Pucker Exists in equilibrium between Cγ-endo and Cγ-exo puckers, which influences the preceding peptide bond conformation.The ring pucker is influenced by substituents, but generally contributes to the rigid turn structure.The defined pucker of the oxazolidinone ring contributes to its effectiveness as a turn inducer.
Thermal Stability (Tm) The effect on thermal stability is context-dependent and can be stabilizing or destabilizing.Incorporation into a turn motif can enhance the stability of the local structure.Oxd can be used to engineer peptides with increased conformational stability.

Experimental Workflows for Comparative Analysis

To rigorously compare the structural impact of proline and oxazolidine-4-carboxylic acid, a series of biophysical and structural biology techniques are employed. Below are detailed protocols for key experiments.

Workflow for Peptide Synthesis and Characterization

Peptide Synthesis and Characterization Workflow cluster_synthesis Peptide Synthesis SPPS Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Chemistry - Automated or Manual Synthesizer Cleavage Cleavage from Resin and Deprotection - TFA cocktail (e.g., TFA/TIS/H2O) SPPS->Cleavage 1. Chain Assembly Purification Purification - Preparative RP-HPLC Cleavage->Purification 2. Crude Peptide Characterization Characterization - LC-MS for mass verification Purification->Characterization 3. Purified Peptide

Caption: Workflow for the synthesis and initial characterization of peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.

  • Washing: Wash the resin extensively with DMF to remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (Proline or Fmoc-Ser(Ψ(Me,Me)pro)-OH for Oxd precursor) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.

Workflow for Conformational Analysis

Conformational Analysis Workflow cluster_analysis Conformational Analysis NMR NMR Spectroscopy - 1D ¹H, 2D TOCSY, NOESY/ROESY - Cis/Trans Ratio, Dihedral Angles CD Circular Dichroism (CD) Spectroscopy - Secondary Structure Analysis - Thermal Stability (Tm) Xray X-ray Crystallography - High-Resolution 3D Structure

Caption: Key techniques for the conformational analysis of peptides.

Experimental Protocol: NMR Spectroscopy for Cis/Trans Isomer Ratio Determination

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify distinct sets of resonances corresponding to the cis and trans isomers.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to assign all proton resonances within each isomer's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.

    • Key Diagnostic NOEs for Xaa-Pro bond:

      • Trans isomer: Strong sequential NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of proline.

      • Cis isomer: Strong sequential NOE between the α-protons of the Xaa and proline residues.

  • Data Analysis:

    • Integrate the well-resolved proton signals corresponding to the cis and trans isomers in the 1D ¹H spectrum.

    • Calculate the cis/trans ratio from the integral values.

    • Use the intensities of the NOE cross-peaks to calculate interproton distance restraints for 3D structure calculations.

    • Determine the φ and ψ dihedral angles from coupling constants (e.g., ³J(HNHα)) and NOE-derived distance restraints.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Thermal Stability

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Determine the exact peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine. Dilute the sample to a final concentration of 20-50 µM.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Set the wavelength range to 190-260 nm for secondary structure analysis.

    • Use a quartz cuvette with a pathlength of 1 mm.

  • Initial Spectrum: Record a CD spectrum at a starting temperature (e.g., 20 °C) to determine the initial secondary structure.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength where the largest change is observed upon unfolding (e.g., 222 nm for α-helical peptides).

    • Increase the temperature at a controlled rate (e.g., 1 °C/minute) from the starting temperature to a final temperature where the peptide is fully unfolded (e.g., 95 °C).

    • Record the CD signal at regular temperature intervals.

  • Data Analysis:

    • Plot the CD signal (mdeg) as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded[4].

Conclusion: Strategic Choices for Peptide Design

The choice between incorporating proline or oxazolidine-4-carboxylic acid into a peptide sequence is a strategic one, guided by the desired conformational outcome. Proline remains an invaluable tool for introducing turns and restricting flexibility, with its inherent cis/trans isomerization providing a level of conformational diversity that can be important for biological function.

Oxazolidine-4-carboxylic acid, on the other hand, offers a more deterministic approach to conformational control. Its strong preference for inducing β-turns and favoring the trans conformation of the preceding peptide bond makes it an excellent choice for simplifying the conformational landscape and designing peptides with well-defined, rigid structures. For applications where a specific turn geometry is critical for activity and where conformational heterogeneity is undesirable, oxazolidine-4-carboxylic acid presents a compelling alternative to proline.

Ultimately, a thorough understanding of the structural nuances of both proline and its synthetic mimics, supported by rigorous experimental characterization, is essential for the successful design and development of novel peptide-based therapeutics.

References

A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational element of modern organic and medicinal chemistry. Chiral auxiliaries are a powerful and reliable tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are vital for therapeutic applications. This guide provides an in-depth comparative analysis of three prominent classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. We will delve into their mechanisms of stereocontrol, supported by experimental data, and offer practical guidance for selecting the most suitable auxiliary for your synthetic needs.

The Fundamental Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage establishes a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The overall effectiveness of a chiral auxiliary is evaluated based on the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, the chemical yield, and the ease of removal of the auxiliary.[1]

The general workflow for employing a chiral auxiliary in asymmetric synthesis is a three-stage process: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.[1]

Chiral Auxiliary Workflow cluster_0 Core Synthetic Pathway cluster_1 Auxiliary Lifecycle Prochiral Substrate Prochiral Substrate Diastereomeric Intermediates Diastereomeric Intermediates Prochiral Substrate->Diastereomeric Intermediates Attachment of Chiral Auxiliary & Diastereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Intermediates->Enantiomerically Enriched Product Cleavage of Chiral Auxiliary Recovered Chiral Auxiliary Recovered Chiral Auxiliary Enantiomerically Enriched Product->Recovered Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Prochiral Substrate

General workflow for asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans and his research group, chiral oxazolidinones are arguably the most widely used and well-documented class of chiral auxiliaries.[2] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4]

Mechanism of Stereocontrol

The stereodirecting capability of Evans' oxazolidinones originates from their ability to form a rigid and sterically biased environment around a prochiral enolate. The substituents at the 4- and 5-positions of the oxazolidinone ring effectively shield one face of the enolate, compelling the electrophile to approach from the less hindered face.[4] The formation of a well-defined (Z)-enolate upon deprotonation is key to this high level of stereocontrol. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation and presenting a clear steric bias.[4]

Simplified model of stereocontrol in Evans' oxazolidinone-mediated alkylation.

Advantages and Disadvantages

Advantages:

  • High Diastereoselectivity: Consistently provides excellent levels of stereocontrol for a wide range of substrates.[5]

  • Predictable Stereochemical Outcome: The stereochemistry of the product is highly predictable based on the established models.

  • Extensive Literature Precedent: A vast body of research supports its application in numerous synthetic contexts.[4]

Disadvantages:

  • Cost: Can be more expensive than other auxiliaries like pseudoephedrine.[5]

  • Attachment Conditions: Acylation often requires the use of strong bases like n-butyllithium, although milder methods using catalysts like DMAP have been developed.[5]

Cleavage of Evans' Auxiliaries

A variety of methods exist for the removal of Evans' oxazolidinones, allowing for the formation of different functional groups. Mild hydrolysis with lithium hydroxide and hydrogen peroxide is commonly used to obtain the corresponding carboxylic acid.[5]

Oppolzer's Sultams: Rigidity and Reliability

Oppolzer's camphor-derived sultams are another class of highly effective chiral auxiliaries.[3] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction in various reactions.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, Oppolzer's sultams exert stereocontrol through steric hindrance. The rigid camphor backbone effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. The stereochemical outcome is rationalized by a chelated complex involving the metal cation, the enolate oxygen, and the sulfonyl oxygen.

Simplified model of stereocontrol in Oppolzer's sultam-mediated reactions.

Advantages and Disadvantages

Advantages:

  • High Diastereoselectivity: Offers excellent stereocontrol, particularly in Diels-Alder reactions.

  • Crystalline Derivatives: The products of sultam-mediated reactions are often crystalline, which facilitates purification by recrystallization.

  • Both Enantiomers Available: Both enantiomers of the auxiliary are commercially available, providing access to both enantiomers of the target molecule.

Disadvantages:

  • Cleavage Conditions: Removal of the sultam auxiliary can sometimes be challenging and may require harsh conditions, although milder methods have been developed.

Cleavage of Oppolzer's Sultams

Hydrolysis to the carboxylic acid is a common method for removing the Oppolzer's sultam. Reductive cleavage and transesterification can also be employed to yield alcohols and esters, respectively.

Pseudoephedrine Amides: A Practical and Cost-Effective Alternative

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[5]

Mechanism of Stereocontrol

The stereoselectivity of pseudoephedrine amide enolate alkylations is believed to arise from a conformation where one face of the lithium enolate is blocked by the secondary lithium alkoxide and its associated solvent molecules. The presence of lithium chloride is often crucial for achieving high diastereoselectivity by promoting the formation of a well-defined chelated (Z)-enolate.

Auxiliary_Selection_Guide start Start: Define Synthetic Goal cost Is cost a primary concern? start->cost reaction_type What is the key C-C bond formation? cost->reaction_type No pseudoephedrine Consider Pseudoephedrine Amide cost->pseudoephedrine Yes cleavage What is the desired final functional group? versatile_cleavage Versatile (acid, alcohol, ketone, aldehyde)? cleavage->versatile_cleavage Consider Cleavage Options reaction_type->cleavage diels_alder Diels-Alder? reaction_type->diels_alder evans_oppolzer Consider Evans' Oxazolidinone or Oppolzer's Sultam versatile_cleavage->pseudoephedrine Yes acid_alcohol_ester Primarily acid, alcohol, or ester? versatile_cleavage->acid_alcohol_ester No acid_alcohol_ester->evans_oppolzer alkylation_aldol Alkylation or Aldol? diels_alder->alkylation_aldol Other oppolzer Consider Oppolzer's Sultam diels_alder->oppolzer Excellent performance alkylation_aldol->pseudoephedrine Cost-effective alternative evans Consider Evans' Oxazolidinone alkylation_aldol->evans Well-established

References

A Researcher's Comparative Guide to Validating the Biological Activity of Novel Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against microbial resistance and the quest for more effective therapeutics, the oxazolidinone class of synthetic compounds continues to be a fertile ground for the discovery of novel drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of new oxazolidinone derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising molecules.

The Enduring Promise of Oxazolidinones: A Brief Overview

Oxazolidinones are a critical class of antimicrobials, primarily known for their activity against a broad spectrum of Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, sets them apart from many other antibiotic classes and provides a key advantage in overcoming existing resistance mechanisms.[1][2] The clinical success of linezolid and tedizolid has spurred the development of new derivatives with potentially enhanced efficacy, broader spectrums of activity, and improved safety profiles.[3][4]

Recent research has also unveiled the potential of oxazolidinone scaffolds beyond their antibacterial prowess, with studies exploring their anticancer and antifungal activities. This guide will provide a comparative analysis of the methodologies required to validate these diverse biological functions.

Core Principles of Validation: A Three-Pillar Approach

Our validation strategy is built on three pillars, ensuring scientific integrity and logical progression from initial screening to in-depth characterization.

Core_Principles P1 Pillar 1: Primary Screening & Potency P2 Pillar 2: Spectrum of Activity & Cidal vs. Static Effects P1->P2 Establishes foundational efficacy P3 Pillar 3: Safety & Selectivity Profile P2->P3 Defines therapeutic potential

Caption: The three-pillar approach to validating novel oxazolidinone derivatives.

Pillar 1: Primary Screening & Potency Determination

The initial step in validating a novel oxazolidinone derivative is to determine its intrinsic potency against relevant microorganisms. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Novel oxazolidinone derivative and comparator agents (e.g., linezolid, tedizolid, vancomycin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel and comparator compounds. Perform two-fold serial dilutions in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test organism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only). Incubate at 35°C for 16-20 hours for most bacteria, or as appropriate for the test organism.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a microplate reader.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Data Presentation: Antibacterial Activity

A crucial aspect of validation is benchmarking the novel derivative against established drugs. The following table presents hypothetical MIC data for a novel oxazolidinone derivative, "Compound X," compared to linezolid, tedizolid, and vancomycin.

Organism (Strain)Compound X (µg/mL)Linezolid (µg/mL)Tedizolid (µg/mL)Vancomycin (µg/mL)
S. aureus (MRSA) ATCC 433000.520.51
S. aureus (Linezolid-resistant)1811
E. faecium (VRE) ATCC 51559120.5>64
S. pneumoniae ATCC 496190.2510.250.5

Note: This is example data. Actual values will vary.

Analysis of Novel Oxazolidinone Derivatives:

Recent studies have reported novel oxazolidinone derivatives with potent antibacterial activity. For instance, compounds with fused heterocyclic C-rings have shown MIC values less than 1 µg/mL against various strains, including linezolid-resistant S. aureus.[2] Another series of oxazolidinone-sulphonamide/amide conjugates exhibited excellent potency against B. subtilis and P. aeruginosa with MICs of 1.17 µg/mL.[5] These examples highlight the potential for structural modifications to enhance the antibacterial profile of the oxazolidinone scaffold.

Pillar 2: Defining the Spectrum of Activity and Cidal vs. Static Effects

Once potency is established, the next logical step is to understand the breadth of the compound's activity and whether it kills the target organism (bactericidal) or merely inhibits its growth (bacteriostatic).

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Perform an MIC Assay: Follow the protocol as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Experimental Protocol: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial activity over time.

Procedure:

  • Prepare Bacterial Culture: Grow the test organism to the early to mid-logarithmic phase.

  • Exposure to Antimicrobial: Add the novel oxazolidinone derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial culture. Include a growth control without the antibiotic.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Pillar 3: Safety and Selectivity Profile

A potent antimicrobial is only a viable drug candidate if it is safe for the host. Therefore, assessing the cytotoxicity of novel oxazolidinone derivatives against mammalian cells is a critical step.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., HeLa, HepG2, or a non-cancerous line like MCF-10A)

  • Novel oxazolidinone derivative

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the novel oxazolidinone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC50).

Expanding the Horizon: Anticancer and Antifungal Activities

The versatility of the oxazolidinone scaffold has led to investigations into its potential as an anticancer and antifungal agent. The validation of these activities follows similar principles to antibacterial testing but with specific assays and cell/organism types.

Anticancer Activity Validation:

  • Initial Screening: The MTT assay, as described above, is a primary tool for assessing the cytotoxic effects of novel oxazolidinone derivatives on various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[6][7]

  • Mechanism of Action Studies: If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted. This can include assays for apoptosis (e.g., TUNEL assay, caspase activation assays) and cell cycle analysis via flow cytometry.[6]

  • Comparative Analysis: The IC50 values of the novel derivatives should be compared to those of known anticancer drugs. For example, some 5-(carbamoylmethylene)-oxazolidin-2-ones have shown promising IC50 values in the micromolar range against MCF-7 and HeLa cells, while exhibiting no cytotoxicity to non-tumorigenic MCF-10A cells.[6]

Antifungal Activity Validation:

  • MIC Determination: The broth microdilution method, similar to that used for bacteria, is employed to determine the MIC of novel oxazolidinone derivatives against a panel of clinically relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

  • Comparative Data: The antifungal activity should be compared to standard antifungal agents like itraconazole or fluconazole. Novel oxazolidinone-linked 1,2,3-triazole derivatives have demonstrated excellent activity against Candida glabrata with MICs as low as 0.12 µg/mL, outperforming itraconazole.[8]

Conclusion: A Pathway to Novel Therapeutics

The validation of novel oxazolidinone derivatives is a multi-faceted process that requires a systematic and comparative approach. By adhering to the three-pillar framework of primary screening, spectrum and cidal/static effects determination, and safety/selectivity profiling, researchers can build a comprehensive understanding of a compound's therapeutic potential. The detailed protocols and comparative data presented in this guide serve as a robust starting point for these investigations. As the landscape of infectious diseases and cancer continues to evolve, the rigorous validation of new chemical entities like oxazolidinone derivatives will be paramount in the development of the next generation of life-saving medicines.

References

A Comparative Guide to the Determination of Enantiomeric Excess in Oxazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical parameter, profoundly influencing their pharmacological and toxicological profiles. Oxazolidine-4-carboxylic acid derivatives, key chiral building blocks in the synthesis of a variety of bioactive molecules, are no exception. The accurate determination of their enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into their principles, practical applications, and validation requirements.

Chapter 1: The Foundation - Understanding Enantiomers and Enantiomeric Excess

Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers exhibit identical physical and chemical properties in an achiral environment but can have vastly different biological activities. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

G cluster_0 Chiral Molecule cluster_1 Mixture Enantiomer R Enantiomer R Enantiomer S Enantiomer S Enantiomer R->Enantiomer S Mirror Image Racemic Mixture Racemic Mixture Enantiomer R->Racemic Mixture 50% Enantiomer S->Racemic Mixture 50% ee = 0% ee = 0% Racemic Mixture->ee = 0% Leads to

Caption: Relationship between enantiomers and a racemic mixture.

Chapter 2: Chromatographic Approaches - The Workhorses of Chiral Analysis

Chromatographic techniques are the most widely used methods for determining enantiomeric excess due to their high resolution and accuracy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that employs a chiral stationary phase (CSP) to differentially interact with the enantiomers of the analyte, leading to their separation. The choice of CSP is critical and depends on the structure of the oxazolidine-4-carboxylic acid derivative.

Principle of Chiral HPLC: Enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Commonly Used CSPs for Carboxylic Acids:

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are broadly applicable and effective for a wide range of compounds, including carboxylic acids. Separations are typically achieved in normal-phase, polar organic, or reversed-phase modes.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™): These phases are particularly useful for the chiral separation of polar and ionizable compounds like amino acids and their derivatives. They offer multi-modal interactions, including hydrogen bonding, ionic, and inclusion complexation.[1]

  • Cyclodextrin-based CSPs (e.g., CYCLOBOND™): These CSPs separate enantiomers based on the formation of inclusion complexes.[2] The hydrophobic cavity of the cyclodextrin and hydrophilic exterior provide a unique environment for chiral recognition.

Experimental Protocol: Chiral HPLC of a Model Oxazolidine-4-carboxylic Acid Derivative

  • Column Selection: Start with a broad-selectivity column such as a polysaccharide-based CSP (e.g., Chiralpak AD-H).

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic analytes.[3]

    • Polar Organic Mode: Screen with methanol or acetonitrile containing a small percentage of an acidic or basic modifier.

    • Reversed Phase: Use a mobile phase of acetonitrile/water with a buffer (e.g., phosphate buffer at low pH).[3]

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature. Decreasing the temperature often enhances chiral selectivity.[4]

  • Detection: Use a UV detector at an appropriate wavelength.

  • Quantification: Calculate the ee by integrating the peak areas of the two enantiomers.

G cluster_0 HPLC System Sample Sample Injector Injector Sample->Injector Chiral HPLC Column Chiral HPLC Column Injector->Chiral HPLC Column Detector Detector Chiral HPLC Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Analysis (ee Calculation) Data Analysis (ee Calculation) Chromatogram->Data Analysis (ee Calculation) Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector

Caption: Workflow for chiral HPLC analysis.

Data Table 1: Comparison of HPLC Column Performance for a Hypothetical Oxazolidine-4-carboxylic Acid Derivative

Chiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)
Chiralpak® AD-Hn-Hexane/IPA/TFA (80:20:0.1)2.115
CHIROBIOTIC™ VMeOH/Acetic Acid/TEA (100:0.1:0.1)1.825
CYCLOBOND™ I 2000ACN/Water/TFA (60:40:0.1)1.520
Gas Chromatography (GC)

Chiral GC is another high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile analytes like oxazolidine-4-carboxylic acids, derivatization is necessary to increase their volatility.

Principle of Chiral GC: Similar to HPLC, chiral GC utilizes a chiral stationary phase coated on the inside of a capillary column to separate enantiomers.

Derivatization: The carboxylic acid and secondary amine functionalities of oxazolidine-4-carboxylic acids must be derivatized prior to GC analysis. A common approach involves esterification of the carboxylic acid followed by acylation of the amine.[5] For instance, derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine has been successfully used for cyclic secondary amino acids.[6]

Experimental Protocol: Chiral GC-MS of a Derivatized Oxazolidine-4-carboxylic Acid

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., a chloroformate followed by an amine or alcohol) to form volatile esters and amides.[5][6]

  • Column Selection: Use a chiral capillary column such as Chirasil-L-Val.[6][7]

  • GC Conditions:

    • Injector: Split/splitless injector at an optimized temperature.

    • Oven Program: A temperature gradient is typically used to achieve good separation and peak shape.

    • Carrier Gas: Helium or hydrogen.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used. MS provides additional structural information and enhanced selectivity.

  • Quantification: Calculate the ee from the integrated peak areas of the derivatized enantiomers.

Chapter 3: Spectroscopic Methods - Alternative Perspectives

While chromatographic methods are dominant, spectroscopic techniques offer alternative and sometimes complementary approaches for ee determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess without the need for physical separation of the enantiomers.[8] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.

Principle of NMR for ee Determination:

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct integration.[10][11][12]

  • Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers to form stable diastereomers, which will exhibit distinct NMR spectra.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the oxazolidine-4-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Addition: Add a stoichiometric amount of a suitable CSA (e.g., a derivative of an amino alcohol or a cinchona alkaloid).[8][12]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center that is split into two signals for the two diastereomeric complexes. Integrate these two signals to determine the enantiomeric ratio and calculate the ee. A linear correlation between the known and observed ee values should be established to validate the method.[9][10][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[13][14]

Principle of CD Spectroscopy: Enantiomers have equal and opposite CD spectra. The magnitude of the CD signal at a specific wavelength is proportional to the concentration of the enantiomer.[15][16]

Application for ee Determination: While CD is highly sensitive to chirality, its use for the quantitative determination of ee typically requires a calibration curve generated from samples of known enantiomeric composition.[17][18] Therefore, it is often used as a high-throughput screening method or as a complementary technique to confirm the results from other methods. For molecules lacking a strong chromophore, complexation with a chiral sensor can induce a CD signal.[15]

Chapter 4: Method Selection and Validation - A Practical Guide

The choice of the most appropriate method for determining the ee of an oxazolidine-4-carboxylic acid derivative depends on several factors, including the properties of the analyte, the required accuracy and precision, available instrumentation, and the stage of drug development.

G Start Start Analyte Properties Analyte Properties Start->Analyte Properties Volatile/Thermally Stable? Volatile/Thermally Stable? Analyte Properties->Volatile/Thermally Stable? Chiral HPLC Chiral HPLC Volatile/Thermally Stable?->Chiral HPLC No Chiral GC (with derivatization) Chiral GC (with derivatization) Volatile/Thermally Stable?->Chiral GC (with derivatization) Yes High Throughput Needed? High Throughput Needed? NMR with CSA/CDA NMR with CSA/CDA High Throughput Needed?->NMR with CSA/CDA No, but requires no separation CD Spectroscopy CD Spectroscopy High Throughput Needed?->CD Spectroscopy Yes Chiral HPLC->High Throughput Needed? Chiral HPLC->NMR with CSA/CDA Complementary

Caption: Decision tree for selecting an analytical method.

Method Validation:

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a full validation should include the following parameters[19][20][21][22]:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components. For chiral methods, this means demonstrating the separation of the two enantiomers from each other and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The determination of the enantiomeric excess of oxazolidine-4-carboxylic acid derivatives is a critical aspect of pharmaceutical development and quality control. Chiral HPLC and GC are the most established and reliable methods, offering high resolution and accuracy. NMR spectroscopy provides a valuable alternative that does not require physical separation, while CD spectroscopy can be a useful tool for high-throughput screening. The selection of the optimal method should be based on a careful consideration of the analyte's properties and the specific analytical requirements. Rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.

References

A Senior Application Scientist's Guide to the Synthetic Routes of Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the last-resort antibiotic Linezolid.[1] This five-membered heterocyclic motif is a cornerstone in drug development, exhibiting a wide range of biological activities, including antibacterial and monoamine oxidase (MAO) inhibitory effects.[2] Furthermore, chiral oxazolidinones, such as Evans auxiliaries, are indispensable tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[3][4]

The efficacy and practicality of accessing these crucial molecules are intrinsically linked to the synthetic routes employed. For researchers and drug development professionals, selecting the optimal synthetic strategy is a critical decision, influenced by factors such as stereochemical control, yield, scalability, cost, and safety. This guide provides an in-depth evaluation of the most prevalent and effective synthetic routes to oxazolidinones, offering a comparative analysis supported by experimental data to inform strategic decisions in the laboratory and beyond.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the oxazolidinone core can be broadly categorized into several key approaches. Each strategy presents a unique set of advantages and challenges, making the choice of route highly dependent on the specific target molecule and the desired outcomes of the synthesis. Here, we will delve into three primary methodologies: the cycloaddition of epoxides and isocyanates, the cyclization of β-amino alcohols, and the Sharpless asymmetric aminohydroxylation of olefins.

Cycloaddition of Epoxides and Isocyanates

This [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing the oxazolidinone ring. The reaction typically involves the coupling of an epoxide with an isocyanate, often facilitated by a catalyst to promote the ring-opening of the epoxide.[5]

Mechanism and Rationale

The reaction is generally initiated by a catalyst that activates the epoxide, making it more susceptible to nucleophilic attack. The isocyanate then acts as the nucleophile. The choice of catalyst is crucial and can significantly influence the reaction's efficiency and regioselectivity.[5][6] Tetraarylphosphonium salts, for instance, have been shown to act as bifunctional organocatalysts, accelerating epoxide ring-opening with high regioselectivity.[5] The reaction proceeds through a series of steps involving nucleophilic attack, ring-opening, and subsequent intramolecular cyclization to form the stable five-membered oxazolidinone ring.

G cluster_0 Epoxide Activation and Ring Opening cluster_1 Intramolecular Cyclization Epoxide Epoxide Activated_Epoxide Activated Epoxide-Catalyst Complex Epoxide->Activated_Epoxide Activation Isocyanate Isocyanate Intermediate Ring-Opened Intermediate Isocyanate->Intermediate Catalyst Catalyst Catalyst->Activated_Epoxide Activated_Epoxide->Intermediate Nucleophilic Attack Oxazolidinone Oxazolidinone Intermediate->Oxazolidinone Cyclization

Caption: General workflow for the cycloaddition of epoxides and isocyanates.

Advantages and Disadvantages
FeatureAnalysis
Versatility This method is highly versatile, accommodating a wide range of substituted epoxides and isocyanates, allowing for the synthesis of a diverse library of oxazolidinones.[5][7]
Atom Economy The [3+2] cycloaddition is inherently atom-economical, as all atoms from the starting materials are incorporated into the final product.
Stereochemistry If an enantiopure epoxide is used, the stereochemistry is often retained in the final product, making it a valuable tool for asymmetric synthesis.
Reaction Conditions While some protocols require elevated temperatures, recent developments have focused on milder reaction conditions, particularly with the use of efficient organocatalysts.[5][7]
Catalyst Requirement The need for a catalyst can be a drawback, adding to the cost and complexity of the reaction and purification. However, many modern catalysts are used in small quantities and can be recycled.[6]
Representative Experimental Protocol: Synthesis of an N-Aryl Oxazolidinone

The following protocol is adapted from the work of Toda et al., describing a tetraarylphosphonium salt-catalyzed synthesis.[5]

  • To a solution of the epoxide (1.0 mmol) and isocyanate (1.2 mmol) in toluene (5.0 mL) is added the tetraarylphosphonium salt catalyst (5 mol %).

  • The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired oxazolidinone.

Cyclization of β-Amino Alcohols

The formation of oxazolidinones from β-amino alcohols is a classical and widely employed synthetic strategy. This approach involves the cyclization of a 1,2-amino alcohol with a carbonylating agent.

Mechanism and Rationale

The core of this method is the reaction of the amino and hydroxyl groups of the β-amino alcohol with a suitable electrophilic C1 source. Phosgene and its derivatives, diethyl carbonate, and urea are common carbonylating agents.[4][8] The reaction typically proceeds via the formation of a carbamate intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the ring and form the oxazolidinone. The choice of carbonylating agent and reaction conditions can influence the yield and purity of the final product. The use of hazardous reagents like phosgene has led to the development of safer alternatives.[4]

G Beta_Amino_Alcohol β-Amino Alcohol Carbamate_Intermediate Carbamate Intermediate Beta_Amino_Alcohol->Carbamate_Intermediate Reaction Carbonylating_Agent Carbonylating Agent (e.g., Diethyl Carbonate) Carbonylating_Agent->Carbamate_Intermediate Oxazolidinone Oxazolidinone Carbamate_Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: Synthetic pathway from β-amino alcohols to oxazolidinones.

Advantages and Disadvantages
FeatureAnalysis
Starting Material Availability Chiral β-amino alcohols are readily available from the chiral pool (e.g., from amino acids), providing straightforward access to enantiopure oxazolidinones.[8]
Reliability This is a well-established and reliable method that has been used extensively in both academic and industrial settings.
Scalability The reaction can often be scaled up to produce large quantities of oxazolidinones.
Reagent Toxicity Traditional carbonylating agents like phosgene are highly toxic, posing significant safety risks.[4] However, safer alternatives are available.
Reaction Conditions The cyclization step may require harsh conditions, such as high temperatures or the use of strong bases, which may not be compatible with sensitive functional groups.
Representative Experimental Protocol: Synthesis of Evans' Auxiliaries

This protocol is a general representation for the synthesis of chiral oxazolidinones from amino alcohols, as described in various sources.[8][9]

  • The amino alcohol (1.0 equiv) is dissolved in a suitable solvent (e.g., toluene).

  • A carbonylating agent, such as diethyl carbonate (1.5 equiv), and a base, like potassium carbonate (1.5 equiv), are added to the solution.

  • The reaction mixture is heated to reflux (typically 100-120 °C) for several hours until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed in vacuo.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the pure oxazolidinone.

Sharpless Asymmetric Aminohydroxylation

For the synthesis of chiral oxazolidinones, the Sharpless Asymmetric Aminohydroxylation (AA) is a highly effective and elegant method. This reaction introduces both a nitrogen and an oxygen functionality across a double bond in a stereocontrolled manner.[10][11]

Mechanism and Rationale

The Sharpless AA reaction involves the osmium-catalyzed reaction of an olefin with a nitrogen source in the presence of a chiral ligand.[11] The chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, controls the facial selectivity of the addition to the double bond, leading to a high degree of enantioselectivity. The resulting 1,2-amino alcohol can then be cyclized in situ or in a subsequent step to form the chiral oxazolidinone.[12][13] A key advantage of this method is the ability to generate highly enantioenriched products from achiral starting materials.[10]

G cluster_0 Asymmetric Aminohydroxylation cluster_1 Cyclization Olefin Olefin Amino_Alcohol Chiral β-Amino Alcohol Olefin->Amino_Alcohol Nitrogen_Source Nitrogen Source Nitrogen_Source->Amino_Alcohol Osmium_Catalyst OsO4 (cat.) Osmium_Catalyst->Amino_Alcohol Chiral_Ligand Chiral Ligand Chiral_Ligand->Amino_Alcohol Oxazolidinone Chiral Oxazolidinone Amino_Alcohol->Oxazolidinone Base-mediated ring closure

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation to oxazolidinones.

Advantages and Disadvantages
FeatureAnalysis
Enantioselectivity This method provides excellent enantioselectivity for a wide range of olefins, making it a premier choice for the synthesis of chiral oxazolidinones.[10][12]
Substrate Scope The reaction is applicable to various substituted olefins, offering flexibility in the synthesis of diverse chiral structures.
One-Pot Procedures The aminohydroxylation and subsequent cyclization can often be performed in a one-pot fashion, improving operational efficiency.[12][13]
Catalyst Toxicity The use of osmium tetroxide, a highly toxic and volatile reagent, is a significant drawback, requiring stringent safety precautions.
Cost The osmium catalyst and chiral ligands can be expensive, which may be a limiting factor for large-scale synthesis.
Representative Experimental Protocol: One-Pot Synthesis of a Chiral Oxazolidinone

This protocol is a generalized procedure based on the modifications of the Sharpless AA for a one-pot synthesis.[12][13]

  • In a reaction vessel, the chiral ligand (e.g., (DHQ)2-PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., a carbamate) are dissolved in a suitable solvent system (e.g., t-BuOH/water).

  • The olefin is added to the mixture.

  • The reaction is initiated by the addition of an oxidant (e.g., K3Fe(CN)6).

  • The mixture is stirred vigorously at room temperature until the aminohydroxylation is complete (monitored by TLC).

  • A base (e.g., potassium hydroxide) is then added to facilitate the in-situ cyclization to the oxazolidinone.

  • After completion of the cyclization, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to afford the enantioenriched oxazolidinone.

Comparative Summary of Key Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentKey AdvantagesKey DisadvantagesTypical Yields
Cycloaddition Epoxides, IsocyanatesLewis acids, OrganocatalystsHigh versatility, atom economy, stereoretention.[5][7]Catalyst required, may need elevated temperatures.Good to excellent
Cyclization β-Amino AlcoholsCarbonylating agents (e.g., diethyl carbonate)Readily available chiral starting materials, reliable, scalable.[8]Can require harsh conditions, use of toxic reagents (e.g., phosgene).[4]Moderate to good
Sharpless AA Olefins, Nitrogen sourceOsO4, Chiral LigandsExcellent enantioselectivity, one-pot procedures.[10][12]Use of toxic and expensive osmium catalyst.Good

Conclusion

The synthesis of oxazolidinones is a mature field with a rich diversity of reliable and effective methods. The choice of the optimal synthetic route is a strategic decision that hinges on the specific goals of the synthesis.

  • The cycloaddition of epoxides and isocyanates offers a versatile and atom-economical approach, particularly well-suited for generating libraries of diverse oxazolidinone structures.

  • The cyclization of β-amino alcohols remains a robust and dependable method, especially when leveraging the readily available chiral pool of amino acids to produce enantiopure products.

  • The Sharpless Asymmetric Aminohydroxylation stands out for its exceptional ability to induce chirality, making it the go-to method for the de novo synthesis of highly enantioenriched oxazolidinones from simple olefins.

As the demand for novel oxazolidinone-based therapeutics and chiral auxiliaries continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key focus for the chemical research community. By understanding the nuances, advantages, and limitations of each of these core synthetic strategies, researchers can make informed decisions to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to Catalytic Systems for Oxazolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the synthesis of oxazolidines, a critical heterocyclic scaffold in medicinal chemistry and materials science. As researchers and drug development professionals, our goal is not just to synthesize molecules but to do so efficiently, stereoselectively, and with a deep understanding of the underlying catalytic processes. This guide moves beyond mere protocols to offer a comparative analysis of leading catalytic systems, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of catalyst selection, from earth-abundant metals to sophisticated organocatalysts, to empower you to make informed decisions in your synthetic endeavors.

The Oxazolidine Core: A Privileged Scaffold

The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern organic synthesis. Its prevalence stems from its role as a chiral auxiliary, a key component in biologically active compounds, and a versatile synthetic intermediate. The most fundamental route to this scaffold is the condensation reaction between a 1,2-amino alcohol and a carbonyl compound (an aldehyde or ketone), typically involving the formation of a hemiaminal intermediate followed by cyclization.

The core challenge and opportunity in oxazolidine synthesis lie in controlling the stereochemistry of the newly formed chiral centers. The choice of catalyst is paramount, as it dictates the reaction's efficiency, substrate scope, and, most importantly, its stereochemical outcome.

General Reaction Pathway

The synthesis proceeds via a two-step mechanism: nucleophilic attack of the amino group on the carbonyl carbon to form a hemiaminal intermediate, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group, eliminating a molecule of water. Catalysts are employed to activate either the carbonyl compound (Lewis acids) or the nucleophiles (Brønsted acids/bases).

G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization Reactants 1,2-Amino Alcohol + Aldehyde/Ketone Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate_ref Hemiaminal Intermediate Product Oxazolidine + H2O Intermediate_ref->Product Intramolecular Cyclization

Figure 1: General mechanism for oxazolidine synthesis.

Comparative Analysis of Catalytic Systems

The modern synthetic chemist has a diverse toolkit for oxazolidine synthesis. The choice between a metal-based catalyst and an organocatalyst often depends on the desired stereoselectivity, cost considerations, and tolerance to functional groups.

Metal-Based Catalytic Systems

Metal catalysts, typically Lewis acids, activate the carbonyl substrate, facilitating nucleophilic attack. Their versatility and high activity make them a popular choice.

  • Iron (Fe): As an earth-abundant and low-cost metal, iron has emerged as a sustainable catalytic option. Iron-catalyzed protocols are effective for the synthesis of N-aryl oxazolidines from aryl hydroxylamines and allyl alcohols in the presence of formaldehyde.[1][2] This method proceeds via C-N bond formation and methylenation. Iron porphyrin Lewis acids have also proven efficient in catalyzing the cycloaddition of aziridines with aldehydes to yield oxazolidines with high regio- and diastereoselectivity.[3]

  • Gold (Au): Cationic gold complexes are exceptionally mild and efficient catalysts, particularly for reactions involving alkynes, allenes, and carbamates.[4] They are notably used in the rearrangement of propargylic tert-butylcarbamates to form 5-methylene-1,3-oxazolidin-2-ones.[5][6] The unique ability of gold(I) to activate C-C multiple bonds towards nucleophilic attack from the carbamate's carbonyl oxygen is key to this transformation.[4][7]

  • Copper (Cu): Copper catalysts are versatile and have been employed in various novel strategies. One notable method is the copper-catalyzed radical amino-oxygenation of alkenes, which allows for the direct formation of C-N and C-O bonds to produce 5-substituted 2-oxazolidinones from abundant alkene feedstocks.[8] Another efficient approach involves a sequential intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides, offering a one-pot synthesis of N-aryl oxazolidinones.[9][10]

  • Palladium (Pd): Palladium catalysis offers powerful tools for stereoselective synthesis. Methods include the carboamination of O-vinyl-1,2-amino alcohol derivatives to produce cis-disubstituted oxazolidines and the decarboxylative cycloaddition of vinylethylene carbonates with imines for an enantioselective synthesis of 4-vinyloxazolidines.[3][11]

Organocatalytic Systems

Organocatalysis provides a metal-free alternative, often affording high enantioselectivity through activation via hydrogen bonding or the formation of transient, more reactive species.

  • Bifunctional Thioureas and Squaramides: These catalysts have become indispensable for asymmetric synthesis. Quinine-derived squaramide catalysts, for instance, have been successfully used in the asymmetric synthesis of spirooxindole embedded oxazolidines.[12][13] The catalyst operates through a dual-activation mechanism: the tertiary amine moiety acts as a Brønsted base to deprotonate the nucleophile, while the thiourea or squaramide motif activates the electrophile via hydrogen bonding. This domino reaction involves hemiaminal formation followed by an aza-Michael reaction.[13][14]

  • Proline and Derivatives: L-proline is a highly effective catalyst for three-component Mannich reactions, which can be the initial step in a streamlined oxazolidinone synthesis.[15] This approach is particularly valuable for creating complex analogues from simple, commercially available starting materials.

  • Supported Base Catalysts: For process chemistry and continuous flow applications, supported catalysts are highly desirable. Polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a stable and recyclable organocatalyst for converting epoxy amines into 2-oxazolidinones using CO₂ as a C1 source.[16]

Data Summary Table
Catalyst SystemTypical SubstratesKey AdvantagesKey LimitationsTypical Yields / SelectivityReferences
Iron (Fe) Aryl hydroxylamines, allyl alcohols, aziridines, aldehydesLow cost, sustainable, good for N-aryl derivatives.Can require specific substrate classes.Good to excellent yields. High diastereoselectivity.[1][2][3]
Gold (Au) Propargylic carbamates, N-Boc-allenylanilinesVery mild conditions, high efficiency, unique reactivity with alkynes/allenes.High cost of catalyst.High to excellent yields.[4][5][6][7]
Copper (Cu) Alkenes, amino alcohol carbamates, aryl iodidesEnables novel radical pathways, good for one-pot syntheses.Radical reactions can have complex mechanisms.Moderate to good yields (21-78%).[8][9][10]
Palladium (Pd) O-vinyl amino alcohols, vinylethylene carbonates, iminesHigh stereoselectivity (cis-products), powerful for complex scaffolds.Catalyst/ligand cost, sensitivity to air/moisture.Good to excellent yields. High enantio- and diastereoselectivity.[3][11]
Bifunctional Organocatalysts N-Boc ketimines, γ-hydroxy enones, alkyl aldehydesMetal-free, high enantioselectivity, domino reaction capability.Higher catalyst loading (10-20 mol%), longer reaction times.Good yields. Good dr, high ee (>90%).[12][13][14]
Supported TBD Epoxy amines, CO₂Recyclable, suitable for continuous flow, uses CO₂ as C1 source.Limited to specific reaction types (e.g., from epoxides).High yields.[16]

Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for two distinct and effective catalytic systems.

Protocol 1: Iron-Catalyzed Synthesis of N-Aryl Oxazolidines

This protocol is adapted from methodologies describing the synthesis of substituted N-aryl oxazolidines via C-N bond formation and methylenation.[1][2] It exemplifies the use of an inexpensive, earth-abundant metal catalyst.

Objective: To synthesize a 3-aryl-1,3-oxazolidine from an aryl hydroxylamine and an allyl alcohol.

Materials:

  • p-Tolylhydroxylamine (1.0 mmol, 1.0 equiv)

  • 3-Methyl-2-buten-1-ol (1.2 mmol, 1.2 equiv)

  • Formaldehyde (37 wt. % in H₂O, 1.5 mmol, 1.5 equiv)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add p-tolylhydroxylamine (123 mg, 1.0 mmol) and FeCl₃ (16.2 mg, 0.1 mmol).

  • Add anhydrous DCM (5 mL) via syringe.

  • Add 3-methyl-2-buten-1-ol (103 mg, 1.2 mmol) to the mixture.

  • Finally, add the aqueous formaldehyde solution (0.12 mL, 1.5 mmol) dropwise.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl oxazolidine.

Figure 2: Workflow for Iron-Catalyzed Oxazolidine Synthesis.

Protocol 2: Organocatalytic Asymmetric Synthesis of a Spirooxindole Oxazolidine

This protocol is based on the highly successful domino reaction strategy using a bifunctional squaramide catalyst.[12][13] It showcases the power of organocatalysis in achieving high enantioselectivity.

Objective: To synthesize a chiral spirooxindole-oxazolidine via a domino hemiaminal formation/aza-Michael reaction.

Materials:

  • Isatin-derived N-Boc ketimine (0.2 mmol, 1.0 equiv)

  • γ-Hydroxyenone (0.24 mmol, 1.2 equiv)

  • Quinine-derived bifunctional squaramide catalyst (0.02 mmol, 10 mol%)

  • Toluene, anhydrous (1.0 mL)

  • Molecular sieves (4 Å, activated powder, ~50 mg)

  • Standard vial for reaction

Procedure:

  • To a 4 mL vial containing a magnetic stir bar, add the isatin-derived N-Boc ketimine (1.0 equiv), the quinine-derived squaramide catalyst (10 mol%), and activated 4 Å molecular sieves.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the γ-hydroxyenone (1.2 equiv) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. These reactions can take 24-96 hours to reach completion.

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove the molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis of the purified major diastereomer.

Conclusion and Future Outlook

The synthesis of oxazolidines is a mature yet continually evolving field. While traditional methods remain valuable, the development of novel catalytic systems based on sustainable metals like iron and sophisticated organocatalysts offers unprecedented control over stereochemistry and functional group tolerance. For the modern researcher, the key is to understand the mechanistic underpinnings of each catalyst class to select the optimal system for a given synthetic challenge. As we move forward, we can anticipate the rise of photoredox and electrocatalytic methods, further expanding our ability to construct these vital heterocyclic motifs with even greater efficiency and elegance.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Oxazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of our data is paramount. The journey of a drug substance like Oxazolidine-4-carboxylic acid hydrochloride from synthesis to a finished pharmaceutical product is underpinned by rigorous analytical testing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, grounded in the essential practice of method validation. We will move beyond simply listing steps and delve into the scientific rationale behind our choices, ensuring that every protocol is a self-validating system.

The objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating an analytical method that is truly fit for its intended purpose, whether for bulk substance assay, impurity testing, or stability studies. Our discussion is framed by the harmonized expectations of global regulatory bodies, ensuring that the methodologies discussed are robust, reliable, and compliant.

The Regulatory Cornerstone: Understanding Validation Mandates

Analytical method validation is not merely a procedural formality; it is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting predetermined acceptance criteria.[1] This process is governed by a harmonized framework established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The foundational guideline, ICH Q2(R2), provides a comprehensive framework for validation principles.[2][3][4] Concurrently, USP General Chapter <1225> "Validation of Compendial Procedures" outlines the specific data elements required to document the validity of a method.[5][6][7][8] These guidelines collectively mandate the evaluation of several key performance characteristics to deem a method "validated".

The typical workflow for validating a quantitative analytical method follows a logical progression, ensuring that fundamental characteristics are established before moving to more detailed performance assessments.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness cluster_3 Finalization Dev Method Development Specificity Specificity Dev->Specificity Initial Suitability Linearity Linearity & Range Specificity->Linearity Establishes Foundation Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Determines Limits Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Assesses Reliability Report Validation Report LOD_LOQ->Report Robustness->Report Method_Selection Start What is the Analytical Purpose? Is_Stability Is it a Stability-Indicating Assay? Start->Is_Stability Is_Bulk Is it a Bulk Drug Assay (High Purity)? Start->Is_Bulk Is_IPC Is it a simple In-Process Control? Start->Is_IPC Is_Stability->Is_Bulk No Use_HPLC Select HPLC-UV (High Specificity Required) Is_Stability->Use_HPLC Yes Is_Bulk->Is_IPC No Use_Titr Select Acid-Base Titration (High Precision, Low Cost) Is_Bulk->Use_Titr Yes Use_Spec Select Spectrophotometry (Speed and Simplicity) Is_IPC->Use_Spec Yes

References

A Senior Application Scientist's Guide to Assessing the Antibacterial Spectrum of New Oxazolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Immediate Release

In the escalating battle against antimicrobial resistance, the development of novel antibiotics is paramount. Oxazolidinones represent a critical class of synthetic antibiotics effective against a wide array of Gram-positive bacteria, including multidrug-resistant strains.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the antibacterial spectrum of new oxazolidinone compounds. It offers a comparative analysis with established drugs, detailed experimental protocols, and the scientific rationale behind these methodologies.

The Oxazolidinone Advantage: A Unique Mechanism of Action

Oxazolidinones exhibit a novel mechanism of action, inhibiting bacterial protein synthesis at a very early stage.[3] They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[1][4][5][6] This distinct target means there is no cross-resistance with other protein synthesis inhibitors, making them particularly valuable against resistant pathogens.[1][5]

The first clinically approved oxazolidinone, linezolid, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][7][8][9] The second-generation compound, tedizolid, offers a similar spectrum with enhanced potency against many of these key pathogens.[10][11][12][13] Any new oxazolidinone candidate must be rigorously evaluated against this established benchmark.

50S 50S 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex No_Protein_Synthesis No Protein Synthesis 50S->No_Protein_Synthesis prevents formation of 70S complex 30S 30S 30S->70S_Complex combines with 50S mRNA mRNA mRNA->30S binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S binds Oxazolidinone Oxazolidinone Oxazolidinone->50S binds to P site Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis leads to

Caption: Oxazolidinone Mechanism of Action.

Core Experimental Workflow for Spectrum Assessment

A systematic in vitro evaluation is the foundational step in characterizing a new antimicrobial agent. The following workflow, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), ensures data accuracy and reproducibility.[14][15][16]

A Compound Synthesis & Purification B Primary Screening: Broth Microdilution (MIC) A->B D Secondary Screening: Agar Dilution (MIC) B->D Confirm MICs C Panel of Clinically Relevant Isolates C->B E Bactericidal vs. Bacteriostatic: Time-Kill Assays (MBC) D->E Determine killing kinetics F Comparative Analysis vs. Linezolid & Tedizolid E->F G Data Interpretation & Spectrum Definition F->G

Caption: Experimental Workflow for Antibacterial Spectrum Assessment.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[17] It is the primary metric for assessing antibacterial potency.

a. Broth Microdilution Method (Primary Screening)

This high-throughput method is ideal for initial screening against a broad panel of organisms.[17][18]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) from a fresh culture, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of a microtiter plate.[19]

  • Compound Dilution: Perform two-fold serial dilutions of the new oxazolidinone compounds, along with comparator agents (linezolid, tedizolid), in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Add the diluted bacterial suspension to the wells containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria). Incubate at 35°C for 16-20 hours.[19]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

b. Agar Dilution Method (Confirmatory Testing)

Considered a gold standard by CLSI for its accuracy, this method is used to confirm the MICs of promising candidates.[18]

Protocol:

  • Plate Preparation: Prepare a series of agar plates (Mueller-Hinton Agar) containing two-fold serial dilutions of the antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for broth microdilution.

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents the growth of more than a single colony or a faint haze.

Time-Kill Kinetic Assays

These assays determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and provide insights into the rate of bacterial killing.[17][20]

Protocol:

  • Culture Preparation: Grow the test organism in broth to the early to mid-logarithmic phase.

  • Exposure: Add the new oxazolidinone compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the test cultures.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Comparative Data Presentation

To contextualize the activity of a new oxazolidinone, its MIC values should be directly compared with those of linezolid and tedizolid against a diverse panel of clinically relevant Gram-positive isolates.

Table 1: Comparative In Vitro Activity of New Oxazolidinone (Compound X) vs. Linezolid and Tedizolid

| Organism (Strain) | MIC (µg/mL) | | :--- | :---: | :---: | :---: | | | Compound X | Linezolid | Tedizolid | | Staphylococcus aureus | | | | | Methicillin-Susceptible (MSSA) ATCC 29213 | 0.5 | 2 | 0.5 | | Methicillin-Resistant (MRSA) ATCC 43300 | 0.5 | 2 | 0.5 | | Linezolid-Resistant MRSA (cfr+) | 2 | 16 | 1 | | Enterococcus faecalis | | | | | Vancomycin-Susceptible (VSE) ATCC 29212 | 1 | 2 | 0.5 | | Vancomycin-Resistant (VRE) ATCC 51299 | 1 | 2 | 0.5 | | Enterococcus faecium | | | | | Vancomycin-Susceptible (VSE) | 1 | 2 | 0.5 | | Vancomycin-Resistant (VRE) | 1 | 2 | 0.5 | | Streptococcus pneumoniae | | | | | Penicillin-Susceptible ATCC 49619 | 0.25 | 1 | 0.25 | | Penicillin-Resistant | 0.25 | 1 | 0.25 | | Streptococcus pyogenes | | | | | ATCC 19615 | 0.25 | 1 | 0.25 |

Note: The data presented in this table is illustrative and will vary based on the specific new compound being tested.

Conclusion

The systematic assessment of a new oxazolidinone's antibacterial spectrum is a multi-faceted process that requires rigorous adherence to standardized protocols and careful comparative analysis. By determining the MIC against a broad panel of pathogens and elucidating the killing kinetics, researchers can build a comprehensive profile of a compound's potential. This data is critical for guiding further preclinical and clinical development, ultimately contributing to the arsenal of therapies available to combat the growing threat of antibiotic-resistant infections.

References

A Senior Application Scientist's Guide to Conformational Constraints in Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proline's Privileged Position in Peptide Chemistry

Among the canonical amino acids, proline is unique. Its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This singular feature imposes significant conformational rigidity, profoundly influencing the local and global structure of peptides and proteins.[1][2][3] The constraints imposed by the proline ring affect two critical conformational equilibria: the puckering of the pyrrolidine ring itself (Cγ-endo vs. Cγ-exo) and the isomerization of the preceding peptidyl-prolyl bond (cis vs. trans).[1][4]

The energy barrier for the cis/trans isomerization of a typical peptide bond is high, strongly favoring the trans conformation. For the Xaa-Pro bond, however, the energy difference between the two states is much smaller, leading to a significant population of the cis isomer in biological systems (5-7% in the Protein Data Bank).[5][6] This isomerization can be a rate-limiting step in protein folding, a process often catalyzed by peptidyl-prolyl isomerases (PPIases).[5]

The ability to modulate these conformational preferences through synthetic proline analogs offers a powerful tool for drug discovery and protein engineering.[7][8][9] By installing specific modifications—substituents on the ring, altering ring size, or introducing heteroatoms—researchers can bias the ring pucker and/or the cis/trans ratio to stabilize desired secondary structures, enhance binding affinity, or improve metabolic stability.[10] This guide provides a comparative analysis of common proline analogs, the experimental techniques used to characterize their conformational constraints, and their applications in modern chemical biology and drug development.

Part 1: The Fundamental Equilibria of Proline Conformation

The conformational landscape of a proline residue is dominated by two interconnected equilibria. Understanding these is fundamental to appreciating the impact of its analogs.

Pyrrolidine Ring Puckering: The Endo/Exo Equilibrium

The five-membered pyrrolidine ring is not planar and adopts envelope conformations where one atom is puckered out of the plane of the other four. The two primary, low-energy conformations are defined by the puckering of the Cγ atom relative to the plane of the Cα-N-Cδ-Cβ atoms and the proline carbonyl group.[4][11]

  • Cγ-endo (Down Pucker): The Cγ atom is puckered towards the proline carbonyl group. This conformation is associated with more extended backbone torsion angles (φ, ψ).[11][12]

  • Cγ-exo (Up Pucker): The Cγ atom is puckered away from the proline carbonyl group. This conformation favors more compact backbone conformations, such as the polyproline II (PPII) helix.[4][11]

The puckering preference is strongly correlated with the cis/trans state of the preceding peptide bond. The Cγ-exo pucker stabilizes the trans amide bond, while the Cγ-endo pucker is strongly favored in a cis amide bond.[4][13] This relationship provides a powerful mechanism for controlling the overall peptide backbone by influencing the local ring conformation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Oxazolidine-4-carboxylic acid hydrochloride. In our work as researchers and drug development professionals, the integrity of our science is matched only by the rigor of our safety protocols. This guide is designed to provide you with the immediate, essential safety and logistical information needed to handle this compound with confidence. We will move beyond a simple checklist to understand the causality behind each safety recommendation, ensuring every protocol is a self-validating system for your protection.

Hazard Assessment: Understanding the Compound

This compound is a carboxylic acid salt. As such, we must anticipate the primary hazards associated with acidic and potentially corrosive compounds, as well as the risks posed by fine powders.

  • Corrosivity and Irritation: While specific data on this exact compound is limited, related structures like (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid are classified as causing severe skin burns and eye damage.[1] The hydrochloride component further increases its acidic nature. Therefore, we must operate under the assumption that it can cause, at a minimum, serious skin and eye irritation, and potentially chemical burns upon contact.[2][3][4]

  • Respiratory Hazards: As a solid, fine powder, this compound poses an inhalation risk.[2][3] Inhaling the dust can lead to respiratory tract irritation.[2][3][4]

  • Ingestion Hazards: Like many laboratory chemicals, it is considered harmful if swallowed.[2][3][5]

The fundamental principle of our PPE strategy is to establish a complete barrier between you and the chemical, preventing all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.

Core PPE Requirements: Your First Line of Defense

Proper PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Container / Transfers Safety glasses with side shieldsNitrile or Neoprene glovesFull-length lab coatNot required if handled in a certified chemical fume hood
Weighing Solid Compound Chemical splash gogglesNitrile or Neoprene glovesFull-length lab coatRequired if not handled in a fume hood or ventilated balance enclosure (N95 minimum)
Preparing Solutions Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatNot required if handled in a certified chemical fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator (APR) with acid gas cartridges may be necessary for large spills

Operational Protocol: From Preparation to Disposal

3.1. PPE Selection and Inspection

The causality behind PPE selection lies in matching the equipment's protective capabilities to the specific hazards of the task.

  • Hand Protection: Standard nitrile gloves offer good splash protection for incidental contact.[6][7] However, for prolonged handling or when preparing solutions, consider a more robust glove like neoprene. Crucially, before every use, inspect your gloves for any signs of degradation, punctures, or tears.

  • Eye Protection: Safety glasses are the absolute minimum. When weighing powder or handling solutions where splashing is possible, you must upgrade to chemical splash goggles.[6] A face shield worn over goggles is required when handling larger volumes (>1L) of solutions, as it protects the entire face from splashes.[8]

  • Body Protection: A standard lab coat protects against minor spills on your clothing and skin. When handling larger quantities or during tasks with a high splash risk, an impervious or chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid powder should ideally occur within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[7] This engineering control is the most effective way to prevent inhalation exposure. If this is not possible, a NIOSH-approved N95 respirator is the minimum requirement for weighing small quantities.

3.2. Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Respirator (if needed) D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (if used) F3->F4 Wash Wash Hands Thoroughly F4->Wash Final Step

Caption: PPE Donning and Doffing Workflow.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Eye/Face Protection: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off): This process is designed to contain contamination.

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Handle by the strap or sides to remove.

  • Wash Hands: The final, critical step is to wash your hands thoroughly with soap and water.[2][9]

Emergency and Disposal Plan

4.1. Spill Response

Even with the best precautions, spills can happen. Your response must be swift and safe.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Assess & Protect: Do not attempt to clean a spill without the proper PPE. For a significant spill, this includes a chemical-resistant apron, heavy-duty gloves (e.g., butyl rubber), and respiratory protection.

  • Contain & Neutralize: For small powder spills, carefully cover with a damp paper towel to prevent dust from becoming airborne, then gently scoop into a labeled waste container. For acid solutions, contain the spill with an inert absorbent material (like vermiculite or sand).

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

4.2. Decontamination and Disposal

  • Reusable PPE: Goggles and face shields should be decontaminated after use.

  • Disposable PPE: Used gloves, contaminated wipes, and other disposable materials must be placed in a clearly labeled hazardous waste container.[2][10]

  • Chemical Waste: Unused chemical and waste solutions must be disposed of according to your institution's hazardous waste guidelines. Never pour chemical waste down the drain.[2] All waste containers must be clearly labeled and kept closed.[9]

By integrating these expert-level protocols and understanding the reasoning behind them, you are not just following rules; you are building a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.